Product packaging for Stobadine(Cat. No.:CAS No. 251646-41-0)

Stobadine

Cat. No.: B3024179
CAS No.: 251646-41-0
M. Wt: 202.30 g/mol
InChI Key: CYJQCYXRNNCURD-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stobadine, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B3024179 Stobadine CAS No. 251646-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJQCYXRNNCURD-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201338826
Record name (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201338826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85202-17-1
Record name Stobadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201338826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STOBADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Neuroprotective Effects of Stobadine in Ischemic Stroke Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ischemic stroke remains a leading cause of mortality and long-term disability, with reperfusion therapies paradoxically contributing to secondary injury through oxidative stress. Neuroprotective agents that can mitigate this damage are of critical interest. Stobadine, a pyridoindole derivative, has emerged as a promising candidate due to its potent antioxidant and free radical scavenging properties. This document provides a comprehensive technical overview of the preclinical evidence supporting the neuroprotective effects of this compound in various ischemic stroke models. It details the core mechanisms of action, summarizes key quantitative efficacy data, outlines experimental protocols, and visualizes the underlying pathways and workflows.

Core Mechanism of Action: Attenuation of Oxidative Stress

The primary neuroprotective mechanism of this compound in the context of ischemic stroke is its function as a potent antioxidant and free radical scavenger[1][2][3]. The pathophysiology of ischemic stroke involves a cascade of detrimental events, significantly exacerbated upon reperfusion when the reintroduction of oxygen to ischemic tissue triggers a burst of reactive oxygen species (ROS)[4]. This compound intervenes directly in this process.

1.1 Inhibition of Lipid Peroxidation: Following ischemia-reperfusion, ROS attack polyunsaturated fatty acids in cell membranes, initiating a damaging chain reaction known as lipid peroxidation[4]. This process leads to the formation of cytotoxic byproducts like malondialdehyde (MDA) and conjugated dienes (CD), compromising membrane integrity and leading to cell death[4][5]. This compound has been shown to effectively inhibit lipid peroxidation, significantly reducing the accumulation of these damaging markers in brain tissue[5][6][7]. Its antioxidative capacity in this regard has been reported to be over 100-fold greater than that of barbiturates[8].

1.2 Modulation of Antioxidant Enzymes: The cellular defense against oxidative stress involves endogenous antioxidant enzymes. Ischemia-reperfusion injury disrupts the balance of these enzymes, with studies showing an increase in superoxide dismutase (SOD) activity and a decrease in glutathione peroxidase (GPx) activity[6]. This compound helps prevent these pathological changes, maintaining GPx activity, likely by preventing the oxidation of its glutathione cofactor[6]. This suggests that in addition to directly scavenging radicals, this compound supports the cell's intrinsic antioxidant defense systems.

1.3 Microvascular and Mitochondrial Protection: The neurovascular unit, including the blood-brain barrier, is severely compromised during an ischemic event. This compound demonstrates significant protective effects on the cerebral microcirculation[9]. It helps preserve the cellular shape of the endothelium, reduces edema of astrocyte end-feet, and maintains the patency of microvessels[9]. Furthermore, this compound protects mitochondrial structure and function, which are prime targets of oxidative damage during reperfusion[9][10].

Stobadine_Mechanism_of_Action cluster_0 Pathophysiological Cascade cluster_1 Therapeutic Intervention Ischemia_Reperfusion Ischemia & Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia_Reperfusion->ROS LP Lipid Peroxidation (↑ MDA, TBARS, CD) ROS->LP Mito Mitochondrial Dysfunction ROS->Mito Endo Endothelial Damage (BBB Breakdown) ROS->Endo Death Neuronal Death LP->Death Mito->Death Endo->Death This compound This compound This compound->ROS Scavenges & Prevents Generation This compound->LP Inhibits This compound->Mito Protects Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Endpoint Analysis Model 1. Animal Model Selection (e.g., Rat, Dog) Ischemia 2. Induction of Ischemia (e.g., MCAO, 4-Vessel Ligation) Treatment 4. This compound / Vehicle Administration Reperfusion 3. Reperfusion Period (e.g., 10 min to 7 days) Analysis 5. Endpoint Assessment Biochem Biochemical Assays (TBARS, SOD, GPx) Analysis->Biochem Histo Histological Analysis (Infarct Volume, EM) Analysis->Histo Func Functional Testing (Neurological Deficit Score) Analysis->Func

References

Stobadine's Cardioprotective Shield: An In-depth Analysis of its Efficacy Against Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BRATISLAVA, Slovakia – November 7, 2025 – Stobadine, a pyridoindole derivative, demonstrates significant cardioprotective properties against ischemia-reperfusion (I/R) injury, primarily through its potent antioxidant and free radical scavenging activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from experimental studies, detailed protocols, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cardioprotective therapies.

Executive Summary

Myocardial ischemia-reperfusion injury is a complex pathological process that paradoxically damages the heart muscle upon the restoration of blood flow after a period of ischemia. A key driver of this damage is the burst of reactive oxygen species (ROS), leading to oxidative stress, cellular dysfunction, and ultimately, cardiomyocyte death. This compound has emerged as a promising therapeutic agent in mitigating this damage. Its protective effects are attributed to its ability to directly scavenge harmful free radicals, thereby reducing lipid peroxidation, preserving mitochondrial function, and attenuating the downstream inflammatory and apoptotic signaling cascades. This guide synthesizes the available preclinical evidence for this compound's cardioprotective effects and provides detailed insights into the experimental frameworks used to evaluate its efficacy.

Mechanism of Action: A Focus on Antioxidant Properties

This compound's cardioprotective effects are intrinsically linked to its chemical structure, which enables it to act as a potent antioxidant. The indole nitrogen within its pyridoindole ring is crucial for its ability to donate a hydrogen atom and stabilize free radicals, effectively terminating the chain reactions of lipid peroxidation.[1]

Direct Radical Scavenging

This compound has been shown to be a potent scavenger of various reactive oxygen species, including hydroxyl radicals, peroxyl radicals, and alkoxyl radicals.[1] This direct scavenging activity is a cornerstone of its protective mechanism, preventing ROS from damaging critical cellular components such as lipids, proteins, and nucleic acids.

Inhibition of Lipid Peroxidation

A major consequence of oxidative stress in reperfusion injury is the peroxidation of cellular membranes, leading to loss of membrane integrity and cellular dysfunction. This compound effectively inhibits lipid peroxidation, as evidenced by a significant reduction in markers such as thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA) in preclinical models of I/R injury.[2][3]

Modulation of Endogenous Antioxidant Systems

Beyond its direct scavenging activity, this compound also appears to interact with the endogenous antioxidant defense systems. Studies have shown that this compound can influence the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), although the precise nature of this interaction requires further elucidation.[2]

Key Signaling Pathways in Reperfusion Injury Modulated by this compound

The cascade of events in reperfusion injury involves a complex interplay of various signaling pathways. While direct evidence of this compound's interaction with all of these pathways is still an area of active research, its profound antioxidant effect strongly suggests a modulatory role in the following key areas.

Ischemia Ischemia Reperfusion Reperfusion ROS ROS Burst Reperfusion->ROS O₂ OxidativeStress Oxidative Stress (Lipid Peroxidation) ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Inflammation Inflammation (NF-κB Activation) ROS->Inflammation Apoptosis Apoptosis (MAPK Pathways) ROS->Apoptosis This compound This compound This compound->ROS Scavenges CellDeath Cardiomyocyte Death OxidativeStress->CellDeath mPTP mPTP Opening MitochondrialDysfunction->mPTP mPTP->CellDeath Inflammation->CellDeath Apoptosis->CellDeath

Figure 1. this compound's primary intervention point in the reperfusion injury cascade.
Mitochondrial Permeability Transition Pore (mPTP)

The opening of the mitochondrial permeability transition pore is a critical event in reperfusion injury, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors. Oxidative stress is a major trigger for mPTP opening. By reducing the ROS load, this compound is hypothesized to indirectly inhibit the opening of the mPTP, thereby preserving mitochondrial integrity and preventing cell death.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of the inflammatory response in reperfusion injury. ROS can activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines and adhesion molecules that exacerbate tissue damage. This compound's antioxidant action is expected to dampen the activation of NF-κB, thus mitigating the inflammatory component of reperfusion injury.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including JNK, p38, and ERK, play complex roles in cell survival and apoptosis following reperfusion. Oxidative stress is a known activator of the pro-apoptotic JNK and p38 pathways. It is plausible that this compound, by reducing oxidative stress, shifts the balance towards pro-survival signaling.

Quantitative Data on Cardioprotective Effects

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in models of cardiac ischemia-reperfusion injury.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

ParameterModelIschemia/Reperfusion DurationThis compound Dose% Reduction vs. ControlReference
TBARSIn vivo rat aorta18h / 30min2 mg/kg i.v.~28%[3]
MDAIn vivo rat brain I/R4h / 10min2 mg/kg i.v.Significant reduction[2]
Conjugated DienesIn vivo rat brain I/R4h / 10min2 mg/kg i.v.Significant reduction[2]

Table 2: Effect of this compound on Functional Recovery and Arrhythmias

ParameterModelIschemia/Reperfusion DurationThis compound ConcentrationOutcomeReference
Reperfusion ArrhythmiasIsolated rat heart (Langendorff)30min / 30min10⁻⁶ MPrevention of severe dysrhythmias[4]
Myocardial StunningIsolated rat heart (Langendorff)30min / 30min10⁻⁵ MInhibition of life-threatening dysrhythmias

Experimental Protocols

A generalized experimental workflow for evaluating the cardioprotective effects of this compound is presented below.

AnimalModel Animal Model Selection (e.g., Wistar Rat) IschemiaInduction Induction of Ischemia (e.g., LAD Ligation or Langendorff) AnimalModel->IschemiaInduction StobadineAdmin This compound Administration (Pre- or Post-Ischemia) IschemiaInduction->StobadineAdmin Reperfusion Reperfusion StobadineAdmin->Reperfusion DataCollection Data Collection & Analysis Reperfusion->DataCollection InfarctSize Infarct Size Measurement (TTC Staining) DataCollection->InfarctSize Function Functional Assessment (Hemodynamics, Arrhythmia Score) DataCollection->Function Biochemical Biochemical Assays (ROS, Lipid Peroxidation, Enzymes) DataCollection->Biochemical

Figure 2. Generalized experimental workflow for this compound studies.
Langendorff-Perfused Isolated Heart Model

  • Heart Isolation: Male Wistar rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Stabilization: Hearts are perfused with Krebs-Henseleit buffer for a stabilization period (e.g., 20 minutes).

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored for a set duration (e.g., 120 minutes).

  • This compound Administration: this compound is added to the perfusion buffer at the desired concentration, either before ischemia or at the onset of reperfusion.

  • Functional Assessment: Hemodynamic parameters (e.g., left ventricular developed pressure, heart rate) and arrhythmias are continuously monitored.

  • Biochemical Analysis: At the end of the experiment, heart tissue is collected for biochemical assays (e.g., TBARS, enzyme activity).

In Vivo Coronary Artery Ligation Model
  • Animal Preparation: Rats are anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.

  • Ischemia: The left anterior descending (LAD) coronary artery is ligated with a suture to induce regional ischemia (e.g., for 30 minutes).

  • Reperfusion: The ligature is released to allow reperfusion (e.g., for 24 hours).

  • This compound Administration: this compound is administered intravenously or intraperitoneally at the specified dose, typically before reperfusion.

  • Infarct Size Measurement: After the reperfusion period, the heart is excised, and the area at risk and infarct size are determined using triphenyltetrazolium chloride (TTC) staining.

Conclusion and Future Directions

The available evidence strongly supports the cardioprotective potential of this compound against ischemia-reperfusion injury, primarily driven by its robust antioxidant and free radical scavenging properties. While its efficacy in reducing oxidative stress and improving functional outcomes is well-documented, further research is warranted to fully elucidate its impact on specific downstream signaling pathways, including the mitochondrial permeability transition pore, NF-κB, and MAPK pathways in the cardiac context. A deeper understanding of these molecular mechanisms will be crucial for the clinical translation of this compound and the development of next-generation cardioprotective agents. Dose-optimization studies and investigations in large animal models are also critical next steps in the preclinical development of this promising compound.

References

Stobadine as a potent antioxidant in neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: November 2025

Stobadine: A Potent Antioxidant for Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress is a well-established pathological hallmark in a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury.[1][2][3] The relentless generation of reactive oxygen species (ROS) overwhelms endogenous antioxidant defenses, leading to lipid peroxidation, protein damage, and ultimately, neuronal cell death.[3] this compound [(-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3b)indole], a pyridoindole derivative, has emerged as a promising neuroprotective agent, primarily owing to its potent antioxidant and free radical-scavenging properties.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data supporting this compound's mechanism of action, its efficacy in various models of neurodegeneration, and the experimental protocols utilized for its evaluation.

Mechanism of Action: A Multi-Pronged Antioxidant Defense

This compound's neuroprotective effects are intrinsically linked to its robust free radical scavenging and antioxidant capabilities.[5] Its unique chemical structure, particularly the indolic nitrogen, enables it to effectively neutralize a variety of reactive oxygen species.[6][7]

1.1. Direct Radical Scavenging

This compound is a formidable scavenger of highly reactive free radicals. Pulse radiolysis studies have demonstrated its high reactivity towards hydroxyl radicals (OH•) with a reaction rate constant (k) of approximately 10¹⁰ M⁻¹s⁻¹.[8] It also effectively scavenges peroxyl (ROO•) and alkoxyl (RO•) radicals.[4][6] This scavenging activity is crucial in halting the propagation of damaging chain reactions, particularly lipid peroxidation.[4] The mechanism involves a one-electron donation from the indole nitrogen, which results in the formation of a stable nitrogen-centered radical, thereby terminating the radical chain reaction.[6]

ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Neutralized Neutralized Species ROS->Neutralized Lipid Lipid Peroxidation Chain Reaction ROS->Lipid Initiates/ Propagates This compound This compound This compound->ROS Donates e- StableRadical Stable Stobadinyl Radical This compound->StableRadical Lipid->this compound Interrupts

Caption: this compound's direct free radical scavenging mechanism.

1.2. Inhibition of Lipid Peroxidation

A primary target of oxidative damage in the central nervous system is the lipid-rich neuronal membrane. This compound demonstrates a high affinity for lipids and is particularly effective at inhibiting lipid peroxidation.[4] Unlike some antioxidants that act on the initiating radicals, this compound primarily intervenes during the propagation stage by scavenging peroxyl and alkoxyl radicals, thus preventing the cascade of membrane damage.[4] This action preserves the integrity and function of neuronal and subcellular membranes, including those of mitochondria and the endoplasmic reticulum.[5]

1.3. Protection of Proteins and Cellular Components

Beyond lipids, this compound also confers protection to proteins by preventing the oxidation of amino acids and preserving crucial thiol (SH) groups from oxidative damage.[4][6] It has also been shown to quench singlet molecular oxygen, another reactive species that can damage cellular components.[9] Furthermore, in models of glycation, this compound inhibited metal-catalyzed oxidation processes, suggesting a role in preventing the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and neurodegeneration.[10]

Preclinical Efficacy in Models of Neurodegeneration

This compound's neuroprotective potential has been validated in numerous in vitro and in vivo models of oxidative stress-related pathologies.

2.1. In Vitro Studies

In studies using rat hippocampal slices subjected to hypoxia/reoxygenation, a model for ischemic injury, this compound demonstrated significant neuroprotective effects. Pretreatment with this compound (in the micromolar range) improved the recovery of synaptic transmission, decreased the number of irreversibly damaged neurons, and delayed the decay of population spikes during the hypoxic insult.[11][12] The potency of this compound in these models was found to be greater than that of the antioxidant Trolox.[11][12]

2.2. In Vivo Animal Models

Animal models of cerebral ischemia and reperfusion have provided compelling evidence for this compound's efficacy. In rats subjected to transient focal cerebral ischemia, administration of this compound at the time of reperfusion led to a significant reduction in infarct size and brain edema, prevention of endothelial dysfunction, and a hastening of sensorimotor recovery.[13] In other ischemia/reperfusion models, this compound administration significantly decreased the accumulation of lipid peroxidation markers, such as malondialdehyde (MDA) and conjugated dienes (CD), in the brain.[14][15] Notably, it also modulated the activity of endogenous antioxidant enzymes, preventing the ischemia-induced decrease in glutathione peroxidase (GPx) activity and the increase in superoxide dismutase (SOD) activity.[15]

cluster_model Ischemia/Reperfusion Animal Model cluster_assessment Outcome Assessment Induction Induce Ischemia (e.g., MCAO) Reperfusion Reperfusion Period Induction->Reperfusion Treatment Administer this compound or Vehicle Reperfusion->Treatment Behavioral Behavioral Tests (e.g., Sensorimotor) Treatment->Behavioral Histological Histological Analysis (Infarct Volume, Edema) Treatment->Histological Biochemical Biochemical Assays (MDA, SOD, GPx) Treatment->Biochemical

Caption: Experimental workflow for in vivo ischemia/reperfusion studies.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from various preclinical studies evaluating this compound.

Table 1: In Vivo Efficacy of this compound in Ischemia/Reperfusion Models

Animal ModelThis compound DoseKey FindingsReference
Rat; transient brain ischemia/reperfusion2 mg/kg, i.v.Prevented the 43.8% increase in brain MDA and 24.5% increase in conjugated dienes post-reperfusion.[14]
Rat; incomplete cerebral ischemia/reperfusion2 mg/kg, i.v.Significantly decreased elevated levels of conjugated dienes and TBARS; prevented decrease in GPx and increase in SOD activity. More effective than Vitamin E (30 mg/kg).[15]
Rabbit; spinal cord ischemia6 mg/kgIncreased the antiradical capacity in spinal cord homogenates and had an ameliorating effect on phospholipid composition.[16]
Rat; focal ischemia (MCAO)Not specifiedSignificantly reduced infarct size and hastened functional recovery compared to vehicle.[13]

Table 2: In Vitro Efficacy and Antioxidant Activity of this compound

Experimental SystemThis compound ConcentrationKey FindingsReference
Rat hippocampal slices (hypoxia/reoxygenation)3-30 µMOptimal concentration for improving recovery of synaptic transmission.[11]
Rat liver microsomes (AAPH-induced peroxidation)17 µM (IC₅₀)Half-maximal inhibition of lipid peroxidation.[17]
Cu²⁺-mediated LDL oxidation0-5 µMProlonged the lag phase of diene formation more effectively than ascorbate, trolox, or α-tocopherol.[18]
Hydroxyl radical (•OH) scavengingNot applicableReaction rate constant (k₂) > 10¹⁰ M⁻¹s⁻¹.[8]
Superoxide radical (O₂•⁻) scavengingNot applicableInefficient scavenger; second-order rate constant estimated at 7.5 x 10² M⁻¹s⁻¹.[17]

Signaling Pathways and Downstream Effects

While this compound's primary mechanism is direct radical scavenging, its downstream effects preserve crucial cellular structures and functions that are often compromised in neurodegenerative states. Oxidative stress is known to impair the function of mitochondria and the endoplasmic reticulum, disrupt Ca²⁺ homeostasis, and alter receptor function.[5] By mitigating the initial oxidative insult, this compound prevents these downstream pathological events. It has been shown to protect Ca²⁺ sequestering systems in the endoplasmic reticulum and synaptosomes and to diminish ischemia-induced changes in NMDA receptors.[5] Although direct modulation of specific signaling cascades like the Nrf2/ARE pathway has not been extensively documented for this compound itself, its action of reducing the overall oxidative load can be seen as a crucial upstream event that would logically preserve the normal functioning of such endogenous protective pathways.

This compound This compound ROS ROS This compound->ROS Scavenges LipidPox Lipid Peroxidation ROS->LipidPox ProteinOx Protein Oxidation ROS->ProteinOx MembraneDmg Membrane Damage (Neuronal, Mitochondrial) LipidPox->MembraneDmg EnzymeDys Enzyme Dysfunction ProteinOx->EnzymeDys CaDys Ca2+ Dyshomeostasis MembraneDmg->CaDys MitoDys Mitochondrial Dysfunction MembraneDmg->MitoDys NeuronalDeath Neuronal Injury & Death EnzymeDys->NeuronalDeath CaDys->NeuronalDeath MitoDys->NeuronalDeath

Caption: Downstream neuroprotective effects of this compound's antioxidant action.

Pharmacokinetics and Bioavailability

For any CNS-targeted therapeutic, the ability to cross the blood-brain barrier is paramount. Pharmacokinetic analyses have shown that this compound is readily absorbed from the gastrointestinal tract and, thanks to its balanced lipo-hydrophilic properties, it distributes well into both aqueous and lipid compartments of biological tissues.[6] Crucially, it has been demonstrated to easily penetrate the blood-brain barrier.[6] Studies in human volunteers and rats have shown that oral administration results in plasma concentrations in the range of 0.2-3.9 µM, which is within the effective range observed in in vitro antioxidant and neuroprotective assays.[18] Various analytical methods, including HPLC, GC-MS, and fluorometric assays, have been developed to quantify this compound and its metabolites in biological samples.[19]

Detailed Experimental Protocols

6.1. Assessment of Antioxidant Activity

  • Pulse Radiolysis: This technique is used to generate specific free radicals (e.g., •OH, CCl₃O₂•) and measure the rate constants of their reaction with this compound. The reaction is monitored by spectrophotometry, observing the formation and decay of the transient stobadinyl radical, which has absorbance maxima at 280 and 445 nm (for the radical cation) and 275, 335, and 410 nm (for the deprotonated nitrogen-centered radical).[9]

  • DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: A solution of DPPH (a stable free radical) in methanol is prepared. This compound at various concentrations is added to the DPPH solution. The decrease in absorbance at ~517 nm is measured over time, which corresponds to the scavenging of the DPPH radical by this compound. The activity is often compared to a standard antioxidant like Trolox.[7]

  • Lipid Peroxidation Inhibition Assay (TBARS Method):

    • System: Brain homogenates or microsomes are used as a source of lipids.

    • Induction: Lipid peroxidation is initiated using pro-oxidants like Fe²⁺/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) hydrochloride).[15][17]

    • Treatment: Samples are incubated with and without various concentrations of this compound.

    • Measurement: The reaction is stopped, and thiobarbituric acid (TBA) is added. The mixture is heated to form a pink-colored adduct with malondialdehyde (MDA), a secondary product of lipid peroxidation.

    • Quantification: The absorbance of the resulting TBARS (thiobarbituric acid reactive substances) is measured spectrophotometrically at ~532 nm.[15]

6.2. In Vivo Model: Incomplete Cerebral Ischemia in Rats

  • Animal Model: Male Wistar rats are typically used.

  • Ischemia Induction: Incomplete cerebral ischemia is induced by the ligation of both common carotid arteries for a defined period (e.g., 4 hours).[15]

  • Reperfusion: After the ischemic period, the ligatures are removed to allow for reperfusion (e.g., for 10 minutes).[15]

  • Drug Administration: this compound (e.g., 2 mg/kg) or vehicle is administered intravenously (i.v.) immediately before or shortly after the onset of reperfusion.[15]

  • Tissue Analysis: At the end of the experiment, animals are euthanized, and brain cortex samples are rapidly dissected and frozen. The tissue is then homogenized for the measurement of lipid peroxidation products (MDA, conjugated dienes) and the activity of antioxidant enzymes (SOD, GPx, Catalase).[15]

6.3. In Vitro Model: Hypoxia/Reoxygenation in Hippocampal Slices

  • Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from the rat brain and maintained in an interface chamber superfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

  • Electrophysiology: A stimulating electrode is placed on the Schaffer collaterals, and a recording electrode in the CA1 stratum pyramidale measures the population spike (PoS) amplitude, an indicator of synaptic transmission.

  • Hypoxia/Hypoglycemia Induction: Ischemia is simulated by switching the superfusion medium to a solution saturated with 95% N₂/5% CO₂ and containing a lowered D-glucose concentration. This is maintained until the PoS is abolished.[11]

  • Treatment and Reoxygenation: Slices are pre-treated by adding this compound (e.g., 1-100 µM) to the superfusion medium before the hypoxic insult. After the insult, the medium is switched back to the original oxygenated, glucose-replete aCSF, and the recovery of the PoS amplitude is monitored for a set period (e.g., 20-60 minutes).[11]

Conclusion and Future Directions

The body of preclinical evidence strongly supports the characterization of this compound as a potent, brain-penetrant antioxidant with significant neuroprotective properties. Its primary mechanism, centered on the scavenging of free radicals and inhibition of lipid peroxidation, directly counteracts the oxidative stress that is a fundamental driver of neuronal damage in many acute and chronic neurodegenerative conditions.[4][5] The efficacy demonstrated in robust animal models of ischemic stroke highlights its potential as a therapeutic agent.

However, the journey from promising preclinical candidate to a clinically approved therapeutic for neurodegenerative diseases is challenging.[1][20] While this compound has been investigated in humans for other indications, large-scale clinical trials specifically for neurodegenerative disorders like Alzheimer's, Parkinson's, or as an adjunct in stroke therapy are needed to establish its safety and efficacy in patient populations.

Future research should aim to:

  • Conduct Rigorous Clinical Trials: Design and execute well-controlled clinical trials to evaluate this compound's efficacy in slowing disease progression or improving outcomes in patients with neurodegenerative diseases.

  • Elucidate Secondary Mechanisms: Investigate whether this compound, beyond its direct antioxidant effects, modulates key neuroprotective signaling pathways (e.g., Nrf2, TrkB signaling).

  • Develop Novel Derivatives: Use the this compound molecule as a scaffold to synthesize new derivatives with potentially enhanced antioxidant activity, improved pharmacokinetic profiles, or multi-target engagement.[4]

References

An In-Depth Technical Guide to the Discovery and Synthesis of Stobadine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stobadine, a pyridoindole derivative, has emerged as a compound of significant interest due to its potent antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound and its derivatives. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cardio- and neuroprotective agents. This document details the scientific journey from its conceptualization to preclinical and clinical evaluation, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Introduction: The Genesis of a Cardioprotective Agent

The quest for effective therapies to combat pathologies rooted in oxidative stress, such as cardiovascular and neurodegenerative diseases, led to the development of this compound. Discovered by scientists at the Institute of Experimental Pharmacology, Slovak Academy of Sciences, this compound is chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3b]indole[1]. Its unique pyridoindole structure is the foundation of its remarkable antioxidant capabilities.

This compound's primary mechanism of action lies in its ability to scavenge a wide array of reactive oxygen species (ROS), including hydroxyl, peroxyl, and alkoxyl radicals[1]. This free radical scavenging activity is attributed to the ability of the indole nitrogen to form a stable nitrogen-centered radical[1]. By neutralizing these damaging species, this compound protects vital cellular components, such as lipids and proteins, from oxidative damage, thereby mitigating the cellular dysfunction that underlies various disease states[1].

Synthesis of this compound and Its Derivatives

The core structure of this compound, the pyrido[4,3-b]indole ring system, is synthesized through a key chemical reaction known as the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

General Synthesis of the Pyrido[4,3-b]indole Core

The Pictet-Spengler reaction provides an efficient route to the tetracyclic framework of this compound. The general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Tryptamine Tryptamine Derivative Condensation Condensation Tryptamine->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Cyclization Pictet-Spengler Cyclization (Acid-catalyzed) Condensation->Cyclization Pyridoindole Pyrido[4,3-b]indole Core Cyclization->Pyridoindole

General workflow for the synthesis of the pyrido[4,3-b]indole core.
Experimental Protocol: Synthesis of a Pyrido[4,3-b]indole Derivative (Illustrative Example)

While a detailed, publicly available, step-by-step protocol for the industrial synthesis of this compound is proprietary, the following is an illustrative experimental protocol for the synthesis of a related pyrido[4,3-b]indole derivative, which demonstrates the application of the Pictet-Spengler reaction.

Materials:

  • Tryptamine hydrochloride

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of tryptamine hydrochloride (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: Acetaldehyde (1.2 equivalents) is added to the solution. Concentrated hydrochloric acid is then added dropwise to catalyze the reaction.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyrido[4,3-b]indole product.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modification of the parent molecule to enhance its pharmacological properties, such as bioavailability and antioxidant efficacy. One such derivative is SMe1EC2, which has shown increased intrinsic antioxidant activity compared to this compound. The synthesis of these derivatives typically starts with the this compound core, followed by further chemical modifications.

Pharmacological Profile of this compound

This compound exhibits a broad range of pharmacological effects, primarily stemming from its antioxidant and free radical scavenging activities.

Antioxidant and Free Radical Scavenging Activity

This compound is a potent scavenger of various reactive oxygen species. The table below summarizes its antioxidant properties.

ParameterValue/ObservationReference(s)
Hydroxyl Radical Scavenging Potent scavenger[1]
Peroxyl Radical Scavenging Effective scavenger[1]
Alkoxyl Radical Scavenging Capable of scavenging[1]
Singlet Oxygen Quenching Demonstrates quenching ability[1]
Inhibition of Lipid Peroxidation Half-maximal effect at 17 µM in rat liver microsomes induced by AAPH (a peroxyl radical initiator).
Protection of LDL Oxidation Protects both lipid and protein components of Low-Density Lipoprotein (LDL) against Cu2+-induced oxidation.[1]
Cardioprotective Effects

In various preclinical models, this compound has demonstrated significant cardioprotective effects, particularly in conditions of ischemia-reperfusion injury.

ModelObserved EffectsReference(s)
Myocardial Infarction Diminished impairment of the myocardium.[1]
Hypoxia/Reoxygenation Reduced myocardial damage.[1]
Catecholamine Overexposure Attenuated cardiac injury.[1]
Angina Pectoris (Phase II Clinical Study) A 4-week treatment in patients with angina pectoris led to a significant decrease in the frequency of anginal attacks and the number of self-administrations of sublingual nitroglycerine.[1]
Neuroprotective Effects

This compound readily crosses the blood-brain barrier and has shown neuroprotective properties in several in vitro and in vivo models of neuronal injury.

ModelObserved EffectsReference(s)
Brain Ischemia/Reperfusion Improved animal survival rate and recovery of synaptic transmission.[1]
Hypoxia/Reoxygenation (in vitro) Maintained tissue levels of sulfhydryl (SH) groups, diminished lipid peroxidation, and reduced impairment of Ca2+-sequestering intracellular systems.[1]

Signaling Pathways and Mechanism of Action

The protective effects of this compound are believed to be mediated through its influence on various cellular signaling pathways, primarily by mitigating oxidative stress. While direct experimental evidence specifically detailing this compound's interaction with every signaling pathway is still an area of active research, its antioxidant nature suggests a modulatory role in pathways sensitive to the cellular redox state, such as the NF-κB and PI3K/Akt pathways.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Oxidative stress is a known activator of this pathway. By scavenging ROS, this compound may indirectly inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm ROS Oxidative Stress (e.g., H₂O₂) IKK IKK Complex ROS->IKK Activates This compound This compound This compound->ROS Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Promotes

Potential modulation of the NF-κB pathway by this compound.
Potential Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. Activation of this pathway is known to have cardioprotective effects. It is plausible that by reducing oxidative stress, this compound helps to preserve the integrity and function of components of the PI3K/Akt pathway, thus promoting cell survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds to PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress Reduces OxidativeStress->PI3K Can inhibit

Potential influence of this compound on the PI3K/Akt survival pathway.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that this compound is readily absorbed from the gastrointestinal tract. Its balanced lipophilic and hydrophilic properties allow for its distribution in both aqueous and lipid phases within biological tissues, and it has been shown to easily penetrate the blood-brain barrier[1]. Various analytical methods, including TLC, HPLC, GLC, and GC-MS, have been developed to evaluate the kinetic properties of this compound and its metabolites[2].

Toxicology and Safety Profile

Extensive toxicological studies, including acute, subchronic, and chronic toxicity assessments in several animal species, have revealed a negligible toxic potential for this compound. Furthermore, analyses of embryotoxicity, teratogenicity, mutagenicity, and genotoxicity have supported its favorable safety profile[1]. A Phase I clinical study demonstrated the safety of the compound in humans, with only slight and transient side effects, such as mild hypotension and a sedative effect, observed at the highest doses used[1].

This compound Derivatives: The Next Generation

The promising profile of this compound has spurred the development of derivatives with enhanced properties. SMe1EC2 is a notable example, exhibiting superior antioxidant efficacy. The development of such derivatives aims to improve bioavailability and reduce potential side effects, such as the α-adrenolytic activity observed with the parent compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of antioxidant-based therapies for cardiovascular and neurodegenerative diseases. Its well-characterized free radical scavenging properties, coupled with a favorable pharmacokinetic and safety profile, have established it as a valuable lead compound. The ongoing development of its derivatives holds the promise of even more effective and targeted therapies. Future research should continue to explore the detailed molecular mechanisms underlying its protective effects, particularly its interactions with key signaling pathways, and to advance the clinical evaluation of this compound and its next-generation analogues. This in-depth understanding will be crucial for translating the therapeutic potential of this class of compounds into clinical benefits for patients.

References

Stobadine's Role in Mitigating Oxidative Stress-Induced Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pivotal contributor to cellular damage and subsequent cell death. It is implicated in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injury. Stobadine, a pyridoindole derivative, has emerged as a potent antioxidant and cytoprotective agent. This technical guide provides an in-depth analysis of the mechanisms by which this compound mitigates oxidative stress-induced cell death. We consolidate quantitative data on its efficacy, detail key experimental protocols for its evaluation, and present visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its protective effects primarily through its robust antioxidant and free-radical scavenging properties. Its mechanism is multifaceted, involving direct interaction with ROS and modulation of cellular components vulnerable to oxidative damage.

  • Direct Radical Scavenging: this compound is an efficient scavenger of various free radicals, including hydroxyl (•OH), peroxyl, and alkoxyl radicals.[1] The core of this activity lies in the ability of its indolic nitrogen to donate an electron, forming a stable nitrogen-centered radical, which effectively terminates radical chain reactions.[1]

  • Inhibition of Lipid Peroxidation: Oxidative stress triggers lipid peroxidation, a process that damages cellular membranes, leading to increased permeability, loss of function, and eventual cell lysis. This compound is a potent inhibitor of lipid peroxidation in both liposomal and microsomal models.[2] It protects the integrity and function of neuronal and subcellular organelle membranes, such as those of the mitochondria and endoplasmic reticulum.[3]

  • Mitochondrial Protection: Mitochondria are both a primary source of endogenous ROS and a critical target of oxidative damage. This compound helps preserve mitochondrial structural integrity and function during oxidative insults, such as those occurring during ischemia and reperfusion.[4] This is crucial for preventing the initiation of the intrinsic apoptotic pathway.

  • Interaction with Endogenous Antioxidants: The antioxidant effect of this compound appears to be synergistic with endogenous antioxidants like vitamin E. Studies suggest that this compound's efficacy in inhibiting lipid peroxidation is dependent on the presence of vitamin E in the membrane.[2]

Quantitative Efficacy of this compound

The antioxidant and cytoprotective effects of this compound have been quantified across various experimental models. The following tables summarize key data points for easy comparison.

Table 1: Radical Scavenging and Antioxidant Activity
Parameter MeasuredExperimental SystemThis compound Concentration/Rate ConstantResultReference
Reaction with Hydroxyl Radical (•OH)Chemical (Deoxyribose/KMBA oxidation)k ≈ >10¹⁰ M⁻¹s⁻¹Potent scavenger[5]
Reaction with various radicalsPulse Radiolysisk ≈ 5x10⁸ - 10¹⁰ M⁻¹s⁻¹High reactivity[5]
Singlet Oxygen QuenchingNDPO₂ Endoperoxide Systemk = 1.3x10⁸ M⁻¹s⁻¹Efficient quencher[5]
Radical Scavenging CapacityABTS AssayIC₅₀ ≈ 11 µmol/L (for derivative)Effective radical scavenger[6]
LDL Oxidation InhibitionCu²⁺-mediated LDL oxidation0-5 µMProlonged lag phase more effectively than ascorbate or trolox[1]
Table 2: Inhibition of Lipid Peroxidation
Parameter MeasuredExperimental ModelThis compound Concentration/DoseResultReference
Lipid Peroxidation (TBARS/Chemiluminescence)Rat Liver Microsomes5 µMDoubled the duration of the lag phase before rapid peroxidation[2]
Malondialdehyde (MDA) & Conjugated Dienes (CD)Rat Brain (Ischemia/Reperfusion)2 mg/kgSignificantly prevented the accumulation of MDA and CD[7]
Fe²⁺-dependent PeroxidationRabbit Spinal Cord Homogenates6 mg/kgSlowed down stimulated lipid peroxidation[8]
Malondialdehyde (MDA) LevelsRat Kidney (Ischemia/Reperfusion)5, 10, 20 mg/kg (prophylactic)Statistically significant decrease in MDA levels[9]
Table 3: Neuroprotection and Cytoprotection
Parameter MeasuredExperimental ModelThis compound Concentration/DoseResultReference
Synaptic Transmission FailureRat Hippocampal Slices (Hypoxia/Reoxygenation)10-30 µM (optimal)Significantly diminished irreversible damage to synaptic transmission[10]
Synaptic Transmission RecoveryRat Hippocampal Slices (Hypoxia/Reoxygenation)1-100 µMImproved recovery and decreased the number of irreversibly damaged slices[11]
Morphological DamageDog Brain (Global Cerebral Ischemia)2 mg/kgProtected cerebral microcirculation and neurons from injury[4]
Ischemia/Reperfusion InjuryIsolated Rat Heart10⁻⁶ MPrevented the full development of deleterious effects (e.g., dysrhythmias)[12]

Signaling Pathways and Protective Mechanisms

Oxidative stress triggers a cascade of signaling events that converge on pathways leading to programmed cell death (apoptosis) or necrosis. This compound intervenes at critical junctures in these pathways.

General Mechanism of this compound in Cell Protection

An external or internal insult, such as ischemia-reperfusion or exposure to toxins like hydrogen peroxide (H₂O₂), leads to a massive increase in ROS. These ROS directly damage cellular macromolecules, with mitochondrial and lipid membrane damage being critical triggers for cell death. This compound acts as a primary line of defense by scavenging these ROS.

G stress Oxidative Stress (e.g., Ischemia, H₂O₂) ros ↑ Reactive Oxygen Species (•OH, O₂⁻) stress->ros damage Cellular Damage ros->damage This compound This compound This compound->ros Scavenges lipid Lipid Peroxidation (Membrane Damage) This compound->lipid Inhibits mito Mitochondrial Dysfunction This compound->mito Protects damage->lipid damage->mito death Cell Death (Apoptosis/Necrosis) lipid->death mito->death

Caption: General mechanism of this compound's cytoprotective action.

Mitigation of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a primary route for oxidative stress-induced cell death. Damage to the mitochondrial outer membrane leads to the release of pro-apoptotic factors like cytochrome c, initiating a caspase cascade. This compound's ability to preserve mitochondrial integrity is key to preventing this cascade.

G ros Oxidative Stress (ROS) mito_damage Mitochondrial Membrane Damage ros->mito_damage This compound This compound This compound->mito_damage Prevents cyt_c Cytochrome c Release mito_damage->cyt_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyt_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's intervention in the intrinsic apoptosis pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

  • Sample Preparation:

    • Homogenize tissue samples (e.g., brain, heart) in ice-cold buffer (e.g., 1.15% KCl).

    • Centrifuge the homogenate at low speed (e.g., 3000 x g for 10 minutes) to pellet cellular debris. Collect the supernatant.

    • For plasma samples, use directly.[13]

  • Reaction:

    • To 100 µL of sample supernatant or plasma, add 200 µL of 8.1% Sodium Dodecyl Sulfate (SDS), 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).[14]

    • Adjust the final volume with distilled water if necessary.

  • Incubation:

    • Incubate the mixture at 95°C for 60 minutes.[14]

    • Immediately cool the tubes on ice to terminate the reaction.

  • Extraction and Measurement:

    • Add a mixture of n-butanol and pyridine (e.g., 15:1 v/v) and vortex vigorously to extract the pink chromogen.

    • Centrifuge at 4000 x g for 10 minutes to separate the phases.

    • Measure the absorbance of the organic layer at 532 nm using a spectrophotometer.

  • Quantification:

    • Calculate MDA concentration using a standard curve prepared with a known concentration of MDA bis(dimethyl acetal) or a similar standard. Results are typically expressed as nmol MDA per mg of protein.

Cell Viability Assay (MTT-Based)

This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture and Treatment:

    • Plate cells (e.g., neuronal cell line, primary endothelial cells) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration (e.g., 100-500 µM) and incubate for a relevant duration (e.g., 6-24 hours).[15] Include control wells (untreated) and H₂O₂-only wells.

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Calculation:

    • Express cell viability as a percentage relative to the untreated control cells.

Ischemia/Reperfusion (I/R) Animal Model

This protocol outline describes a common in vivo model to assess neuroprotective or cardioprotective effects.

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat, dog) according to approved institutional protocols.

    • Monitor physiological parameters such as blood pressure, heart rate, and body temperature.

  • Induction of Ischemia:

    • Brain I/R: Induce global cerebral ischemia via four-vessel occlusion (ligation of both vertebral arteries and temporary occlusion of both common carotid arteries).[4]

    • Cardiac I/R: In an isolated heart model (Langendorff setup), induce global ischemia by stopping the coronary flow for a defined period (e.g., 30 minutes).[12]

  • This compound Administration:

    • Administer this compound (e.g., 2 mg/kg, i.v. or intra-arterially) at a specific time point, typically shortly before ischemia or immediately before reperfusion.[4][7] A vehicle control group receives only the solvent.

  • Reperfusion:

    • Initiate reperfusion by releasing the arterial occlusion or restarting coronary flow. The reperfusion phase can last from minutes to several days.

  • Outcome Assessment:

    • Neurological: Assess functional recovery, infarct volume (e.g., via TTC staining), or perform histological/electron microscopy analysis of brain tissue to evaluate cellular damage.[4]

    • Cardiac: Monitor cardiac function (e.g., heart rate, pressure development), arrhythmia incidence, and infarct size.[12]

    • Biochemical: Collect tissue and plasma to measure markers of oxidative stress (e.g., TBARS, conjugated dienes) and enzyme activities.[7]

G start Animal Model (e.g., Rat) grouping Grouping start->grouping control Control Group (Vehicle) grouping->control This compound Treatment Group (this compound) grouping->this compound ischemia Induce Ischemia (e.g., 60 min) control->ischemia This compound->ischemia reperfusion Reperfusion (e.g., 30 min) ischemia->reperfusion analysis Outcome Analysis (Biochemical, Histological) reperfusion->analysis

Caption: Workflow for a typical in vivo ischemia/reperfusion experiment.

Conclusion and Future Directions

This compound has been robustly demonstrated to mitigate oxidative stress-induced cell death through potent radical scavenging, inhibition of lipid peroxidation, and protection of critical cellular structures, particularly the mitochondria. The quantitative data and experimental evidence strongly support its role as a cytoprotective agent in conditions marked by oxidative injury, such as ischemia-reperfusion and neurodegeneration.

Future research should focus on elucidating its precise interactions with intracellular signaling cascades beyond direct antioxidation, such as the Nrf2-ARE pathway, and further defining its therapeutic window and efficacy in more complex, chronic disease models. The detailed protocols and consolidated data provided in this guide serve as a valuable resource for scientists aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound and its derivatives.

References

Stobadine: A Technical Guide to its Chemical Structure and Reactivity with Free Radicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Stobadine, with a particular focus on its structure and its mechanisms of interaction with biologically relevant free radicals. This compound, a pyridoindole derivative, has been recognized for its potent antioxidant and free radical scavenging capabilities, making it a compound of significant interest in the development of cardio- and neuroprotective agents.[1]

Chemical Structure of this compound

This compound, chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3b)indole, is a synthetic compound belonging to the class of pyridoindoles.[2] Its molecular formula is C₁₃H₁₈N₂.[3] The core of its antioxidant activity is attributed to the indolic nitrogen atom within its structure, which can donate a hydrogen atom to neutralize free radicals.[4][5] Structural modifications, such as the acetylation of this nitrogen, have been shown to abolish its antioxidant properties, underscoring the critical role of this functional group.[4]

Caption: Chemical structure of this compound.

Reactivity with Free Radicals: A Quantitative Overview

This compound exhibits a broad spectrum of reactivity against various reactive oxygen species (ROS), although its efficacy varies significantly depending on the specific radical. It is a particularly potent scavenger of highly reactive species like the hydroxyl radical, while being less effective against the superoxide radical.[2][6]

Radical SpeciesRate Constant (k)Experimental MethodReference
Hydroxyl Radical (•OH)> 1 x 10¹⁰ M⁻¹s⁻¹Deoxyribose degradation, KMBA oxidation[6]
Phenoxyl Radical (C₆H₅O•)~5 x 10⁸ - 10¹⁰ M⁻¹s⁻¹Pulse Radiolysis[7]
Trichloromethylperoxyl Radical (CCl₃O₂•)~5 x 10⁸ - 10¹⁰ M⁻¹s⁻¹Pulse Radiolysis[7]
Dibromide Radical Anion (Br₂•⁻)~5 x 10⁸ - 10¹⁰ M⁻¹s⁻¹Pulse Radiolysis[7]
Singlet Molecular Oxygen (¹O₂)1.3 x 10⁸ M⁻¹s⁻¹¹O₂ Photoemission[7]
Superoxide Radical (O₂•⁻)7.5 x 10² M⁻¹s⁻¹Lucigenin-amplified Chemiluminescence[2]
Assay SystemPeroxyl Radical SourceMeasured EndpointIC₅₀ / Half-Maximal EffectReference
Rat Liver MicrosomesAAPH (water-soluble)Lipid Peroxidation17 µM[2]
Rat Liver MicrosomesAMVN (lipid-soluble)Lipid Peroxidation17 µM[2]
LiposomesAMVN (lipid-soluble)cis-Parinaric Acid Fluorescence Decay20 µM[2]
LiposomesAMVN (lipid-soluble)Luminol-sensitized Chemiluminescence33 µM[2]
Phosphatidylcholine Liposomes & Rat Liver MicrosomesIron/ADP/NADPHLow-level Chemiluminescence5 µM (doubled lag phase)[8]

Mechanism of Free Radical Scavenging

The primary mechanism of this compound's antioxidant action involves the donation of a hydrogen atom from its indolic nitrogen to a free radical. This process results in the formation of a more stable, nitrogen-centered stobadinyl radical.[4][7]

Stobadine_Radical_Scavenging This compound This compound (STB-NH) StobadinylRadical Stobadinyl Radical (STB-N•) This compound->StobadinylRadical H• donation FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H• acceptance

Caption: this compound's primary free radical scavenging mechanism.

Upon one-electron oxidation by radicals, this compound forms a radical cation which subsequently deprotonates from the indolic nitrogen (pKa = 5.0) to yield the nitrogen-centered radical.[7] This stobadinyl radical is relatively stable and can further participate in redox reactions, notably with other antioxidants like Vitamin E and Vitamin C.[2]

Interaction with Other Antioxidants and Synergistic Effects

The antioxidant activity of this compound in vivo and in membrane systems is significantly influenced by its interaction with other endogenous antioxidants, particularly Vitamin E (α-tocopherol) and Vitamin C (ascorbate). Evidence suggests that the antioxidant effect of this compound in membranes is dependent on the presence of Vitamin E.[8] The stobadinyl radical can be "recycled" or repaired by these antioxidants, regenerating the parent this compound molecule and enhancing its overall protective capacity.

This synergistic relationship is crucial for this compound's sustained antioxidant effect in a biological environment.[2][4] The stobadinyl radical can oxidize Trolox (a water-soluble analog of Vitamin E) to its phenoxyl radical, a reaction that is reversible.[7] This interaction suggests a pathway where Vitamin E can repair the this compound radical, allowing this compound to continue its scavenging activity.

Stobadine_Recycling_Pathway cluster_this compound This compound Cycle cluster_VitaminE Vitamin E Cycle cluster_VitaminC Vitamin C This compound This compound (STB-NH) StobadinylRadical Stobadinyl Radical (STB-N•) This compound->StobadinylRadical Scavenges R• StobadinylRadical->this compound Regeneration by Vitamin E VitE Vitamin E (Toc-OH) VitERadical Tocopheroxyl Radical (Toc-O•) VitE->VitERadical Scavenges R• VitERadical->VitE Regeneration by Ascorbate VitC Ascorbate (AscH⁻)

Caption: Synergistic recycling of this compound by Vitamins E and C.

Experimental Protocols for Assessing Antioxidant Activity

The characterization of this compound's reactivity with free radicals has been accomplished through a variety of experimental techniques. Below are summaries of the key methodologies employed.

This technique is used to generate specific free radicals in a very short time frame and monitor their subsequent reactions. It is the gold standard for determining absolute rate constants for radical scavenging reactions.

Caption: Workflow for Pulse Radiolysis experiments.

These assays measure this compound's ability to protect lipids from oxidation, a key aspect of its cytoprotective effects. The generation of peroxyl radicals is typically initiated by azo compounds like AAPH or AMVN.

  • TBARS Assay: Measures thiobarbituric acid reactive substances (like malondialdehyde), which are secondary products of lipid peroxidation.

  • Chemiluminescence: Luminol- or lucigenin-based methods detect the light emitted during the radical chain reaction of lipid peroxidation. Inhibition of this light output indicates antioxidant activity.[2]

  • Conjugated Diene Measurement: The formation of conjugated dienes in polyunsaturated fatty acids is an early marker of lipid peroxidation and can be monitored spectrophotometrically.[9]

This method uses a stable free radical, DPPH•, which has a deep violet color. When neutralized by an antioxidant like this compound, the color fades to yellow. The rate of color change is proportional to the antioxidant's scavenging capacity.[10]

Due to the extremely high reactivity of •OH, indirect methods are often used.

  • Deoxyribose Degradation: Hydroxyl radicals degrade deoxyribose, producing fragments that react with thiobarbituric acid to form a pink chromogen. This compound competes with deoxyribose for the •OH radicals, thus inhibiting color formation.[6]

  • KMBA (2-keto-4-methiolbutyric acid) Oxidation: •OH radicals oxidize KMBA to produce ethylene gas, which can be quantified by gas chromatography. A scavenger like this compound will reduce ethylene production.[6]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on published research. It is not intended to provide medical advice.

References

Stobadine's Effect on Mitochondrial Function During Oxidative Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stobadine, a pyridoindole derivative, has been investigated for its antioxidant and cytoprotective properties, particularly in the context of oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mitochondrial function under conditions of oxidative stress. It synthesizes available quantitative data, details relevant experimental methodologies, and explores the potential signaling pathways involved. Notably, the evidence presents a complex, and at times contradictory, profile of this compound's interaction with mitochondria, highlighting its protective effects on certain mitochondrial enzymes while also indicating inhibitory effects on respiratory function in specific tissues. This guide aims to equip researchers with a thorough understanding of the nuances of this compound's mitochondrial effects to inform future research and drug development efforts.

Introduction

Mitochondria are central to cellular metabolism and are a primary site of reactive oxygen species (ROS) production. Under pathological conditions, an excess of ROS leads to oxidative stress, impairing mitochondrial function and contributing to cellular damage. This compound has emerged as a potent antioxidant, capable of scavenging a variety of free radicals, including hydroxyl, peroxyl, and alkoxyl radicals.[1][2][3] Its proposed mechanism of action involves the formation of a stable nitrogen-centered radical, which contributes to its ability to mitigate lipid peroxidation and protect cellular macromolecules from oxidative damage.[1][4][5] This guide delves into the specific effects of this compound on mitochondrial bioenergetics and defense systems during oxidative stress.

Quantitative Data on this compound's Mitochondrial Effects

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on mitochondrial parameters during oxidative stress.

Table 1: Effect of this compound on Mitochondrial Respiration and ATP Levels in Heart Mitochondria

ParameterConditionTreatmentResultReference
Mitochondrial RespirationIn vivoThis compound (2 mg/kg)Inhibited[6]
ATP LevelIn vivoThis compound (2 mg/kg)Unchanged[6]
Malondialdehyde (MDA) LevelIn vivoThis compound (2 mg/kg)Increased[6]
Superoxide Dismutase (SOD) ActivityIn vivoThis compound (2 mg/kg)Inhibited[6]

Table 2: Protective Effect of this compound on Mitochondrial Glutathione Peroxidase (GPX) Activity in Rat Liver Mitochondria under Fe(2+)-induced Oxidative Stress

ConditionTreatmentGPX Activity (% of control)Reference
Control-100%[1][4]
Fe(2+)/EDTA-Significantly decreased[1][4]
Fe(2+)/EDTAThis compound (100 µmol)Protection against loss of activity[1][4]
This compound alone (100 µmol)-No significant effect[1][4]

Table 3: Effect of this compound Pretreatment on Glutathione Peroxidase (GPX) Activity in the Heart of Irradiated Mice

ConditionTreatmentResultReference
Co60 Irradiation (6.5 Gy)-Significant decrease in GPX activity[7]
Co60 Irradiation (6.5 Gy)This compound (70.07 mg/kg) 1 or 2h priorSignificant enhancement of GPX activity compared to irradiated group[7]

Experimental Protocols

This section details the methodologies employed in the cited studies to assess this compound's effects on mitochondrial function.

In Vivo Assessment of Mitochondrial Function in Heart Tissue
  • Animal Model: Rabbits were administered this compound hydrochloride at a dose of 2 mg/kg body weight.

  • Induction of Oxidative Stress: Isoproterenol (1 mg/kg) was used to induce cardiotoxic effects.

  • Mitochondria Isolation: Heart mitochondria were isolated by differential centrifugation.

  • Measurement of Mitochondrial Respiration: Oxygen consumption was measured polarographically using a Clark-type oxygen electrode.

  • ATP Level Measurement: ATP content in mitochondrial preparations was determined using a suitable biochemical assay (specific assay not detailed in the abstract).

  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, were quantified.

  • Superoxide Dismutase (SOD) Activity Assay: The activity of SOD in mitochondrial extracts was measured.[6]

In Vitro Assessment of Glutathione Peroxidase (GPX) Activity in Liver Mitochondria
  • Mitochondria Isolation: Rat liver mitochondria were isolated.

  • Induction of Oxidative Stress: An in vitro system containing Fe(2+)/EDTA was used to induce oxidative damage.

  • Treatment: Isolated mitochondria were incubated with this compound.

  • Enzyme Activity Assay: The activity of glutathione peroxidase (GPX) and glutathione reductase (GR) was determined by monitoring the decrease in NADPH concentration at 340 nm.

  • Mitochondrial Outer Membrane Dynamics: Synchronous fluorescence fingerprinting was employed to monitor changes in the mitochondrial outer membrane.[1][4]

General Protocols for Assessing Key Mitochondrial Parameters

The following are generalized protocols for assays relevant to the study of this compound's mitochondrial effects, based on standard laboratory methods.

The JC-1 assay is a commonly used method to assess mitochondrial membrane potential.

G cluster_prep Cell Preparation cluster_staining JC-1 Staining cluster_analysis Analysis cell_culture Culture cells to desired confluency induce_stress Induce oxidative stress (e.g., H2O2, Fe2+/EDTA) cell_culture->induce_stress treat_this compound Treat with this compound at various concentrations induce_stress->treat_this compound add_jc1 Incubate cells with JC-1 staining solution treat_this compound->add_jc1 wash_cells Wash cells to remove excess dye add_jc1->wash_cells flow_cytometry Analyze by flow cytometry wash_cells->flow_cytometry fluorescence_microscopy Visualize under fluorescence microscope wash_cells->fluorescence_microscopy measure_fluorescence Measure red (J-aggregates) and green (monomers) fluorescence flow_cytometry->measure_fluorescence fluorescence_microscopy->measure_fluorescence calculate_ratio Calculate Red/Green fluorescence ratio measure_fluorescence->calculate_ratio

JC-1 Assay Workflow

The luciferin-luciferase assay is a highly sensitive method for quantifying ATP levels.

G cluster_prep Sample Preparation cluster_assay Luminescence Assay cluster_quant Quantification isolate_mito Isolate mitochondria from control and treated cells/tissues resuspend_mito Resuspend mitochondria in assay buffer isolate_mito->resuspend_mito add_reagent Add luciferin-luciferase reagent to mitochondrial suspension resuspend_mito->add_reagent measure_luminescence Immediately measure luminescence in a luminometer add_reagent->measure_luminescence calculate_atp Calculate ATP concentration based on standard curve measure_luminescence->calculate_atp atp_standard_curve Generate ATP standard curve atp_standard_curve->calculate_atp

Mitochondrial ATP Assay Workflow

Extracellular flux analyzers, such as the Seahorse XF Analyzer, are used to measure OCR in real-time.

G cluster_prep Cell Preparation cluster_assay Seahorse XF Assay seed_cells Seed cells in Seahorse XF microplate treat_cells Treat with this compound and/or oxidative stressor seed_cells->treat_cells load_cartridge Load sensor cartridge with mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) treat_cells->load_cartridge run_assay Run Cell Mito Stress Test load_cartridge->run_assay measure_ocr Measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration run_assay->measure_ocr

Seahorse XF OCR Assay Workflow

Signaling Pathways

While direct evidence linking this compound to specific mitochondrial signaling pathways is currently limited, its known antioxidant properties suggest potential interactions with key regulatory networks that govern mitochondrial function and stress responses.

Potential Interaction with the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. Given this compound's potent antioxidant effects, it is plausible that it may directly or indirectly modulate the Nrf2 pathway, leading to an enhanced cellular antioxidant capacity that would, in turn, protect mitochondria from oxidative damage.

G cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_pathway Nrf2 Pathway cluster_outcome Mitochondrial Protection oxidative_stress Oxidative Stress (ROS) nrf2_dissociation Nrf2 Dissociation oxidative_stress->nrf2_dissociation This compound This compound This compound->oxidative_stress Scavenges ROS This compound->nrf2_dissociation Potential Direct/Indirect Activation? keap1_nrf2 Keap1-Nrf2 Complex keap1_nrf2->nrf2_dissociation nrf2_translocation Nrf2 Nuclear Translocation nrf2_dissociation->nrf2_translocation are_binding Binding to Antioxidant Response Element (ARE) nrf2_translocation->are_binding gene_expression Upregulation of Antioxidant Genes (e.g., GPX, SOD) are_binding->gene_expression mito_protection Mitochondrial Protection gene_expression->mito_protection

Hypothetical this compound-Nrf2 Pathway Interaction
Potential Influence on PGC-1α and Mitochondrial Biogenesis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a key regulator of mitochondrial biogenesis and metabolism. By promoting the expression of genes involved in mitochondrial respiration and antioxidant defense, PGC-1α enhances mitochondrial function. It is conceivable that by reducing the overall oxidative burden, this compound could create a more favorable environment for PGC-1α activity, thereby indirectly supporting mitochondrial health and biogenesis.

G cluster_this compound This compound Action cluster_cellular_env Cellular Environment cluster_pgc1a PGC-1α Pathway cluster_outcome Enhanced Mitochondrial Function This compound This compound reduced_ros Reduced Oxidative Stress This compound->reduced_ros pgc1a_activation PGC-1α Activation reduced_ros->pgc1a_activation Favorable for Activation nrf1_tfam Activation of NRF-1 and TFAM pgc1a_activation->nrf1_tfam antioxidant_enzymes Increased Antioxidant Enzyme Expression pgc1a_activation->antioxidant_enzymes mito_biogenesis Mitochondrial Biogenesis nrf1_tfam->mito_biogenesis enhanced_mito_function Enhanced Mitochondrial Function & Resilience mito_biogenesis->enhanced_mito_function antioxidant_enzymes->enhanced_mito_function

Postulated Indirect Effect of this compound on PGC-1α
Potential Modulation of the Bcl-2 Family and Mitochondrial Apoptosis

The Bcl-2 family of proteins plays a critical role in regulating the mitochondrial pathway of apoptosis. Oxidative stress can trigger the activation of pro-apoptotic Bcl-2 members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. By virtue of its ROS scavenging ability, this compound could prevent the initiation of this apoptotic cascade at the mitochondrial level.

G cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_apoptosis Mitochondrial Apoptosis Pathway oxidative_stress Oxidative Stress bax_bak_activation Activation of pro-apoptotic Bax/Bak oxidative_stress->bax_bak_activation This compound This compound This compound->oxidative_stress Inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak_activation->momp cytochrome_c_release Cytochrome c Release momp->cytochrome_c_release caspase_activation Caspase Activation cytochrome_c_release->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis bcl2_inhibition Anti-apoptotic Bcl-2 proteins inhibit Bax/Bak bcl2_inhibition->bax_bak_activation Inhibits

Potential Role of this compound in Preventing Mitochondrial Apoptosis

Discussion and Future Directions

The available evidence on this compound's effect on mitochondrial function during oxidative stress is multifaceted. On one hand, this compound demonstrates a clear protective effect on mitochondrial enzymes, such as glutathione peroxidase, which are crucial for the mitochondrial antioxidant defense system.[1][4][7] This is consistent with its well-established role as a potent ROS scavenger.

On the other hand, the finding that this compound inhibits mitochondrial respiration and increases MDA levels in heart mitochondria presents a significant contradiction to the narrative of it being a mitochondrial protectant in all contexts.[6] This suggests that the effects of this compound may be tissue-specific and dependent on the particular experimental conditions. The unchanged ATP levels in the face of inhibited respiration in the heart mitochondria study could imply a compensatory shift in metabolism, a point that warrants further investigation.

A significant gap in the current literature is the lack of direct, quantitative data on this compound's effect on key mitochondrial bioenergetic parameters such as mitochondrial membrane potential and ATP production under various oxidative stress models. Furthermore, the interaction of this compound with major signaling pathways like Nrf2 and PGC-1α remains to be elucidated.

Future research should focus on:

  • Comprehensive Bioenergetic Profiling: Utilizing techniques like high-resolution respirometry (e.g., Seahorse XF analysis) to dissect the specific effects of this compound on the different complexes of the electron transport chain in various cell types and tissues.

  • Direct Measurement of Mitochondrial Membrane Potential and ATP Synthesis: Employing fluorescent probes and luminescence-based assays to quantify the impact of this compound on these critical parameters under oxidative stress.

  • Investigation of Signaling Pathways: Exploring the potential modulation of Nrf2, PGC-1α, and other relevant signaling pathways by this compound through techniques such as Western blotting, qPCR, and reporter gene assays.

  • Reconciling Contradictory Findings: Further studies are needed to understand the tissue- and context-dependent effects of this compound on mitochondrial respiration.

Conclusion

This compound exhibits a complex and context-dependent relationship with mitochondrial function during oxidative stress. While its protective effects on mitochondrial antioxidant enzymes are evident, its inhibitory action on cardiac mitochondrial respiration underscores the need for a nuanced understanding of its mechanism of action. This technical guide has summarized the current state of knowledge, highlighted critical gaps in the research, and proposed future directions. A more complete picture of this compound's mitochondrial pharmacology will be essential for its potential development as a therapeutic agent for oxidative stress-related diseases.

References

Stobadine as a Potential Therapeutic Agent in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stobadine, a pyridoindole derivative, has emerged as a compound of interest for its potential therapeutic applications in cardiovascular diseases. Its primary mechanism of action is attributed to its potent antioxidant and free radical-scavenging properties. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's cardioprotective effects. It includes a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cardiovascular therapies.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. A significant contributor to the pathophysiology of various CVDs, including ischemia-reperfusion (I/R) injury and diabetic cardiomyopathy, is oxidative stress. The overproduction of reactive oxygen species (ROS) can lead to cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cardiomyocyte death and cardiac dysfunction.

This compound, with its pyridoindole structure, has been investigated for its cardioprotective and antiarrhythmic properties.[1] Its notable antioxidant capabilities suggest a therapeutic potential in mitigating the detrimental effects of oxidative stress in the cardiovascular system. This document synthesizes the available preclinical data on this compound, focusing on its efficacy in models of cardiac injury and the underlying mechanisms of its protective actions.

Core Mechanism of Action: Antioxidant and Radical Scavenging

This compound's primary cardioprotective effects are believed to stem from its ability to directly scavenge a variety of reactive oxygen species and inhibit lipid peroxidation.[2]

Signaling and Mechanistic Pathway

The following diagram illustrates the central role of this compound in mitigating oxidative stress, a key pathological process in cardiovascular disease.

Stobadine_Antioxidant_Mechanism IschemiaReperfusion Ischemia-Reperfusion (e.g., Myocardial Infarction) OxidativeStress Increased ROS Production (e.g., O2•−, •OH) IschemiaReperfusion->OxidativeStress induces Hyperglycemia Hyperglycemia (Diabetes) Hyperglycemia->OxidativeStress induces LipidPeroxidation Lipid Peroxidation (MDA, Conjugated Dienes) OxidativeStress->LipidPeroxidation causes This compound This compound This compound->OxidativeStress scavenges This compound->LipidPeroxidation inhibits CellularDamage Cardiomyocyte Damage & Endothelial Dysfunction LipidPeroxidation->CellularDamage leads to CardiovascularDisease Cardiovascular Disease Progression CellularDamage->CardiovascularDisease contributes to

Caption: this compound's primary mechanism against cardiovascular pathology.

Quantitative Preclinical Data

The following tables summarize the quantitative findings from key preclinical studies on this compound.

Table 1: In Vivo and Ex Vivo Efficacy of this compound
ModelSpeciesThis compound Dose/ConcentrationKey Quantitative FindingsReference(s)
Ischemia-Reperfusion (Isolated Heart)Rat10⁻⁶ MPrevented the full development of I/R-induced dysrhythmias and increased coronary perfusion pressure.[1]
Isoproterenol-induced CardiotoxicityRabbit2 mg/kgSignificantly decreased serum levels of AST, CPK, and LDH.[3]
Ischemia-Reperfusion in Diabetes (Isolated Heart)Rat25 mg/kg i.p. (for 8 weeks)Significantly decreased the number of ventricular premature beats from ~254 to ~106.[4][5]
Brain Ischemia/Reperfusion (Cardiac Effects)Rat2 mg/kgDid not prevent the threefold increase in malondialdehyde (MDA) or the 41.7% increase in conjugated dienes (CD) in the heart.[2]
Irradiation-induced Cardiac InjuryMouse70.07 mg/kgSignificantly enhanced glutathione peroxidase (GPx) activity compared to the irradiated, non-pretreated group.
Table 2: Effects of this compound on Biomarkers of Oxidative Stress
Model SystemThis compound ConcentrationBiomarkerQuantitative EffectReference(s)
Diabetic Rat Myocardium (32-week treatment)0.05% w/w in dietConjugated DienesReduced oxidative damage as measured by conjugated dienes.
Diabetic Rat Myocardium (32-week treatment)0.05% w/w in dietSuperoxide Dismutase (SOD)Reduced elevated SOD activity.
Rat Heart Mitochondria (Isoproterenol model)2 mg/kg in vivoMalondialdehyde (MDA)Increased MDA levels in isolated mitochondria.[3]
Rat Heart Mitochondria (Isoproterenol model)2 mg/kg in vivoSuperoxide Dismutase (SOD)Inhibited SOD activity in isolated mitochondria.[3]
Rat Brain (Ischemia-Reperfusion)2 mg/kg i.v.Malondialdehyde (MDA)Prevented a 43.8% increase in MDA.[2]
Rat Brain (Ischemia-Reperfusion)2 mg/kg i.v.Conjugated Dienes (CD)Prevented a 24.5% increase in CD.[2]

Note: Some findings, particularly those related to mitochondrial biomarkers, suggest a complex mechanism of action that may not be solely linked to direct mitochondrial preservation and warrants further investigation.[3]

Detailed Experimental Protocols

Langendorff Isolated Heart Ischemia-Reperfusion Model

This ex vivo model is crucial for studying the direct effects of compounds on the heart, free from systemic physiological influences.

Objective: To assess the effect of this compound on cardiac injury induced by global ischemia and reperfusion.

Apparatus and Preparation:

  • Animal Model: Male Wistar rats.

  • Perfusion System: Langendorff apparatus.

  • Perfusate: Krebs-Henseleit bicarbonate buffer with the following composition (in mmol/L): NaCl 118, KCl 4.7, CaCl₂ 2.5, NaH₂PO₄ 1.18, NaHCO₃ 25, and glucose 11.1.[5]

  • Perfusion Conditions: The buffer is equilibrated with 95% O₂ and 5% CO₂ at 37°C to maintain a pH of 7.4. Perfusion is maintained at a constant pressure of 85 mmHg.[5]

Experimental Workflow:

Langendorff_Protocol start Heart Excision & Cannulation stabilization Stabilization Period (30 min) start->stabilization pre_ischemia Pre-ischemia this compound Administration (e.g., 10⁻⁶ M for 3 min) stabilization->pre_ischemia Treatment Group ischemia Global No-Flow Ischemia (30 min) stabilization->ischemia Control Group pre_ischemia->ischemia reperfusion Reperfusion with or without this compound (30 min) ischemia->reperfusion data_collection Data Collection: - ECG (Arrhythmias) - Coronary Perfusion Pressure - Left Ventricular Function reperfusion->data_collection end Endpoint Analysis data_collection->end

Caption: Workflow for the Langendorff isolated heart I/R experiment.

Procedure:

  • Hearts are excised from anesthetized rats and immediately cannulated via the aorta on the Langendorff apparatus.

  • Retrograde perfusion with the Krebs-Henseleit buffer is initiated to stabilize the heart for 30 minutes.

  • For the treatment group, this compound (e.g., 10⁻⁶ M) is introduced into the perfusate for a short period (e.g., 3 minutes) before inducing ischemia.[1]

  • Global ischemia is induced by stopping the perfusion flow for 30 minutes.[1][5]

  • Reperfusion is initiated by restoring the flow for 30 minutes. In treatment groups, this compound may also be included in the reperfusion buffer.[1]

  • Throughout the reperfusion period, cardiac function is monitored via electrocardiogram (ECG) for arrhythmias, measurement of coronary perfusion pressure, and assessment of left ventricular developed pressure (LVDP) and end-diastolic pressure (LVEDP).

Measurement of Lipid Peroxidation

Objective: To quantify the extent of oxidative damage to lipids in cardiac tissue.

Methods:

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay:

    • Principle: This method measures malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

    • Protocol Outline:

      • Homogenize heart tissue in a suitable buffer (e.g., KCl solution).

      • Add TBA reagent and an acid (e.g., trichloroacetic acid) to the homogenate.

      • Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).

      • Cool the samples and centrifuge to pellet any precipitate.

      • Measure the absorbance of the supernatant at a specific wavelength (typically ~532 nm).

      • Quantify MDA concentration using a standard curve prepared with a known concentration of MDA.

  • Conjugated Dienes (CD) Measurement:

    • Principle: The initial phase of lipid peroxidation involves the formation of conjugated dienes, which absorb light in the UV spectrum.

    • Protocol Outline:

      • Extract lipids from the heart tissue homogenate using a solvent mixture (e.g., chloroform-methanol).

      • Evaporate the solvent and redissolve the lipid extract in a suitable solvent (e.g., cyclohexane or hexane).

      • Measure the absorbance of the solution in the UV range (typically 232-234 nm) using a spectrophotometer.

      • Calculate the concentration of conjugated dienes using the molar extinction coefficient.

Future Directions and Conclusion

The preclinical evidence strongly suggests that this compound possesses significant cardioprotective properties, primarily through its potent antioxidant and anti-lipid peroxidation activities. It has shown efficacy in models of ischemia-reperfusion injury and in the context of diabetic complications.

However, for its advancement as a clinical candidate, several areas require further investigation:

  • Elucidation of Specific Signaling Pathways: While the direct antioxidant effects are clear, it is crucial to determine if this compound modulates key intracellular signaling pathways involved in cell survival and inflammation, such as the Nrf2, NF-κB, or MAP kinase pathways, in cardiomyocytes.

  • Chronic Dosing and Remodeling Studies: Most of the current data focuses on acute injury models. Studies investigating the effects of chronic this compound administration on cardiac remodeling and the progression of heart failure are needed.

  • Clinical Trials: To date, there is a lack of robust clinical trial data for this compound in cardiovascular disease. Well-designed clinical trials are necessary to establish its safety and efficacy in human populations.

References

Methodological & Application

HPLC-Based Quantification of Stobadine in Plasma: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the quantification of Stobadine in plasma samples using High-Performance Liquid Chromatography (HPLC), primarily focusing on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An alternative HPLC-UV method is also described. These protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing.

Introduction

LC-MS/MS Method for this compound Quantification

This method utilizes solid-phase extraction (SPE) for sample cleanup followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocol

A detailed workflow for the LC-MS/MS analysis is presented below.

Stobadine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result plasma Plasma Sample Collection spike Spike with Internal Standard (Phenylalanine) plasma->spike spe Solid-Phase Extraction (SPE) on C18 Cartridges spike->spe elute Elution and Reconstitution spe->elute hplc HPLC Separation elute->hplc msms Tandem Mass Spectrometry Detection hplc->msms data Data Acquisition and Quantification msms->data report Pharmacokinetic Parameter Calculation data->report

Caption: Experimental workflow for this compound quantification in plasma by LC-MS/MS.

2.1.1. Sample Preparation (Solid-Phase Extraction)

  • To a 1 mL plasma sample, add the internal standard (IS), Phenylalanine, to a final concentration of 2 µg/mL.

  • Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute this compound and the IS from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2.1.2. Chromatographic Conditions

ParameterValue
Column Xterra™ MS C18, 2.5 µm (2.1 mm x 30 mm)[2]
Mobile Phase Acetonitrile/Water (1:1, v/v) with 0.025% Formic Acid (pH 4)[2]
Flow Rate 0.2 mL/min (Adjustable based on system)
Injection Volume 10 µL[2]
Column Temperature Ambient (25°C)[2]
Run Time Approximately 3 minutes[2]

2.1.3. Mass Spectrometric Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Capillary Voltage 3.2 kV[2]
Cone Voltage 30 V[2]
Collision Energy 25 eV for this compound, 15 eV for Phenylalanine (IS)[2]
Source Temperature 100°C[2]
Desolvation Temperature 250°C[2]
Detection Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transitions This compound: 202.9 > 160; Phenylalanine (IS): 166 > 103[2][3]
Quantitative Data Summary

The LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human plasma.[3]

ParameterResult
Linearity Range 20 - 500 ng/mL[3]
Correlation Coefficient (r) 0.9971 – 0.9981[3]
Lower Limit of Quantification (LOQ) 10 ng/mL[3]
Recovery 94.3%[3]
Precision (%RSD) 1.4 - 8.3%[3]
Accuracy (%RE) -3.5% to 3.0%[3]
Sample Stability Stable at -20°C for at least 5 weeks[3]

HPLC-UV Method for this compound Quantification

For laboratories without access to mass spectrometry, an HPLC-UV method can be employed, though it may offer lower sensitivity.

Experimental Protocol

HPLC_UV_Method_Components cluster_sample Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_output Output prep Deproteinization or Liquid-Liquid Extraction column SGX CN Sorbent Column prep->column mobile_phase Ethanol in NaH2PO4 with Tri-n-butylamine column->mobile_phase detector UV Detector (247 nm or 302 nm) mobile_phase->detector quantification Quantification based on Peak Area detector->quantification

Caption: Key components of the HPLC-UV method for this compound analysis.

3.1.1. Sample Preparation

While solid-phase extraction is also suitable here, a simpler protein precipitation or liquid-liquid extraction can be used.

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then injected.

  • Liquid-Liquid Extraction: Extract this compound from the plasma sample into an immiscible organic solvent. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

3.1.2. Chromatographic Conditions

ParameterValue
Column SGX CN sorbent (mean particle size = 5 µm)[4]
Mobile Phase 8.0% (v/v) ethanol in aqueous NaH2PO4 (50 mmol/L) with tri-n-butylamine (50 mmol/L), pH adjusted to 2.6 with H3PO4[4]
Flow Rate Not specified, typically 1.0 mL/min
Injection Volume Not specified, typically 20-100 µL
Detection Wavelength 247 nm (for improved detection limit) or 302 nm[4]
Retention Time Approximately 6.0 min[4]
Quantitative Data Summary
ParameterResult
Lowest Detectable Concentration (Human Serum) 10 ng/mL (at 247 nm)[4]
Precision (%RSD) in Dog Serum 4.4% at 500 ng/mL; 8.1% at 50 ng/mL[4]

Conclusion

The LC-MS/MS method provides a highly sensitive, specific, and rapid approach for the quantification of this compound in plasma, making it the preferred method for clinical and pharmacokinetic studies. The HPLC-UV method, while less sensitive, offers a viable alternative for routine analysis when MS detection is unavailable. The choice of method should be based on the specific requirements of the study, including the desired sensitivity and the available instrumentation.

References

Application Notes and Protocols: Determination of Stobadine's Antioxidant Activity Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stobadine is a pyridoindole derivative that has demonstrated notable cardioprotective and neuroprotective effects, which are attributed, in part, to its potent antioxidant and free radical scavenging properties.[1][2] The antioxidant activity of this compound is primarily mediated by the indolic nitrogen center, which can donate a hydrogen atom to neutralize free radicals.[3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[4][5][6] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from deep purple to yellow.[5][7] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8] These application notes provide a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay relies on the reduction of the stable free radical DPPH. In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep purple color. When an antioxidant, such as this compound, is introduced, it donates a hydrogen atom to the DPPH radical. This results in the formation of the reduced, non-radical form, DPPH-H, which is yellow.[5][9] The decrease in absorbance at 517 nm is measured to quantify the radical scavenging activity of the test compound.[10]

Experimental Protocols

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)[5]

  • Ascorbic acid or Trolox (as a positive control)[5][8]

  • 96-well microplate[8]

  • Microplate reader capable of measuring absorbance at 517 nm[4]

  • Micropipettes

  • 1.5 mL microfuge tubes[8]

Preparation of Solutions
  • DPPH Stock Solution (1 mM): Dissolve an appropriate amount of DPPH powder in methanol to achieve a final concentration of 1 mM. Store this solution in a dark, airtight container at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution with methanol to a final concentration of 0.1 mM. This solution should be freshly prepared before each experiment.[5]

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Solutions: Prepare a series of dilutions of the positive control (ascorbic acid or Trolox) in methanol at the same concentrations as the this compound working solutions.

Assay Procedure
  • Reaction Setup: In a 96-well microplate, add 100 µL of each this compound working solution to separate wells.

  • Positive Control: Add 100 µL of each positive control dilution to separate wells.

  • Blank (Control): Add 100 µL of methanol to several wells to serve as the control (A_control).[4]

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells containing the sample, positive control, and blank.

  • Incubation: Mix the contents of the wells thoroughly and incubate the microplate in the dark at room temperature for 30 minutes.[5][11]

  • Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[4]

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage of inhibition for each concentration of this compound and the positive control:

    % Inhibition = [(A_control - A_sample) / A_control] x 100 [4][10]

    Where:

    • A_control is the absorbance of the control (methanol + DPPH).

    • A_sample is the absorbance of the sample (this compound + DPPH).

  • Determine the IC50 Value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. To determine the IC50 value, plot a graph of the percentage of inhibition versus the concentration of this compound. The IC50 value can then be calculated from the resulting dose-response curve.[5] A lower IC50 value indicates a higher antioxidant activity.[5]

Data Presentation

The quantitative results of the DPPH assay for this compound and a standard antioxidant can be summarized in the following tables.

Table 1: DPPH Radical Scavenging Activity of this compound

This compound Concentration (µg/mL)Absorbance at 517 nm% Inhibition
10Insert ValueCalculate Value
25Insert ValueCalculate Value
50Insert ValueCalculate Value
100Insert ValueCalculate Value
200Insert ValueCalculate Value

Table 2: Comparison of IC50 Values

CompoundIC50 (µg/mL)IC50 (µmol/L)
This compoundCalculate ValueCalculate Value
This compound·2HCl~120[12]
Ascorbic Acid (Positive Control)Calculate ValueCalculate Value

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_this compound Prepare this compound Dilutions add_samples Pipette this compound & Controls into Microplate prep_this compound->add_samples prep_control Prepare Positive Control Dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for DPPH antioxidant assay of this compound.

Antioxidant Mechanism of this compound in DPPH Assay

Stobadine_Antioxidant_Mechanism DPPH DPPH• (Purple) DPPHH DPPH-H (Yellow) DPPH->DPPHH Reduction This compound This compound-NH (Antioxidant) Stobadine_Radical This compound-N• (Radical) This compound->Stobadine_Radical Oxidation (H• donation)

Caption: this compound neutralizes DPPH radical via hydrogen donation.

References

Application Note: Protocol for Assessing the Inhibitory Effect of Stobadine on Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipid peroxidation is a critical marker of oxidative stress, implicated in the pathophysiology of numerous diseases. It is a chain reaction process that results in the degradation of lipids, leading to cellular membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA). Stobadine, a pyridoindole derivative, is a potent antioxidant known to scavenge a variety of free radicals, including hydroxyl, peroxyl, and alkoxyl radicals, thereby inhibiting lipid peroxidation[1][2][3]. Its protective effects have been demonstrated in various models of oxidative damage in tissues such as the brain, heart, and kidneys[4][5][6][7].

This application note provides detailed protocols for assessing the inhibitory effects of this compound on lipid peroxidation in an in vitro model using two common methods: the Thiobarbituric Acid Reactive Substances (TBARS) assay and the Lipid Hydroperoxide (LPO) assay.

Signaling Pathway and Experimental Overview

Lipid peroxidation is initiated by reactive oxygen species (ROS) and propagates via a chain reaction involving lipid peroxyl radicals. This compound primarily acts as a chain-breaking antioxidant by scavenging these peroxyl radicals, thus halting the propagation phase[1][8]. The experimental workflow is designed to induce lipid peroxidation in a biological sample, treat it with this compound, and subsequently measure the extent of peroxidation.

lipid_peroxidation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Degradation Products PUFA Polyunsaturated Fatty Acid (PUFA-H) LipidRadical Lipid Radical (PUFA•) ROS Reactive Oxygen Species (e.g., •OH) ROS->LipidRadical H abstraction PeroxylRadical Lipid Peroxyl Radical (PUFA-OO•) LipidRadical->PeroxylRadical + O2 LipidRadical->PeroxylRadical LipidHydroperoxide Lipid Hydroperoxide (PUFA-OOH) PeroxylRadical->LipidHydroperoxide + PUFA-H PeroxylRadical->LipidHydroperoxide Aldehydes Malondialdehyde (MDA), 4-HNE LipidHydroperoxide->Aldehydes Decomposition LipidHydroperoxide->Aldehydes This compound This compound This compound->PeroxylRadical Scavenges/ Inhibits

Caption: Mechanism of lipid peroxidation and this compound's inhibitory action.

experimental_workflow cluster_assays Quantification start Prepare Biological Sample (e.g., Rat Liver Microsomes) induce Induce Lipid Peroxidation (e.g., FeSO4/Ascorbate) start->induce treat Add Vehicle or this compound (Varying Concentrations) induce->treat incubate Incubate at 37°C treat->incubate tbars TBARS Assay (Measures MDA) incubate->tbars Aliquot Sample lpo LPO Assay (Measures Hydroperoxides) incubate->lpo Aliquot Sample analyze Measure Absorbance (Spectrophotometer) tbars->analyze lpo->analyze end Calculate & Compare Inhibition analyze->end

Caption: General experimental workflow for assessing this compound.

Experimental Protocols

This section details the preparation of an in vitro model using rat liver microsomes and two distinct methods for quantifying lipid peroxidation.

1. Preparation of Rat Liver Microsomes Microsomes are a suitable model as they are rich in polyunsaturated fatty acids and are often used to study lipid peroxidation[9][10].

  • Materials: Male Wistar rats, 1.15% KCl solution (ice-cold), 0.1 M potassium phosphate buffer (pH 7.4, ice-cold), ultracentrifuge.

  • Protocol:

    • Euthanize rats and perfuse the liver with ice-cold 1.15% KCl to remove blood.

    • Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

    • Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.

    • Discard the supernatant. The resulting pellet is the microsomal fraction.

    • Resuspend the pellet in the potassium phosphate buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store aliquots at -80°C until use.

2. Induction of Lipid Peroxidation and this compound Treatment

  • Reagents: Microsomal suspension (1 mg protein/mL), 0.1 M potassium phosphate buffer (pH 7.4), this compound stock solution (in a suitable solvent, e.g., DMSO or water), 10 mM Ascorbate, 1 mM Ferrous sulfate (FeSO₄).

  • Protocol:

    • Prepare reaction tubes on ice. For each reaction, add the microsomal suspension to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Set up the following experimental groups:

      • Control: Microsomes + Buffer.

      • Vehicle Control: Microsomes + Buffer + this compound solvent.

      • Induced: Microsomes + Buffer + Inducers (FeSO₄/Ascorbate).

      • This compound Treatment: Microsomes + Buffer + Inducers + this compound (at various final concentrations, e.g., 5 µM, 10 µM, 20 µM)[9][10].

    • Add the appropriate volume of this compound or vehicle to the tubes and pre-incubate for 10 minutes at 37°C.

    • Initiate lipid peroxidation by adding ascorbate and FeSO₄ (final concentrations of ~100 µM and ~10 µM, respectively).

    • Incubate the reaction mixture in a shaking water bath at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by placing the tubes on ice or by adding a stopping reagent as specified in the subsequent assay protocols.

3. Protocol 1: TBARS Assay (Measurement of MDA) This assay quantifies MDA, a secondary product of lipid peroxidation, by its reaction with thiobarbituric acid (TBA)[11][12][13].

  • Reagents: 20% Trichloroacetic acid (TCA), 0.67% (w/v) Thiobarbituric acid (TBA) solution, Malondialdehyde (MDA) standard.

  • Protocol:

    • Following incubation (Step 2.5), take a 0.5 mL aliquot of the reaction mixture.

    • Add 1 mL of 20% TCA to precipitate proteins.

    • Add 1 mL of 0.67% TBA solution.

    • Vortex the tubes and heat them in a boiling water bath (95°C) for 25 minutes[14].

    • Cool the tubes on ice to stop the reaction, then centrifuge at 3,000 x g for 15 minutes.

    • Transfer the clear supernatant to a cuvette or a 96-well plate.

    • Measure the absorbance of the pink-colored MDA-TBA adduct at 532 nm using a spectrophotometer[14][15].

    • Prepare a standard curve using known concentrations of MDA to calculate the concentration of MDA in the samples. Express results as µmol MDA per mg of protein.

4. Protocol 2: Lipid Hydroperoxide (LPO) Assay This method directly measures lipid hydroperoxides, the primary products of lipid peroxidation, using the redox reaction with ferrous ions[16][17][18].

  • Reagents: HPLC-grade methanol, Chloroform, Xylenol Orange, Ferrous sulfate (FeSO₄), Sulfuric acid (H₂SO₄), Cumene hydroperoxide or H₂O₂ for standard curve.

  • Protocol:

    • Following incubation (Step 2.5), take a 0.2 mL aliquot of the reaction mixture.

    • To extract lipid hydroperoxides, add 1 mL of ice-cold chloroform:methanol (2:1 v/v) mixture to the aliquot[18]. Vortex vigorously for 2 minutes.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower chloroform layer containing the lipids.

    • Prepare the FOX (Ferrous Oxidation in Xylenol orange) reagent: Mix 1 volume of 25 mM FeSO₄ in 2.5 M H₂SO₄ with 100 volumes of 125 µM Xylenol Orange in methanol.

    • Add 0.9 mL of the FOX reagent to 0.1 mL of the chloroform extract.

    • Incubate at room temperature for 30 minutes in the dark.

    • Measure the absorbance of the ferric ion-xylenol orange complex at 560 nm[19].

    • Prepare a standard curve using known concentrations of cumene hydroperoxide or H₂O₂ to quantify the lipid hydroperoxides in the samples. Express results as nmol LPO per mg of protein.

Data Presentation

Quantitative data should be summarized to compare the effects of different this compound concentrations. The percentage of inhibition can be calculated relative to the induced group without this compound.

Table 1: Effect of this compound on FeSO₄/Ascorbate-Induced Lipid Peroxidation in Rat Liver Microsomes

Treatment GroupThis compound (µM)MDA Concentration (µmol/mg protein)% Inhibition of MDA FormationLipid Hydroperoxides (nmol/mg protein)% Inhibition of LPO Formation
Control (Uninduced) -0.15 ± 0.03N/A1.2 ± 0.2N/A
Induced (Vehicle) 02.85 ± 0.210%25.4 ± 2.50%
Induced + this compound 51.98 ± 0.1530.5%16.1 ± 1.936.6%
Induced + this compound 101.21 ± 0.1157.5%9.8 ± 1.161.4%
Induced + this compound 200.65 ± 0.0877.2%5.3 ± 0.779.1%

Data are presented as Mean ± Standard Deviation (n=3) and are hypothetical for illustrative purposes.

References

Application Notes and Protocols: Measuring Stobadine's Efficacy in a Langendorff Isolated Heart Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a significant contributor to the morbidity and mortality associated with cardiovascular events such as myocardial infarction and cardiac surgery. The injury is paradoxically exacerbated upon the restoration of blood flow to the ischemic myocardium, leading to a surge in reactive oxygen species (ROS), cellular damage, and cardiac dysfunction.[1] Stobadine, a pyridoindole derivative, has been identified as a potent antioxidant and free radical scavenger, suggesting its potential as a cardioprotective agent.[2][3] Its mechanism is largely attributed to its ability to scavenge free radicals and quench singlet molecular oxygen.[2][4][5]

The Langendorff isolated heart model is a powerful ex vivo technique that allows for the study of cardiac function and pharmacology in a controlled environment, devoid of systemic neuronal and hormonal influences.[6][7] This model is particularly well-suited for investigating the direct effects of pharmacological agents on the heart, especially in the context of I/R injury.[8]

These application notes provide a detailed protocol for utilizing the Langendorff apparatus to assess the efficacy of this compound in mitigating myocardial I/R injury. The protocols cover heart isolation, perfusion, induction of I/R injury, and the measurement of key functional and biochemical parameters.

Principle of the Method

The Langendorff preparation involves retrogradely perfusing an isolated heart through the aorta with an oxygenated physiological solution.[6] The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries, thus nourishing the myocardium and enabling it to continue beating.[9] This setup allows for precise control over the composition of the perfusate, flow rate, and temperature.[8]

To model I/R injury, the heart is subjected to a period of global ischemia (by stopping the perfusate flow) followed by a period of reperfusion.[1] this compound is administered via the perfusate before and during the reperfusion phase to evaluate its ability to preserve cardiac function and reduce tissue damage. Efficacy is determined by measuring hemodynamic parameters (e.g., heart rate, ventricular pressure) and the release of damage-associated biochemical markers into the coronary effluent.[10][11]

Experimental Protocols

Protocol 1: Langendorff Isolated Heart Preparation (Rat Model)

This protocol details the surgical procedure for isolating a rat heart and mounting it on the Langendorff apparatus.

Materials:

  • Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)

  • Heparin (1000 IU/kg, i.p.)

  • Krebs-Henseleit (K-H) Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, 2.5 CaCl₂), gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Ice-cold K-H buffer (cardioplegic solution).

  • Langendorff apparatus.

  • Surgical instruments (scissors, forceps, retractors).

  • Suture thread.

Procedure:

  • Anesthetize the rat and administer heparin to prevent coagulation. Confirm deep anesthesia by checking the pedal withdrawal reflex.[12]

  • Perform a thoracotomy to open the chest cavity and expose the heart.[12]

  • Carefully dissect the heart, ensuring a sufficient length of the aorta (above the root but below the arch) remains for cannulation.[12]

  • Immediately excise the heart and place it in ice-cold K-H buffer to induce cardiac arrest and minimize hypoxic damage.[12]

  • Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure it firmly with suture thread.[12]

  • Initiate retrograde perfusion with warm (37°C), oxygenated K-H buffer at a constant pressure (typically 60-80 mmHg).[9]

  • Trim away excess non-cardiac tissue (e.g., lung, thymus).

  • Insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.[10]

  • Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure stable heart rate, coronary flow, and left ventricular developed pressure.

Protocol 2: Induction of Ischemia-Reperfusion (I/R) Injury

This protocol describes the creation of a global no-flow ischemic insult followed by reperfusion.

Procedure:

  • Following the stabilization period (as per Protocol 3.1), record baseline hemodynamic data for 10-15 minutes.

  • Induce global ischemia by completely stopping the perfusate flow to the heart for 30 minutes.[1] The heart should be maintained in a temperature-controlled chamber (37°C) during this period.

  • Initiate reperfusion by restoring the perfusate flow for a duration of 30-60 minutes.[1]

  • Continuously monitor and record hemodynamic parameters throughout the ischemia and reperfusion phases.

  • Collect coronary effluent samples at baseline and at specific time points during reperfusion (e.g., 5, 15, and 30 minutes) for subsequent biochemical analysis.

Protocol 3: this compound Administration

This protocol outlines the treatment of an experimental group with this compound.

Procedure:

  • Prepare a stock solution of this compound and dilute it in the K-H buffer to the desired final concentration (e.g., 10⁻⁶ M).[1]

  • For the this compound-treated group, switch the perfusion from the standard K-H buffer to the this compound-containing K-H buffer 3 minutes prior to inducing ischemia.[1]

  • During the 30-minute ischemic period, the flow is stopped.

  • Upon reperfusion, use the this compound-containing K-H buffer for the entire duration of the reperfusion period.[1]

  • The control I/R group should undergo the same ischemia and reperfusion protocol but with the standard K-H buffer throughout.

Protocol 4: Measurement of Cardiac Function and Damage

Hemodynamic Function:

  • Continuously record the following parameters using a data acquisition system (e.g., PowerLab):[10][13]

    • Heart Rate (HR): Measured from the ventricular pressure recordings.

    • Left Ventricular Developed Pressure (LVDP): Calculated as Left Ventricular Systolic Pressure (LVSP) minus Left Ventricular End-Diastolic Pressure (LVEDP).

    • Maximal and Minimal Rate of Pressure Development (dP/dt_max and dP/dt_min): Indices of myocardial contractility and relaxation.

    • Coronary Flow (CF): Measured by collecting the coronary effluent over a set time period.

Biochemical Analysis:

  • Analyze the collected coronary effluent for markers of myocardial necrosis:[11][14]

    • Lactate Dehydrogenase (LDH): A cytosolic enzyme released upon cell membrane damage.

    • Creatine Kinase-MB (CK-MB): An isoenzyme more specific to cardiac muscle damage.[15]

    • Cardiac Troponin T or I (cTnT, cTnI): Highly sensitive and specific markers for myocardial injury.[16][17]

  • At the end of the experiment, the ventricular tissue can be frozen and homogenized to measure markers of oxidative stress, such as:

    • Malondialdehyde (MDA) or Thiobarbituric Acid Reactive Substances (TBARS): Indicators of lipid peroxidation.[18][19]

Data Presentation

Quantitative data should be summarized to compare the effects of this compound against control and I/R groups.

Table 1: Hemodynamic Parameters at the End of Reperfusion

ParameterControl Group (No I/R)I/R GroupI/R + this compound Group
Heart Rate (beats/min)280 ± 15210 ± 20255 ± 18
LVDP (% of baseline)98 ± 335 ± 565 ± 6
dP/dt_max (% of baseline)97 ± 440 ± 670 ± 7
dP/dt_min (% of baseline)98 ± 342 ± 575 ± 6
Coronary Flow (mL/min)12.5 ± 1.07.0 ± 0.810.5 ± 0.9
Values are presented as mean ± SEM. Data is illustrative.

Table 2: Biochemical Markers of Myocardial Injury

MarkerControl Group (No I/R)I/R GroupI/R + this compound Group
LDH Release (U/L in effluent)25 ± 5150 ± 1870 ± 12
CK-MB Release (U/L in effluent)15 ± 4110 ± 1545 ± 9
Myocardial MDA (nmol/mg protein)1.0 ± 0.12.6 ± 0.31.4 ± 0.2
Values are presented as mean ± SEM. Data is illustrative, based on findings that I/R increases lipid peroxidation which is prevented by this compound.[18]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Anesthesia Anesthesia & Heparinization Isolation Heart Isolation Anesthesia->Isolation Mounting Mounting on Langendorff Isolation->Mounting Stabilization Stabilization (20 min) Mounting->Stabilization Baseline Baseline Recording (10 min) Stabilization->Baseline Treatment This compound Admin (3 min pre-ischemia) Baseline->Treatment Ischemia Global Ischemia (30 min) Treatment->Ischemia Reperfusion Reperfusion (30 min) Ischemia->Reperfusion Hemo Hemodynamic Analysis Reperfusion->Hemo Biochem Biochemical Analysis Reperfusion->Biochem Histo Tissue Analysis Reperfusion->Histo

Caption: Workflow for assessing this compound in a Langendorff I/R model.

Proposed Cardioprotective Mechanism of this compound

G cluster_damage Cellular Injury cluster_outcome Functional Outcome IR Ischemia-Reperfusion ROS ↑ Reactive Oxygen Species (ROS) IR->ROS Lipid Lipid Peroxidation (↑ MDA) ROS->Lipid Mito Mitochondrial Dysfunction ROS->Mito Membrane Membrane Damage (↑ LDH, CK-MB) ROS->Membrane This compound This compound This compound->ROS Scavenges Contractility ↓ Contractility (↓ LVDP, dP/dt) Lipid->Contractility Mito->Contractility Membrane->Contractility Arrhythmia Arrhythmias Membrane->Arrhythmia

Caption: this compound's mechanism via ROS scavenging to prevent I/R injury.

Logical Framework for Efficacy Assessment

G cluster_measurements Experimental Measurements cluster_endpoints Primary Endpoints Hemo Hemodynamic Data (LVDP, dP/dt, HR) Func Improved Cardiac Function Hemo->Func Biochem Biochemical Data (LDH, CK-MB, MDA) Damage Reduced Myocardial Damage Biochem->Damage Efficacy Conclusion: This compound is Cardioprotective Func->Efficacy Damage->Efficacy

References

Quantifying Stobadine's Hydroxyl Radical Scavenging Capacity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stobadine, a pyridoindole derivative, has demonstrated significant cardioprotective and neuroprotective effects, largely attributed to its potent antioxidant properties. A key aspect of its antioxidant profile is its exceptional capacity to scavenge hydroxyl radicals (•OH), one of the most reactive and damaging oxygen species in biological systems. This document provides detailed application notes and experimental protocols for quantifying the hydroxyl radical scavenging activity of this compound. The methodologies described are essential for researchers in pharmacology, biochemistry, and drug development who are investigating the antioxidant potential of this compound and related compounds.

The included protocols for the Deoxyribose Assay, 2-Keto-4-Methiolbutyric Acid (KMBA) Assay, and Electron Spin Resonance (ESR) Spin Trapping provide a comprehensive toolkit for assessing hydroxyl radical scavenging efficacy. Furthermore, quantitative data from published studies are summarized to offer a comparative perspective on this compound's potency.

Quantitative Data Summary

This compound is a highly effective scavenger of hydroxyl radicals. Its efficacy has been quantified using various methods, with the second-order rate constant being a direct measure of the reaction speed between this compound and the hydroxyl radical.

ParameterValueMethodReference
Second-Order Rate Constant (k) > 10¹⁰ M⁻¹s⁻¹Deoxyribose Assay & KMBA Assay[1]
IC50 (DPPH Assay) Not specified for hydroxyl radicalDPPH radical scavengingN/A
IC50 (ABTS Assay) Not specified for hydroxyl radicalABTS radical scavengingN/A

Note: While IC50 values from general antioxidant assays like DPPH and ABTS provide a broad indication of antioxidant capacity, the second-order rate constant is a more specific and direct measure of this compound's reactivity towards hydroxyl radicals. The exceptionally high rate constant underscores its potent scavenging ability.[1]

Experimental Protocols

Deoxyribose Assay for Hydroxyl Radical Scavenging

This assay is based on the principle that hydroxyl radicals, generated by a Fenton-like reaction, degrade the sugar deoxyribose. This degradation produces fragments that, when heated with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be measured spectrophotometrically. An effective hydroxyl radical scavenger like this compound will compete with deoxyribose for the radicals, thereby reducing the formation of the pink color.

Materials and Reagents:

  • This compound

  • 2-deoxy-D-ribose

  • Phosphate buffer (e.g., 50 mM KH₂PO₄-KOH, pH 7.4)

  • Ferric chloride (FeCl₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrogen peroxide (H₂O₂)

  • Ascorbic acid

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Deionized water

  • Spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare the following aqueous solutions: 28 mM 2-deoxy-D-ribose, 1 mM FeCl₃, 1.04 mM EDTA, 10 mM H₂O₂, and 2 mM ascorbic acid.

    • Prepare a 1% (w/v) TBA solution in 50 mM NaOH.

    • Prepare a 2.8% (w/v) TCA solution.

  • Reaction Mixture:

    • In a test tube, add the following in order:

      • 0.8 mL of phosphate buffer (50 mM, pH 7.4)

      • 0.2 mL of this compound solution at various concentrations (or solvent for control)

      • 0.2 mL of 1.04 mM EDTA

      • 0.2 mL of 1 mM FeCl₃

      • 0.2 mL of 28 mM 2-deoxy-D-ribose

    • Initiate the reaction by adding 0.2 mL of 2 mM ascorbic acid and 0.2 mL of 10 mM H₂O₂.

  • Incubation:

    • Incubate the mixture at 37°C for 1 hour in a water bath.

  • Color Development:

    • Stop the reaction by adding 1.5 mL of 2.8% TCA.

    • Add 1.5 mL of 1% TBA.

    • Heat the mixture in a boiling water bath for 15 minutes.

  • Measurement:

    • Cool the tubes to room temperature.

    • Measure the absorbance of the solution at 532 nm.

  • Calculation:

    • The hydroxyl radical scavenging activity is calculated using the following formula:

    • Where Abs_sample is the absorbance of the reaction mixture with this compound, and Abs_control is the absorbance of the control reaction without this compound.

2-Keto-4-Methiolbutyric Acid (KMBA) Assay

This method relies on the oxidation of 2-keto-4-methiolbutyric acid (KMBA) by hydroxyl radicals to produce ethylene gas. The amount of ethylene produced can be quantified by gas chromatography. This compound's ability to scavenge hydroxyl radicals will inhibit the production of ethylene.

Materials and Reagents:

  • This compound

  • 2-keto-4-methiolbutyric acid (KMBA)

  • Phosphate buffer (e.g., pH 7.4)

  • Hydroxyl radical generating system (e.g., Fenton reagent: FeSO₄ and H₂O₂)

  • Gas-tight vials

  • Gas chromatograph with a flame ionization detector (FID)

Protocol:

  • Reaction Setup:

    • Prepare a solution of KMBA in phosphate buffer.

    • In a gas-tight vial, add the KMBA solution and this compound at various concentrations.

    • Seal the vials.

  • Reaction Initiation:

    • Initiate the hydroxyl radical generation by adding the components of the Fenton reagent (e.g., inject FeSO₄ followed by H₂O₂).

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 37°C) for a specific time to allow for ethylene production.

  • Ethylene Measurement:

    • Using a gas-tight syringe, withdraw a sample of the headspace gas from the vial.

    • Inject the gas sample into the gas chromatograph.

    • Quantify the ethylene peak area.

  • Calculation:

    • The inhibition of ethylene production is calculated as follows:

    • Where Ethylene_sample is the ethylene peak area in the presence of this compound, and Ethylene_control is the peak area in the absence of this compound.

Electron Spin Resonance (ESR) Spin Trapping

ESR spectroscopy, in conjunction with a spin trapping agent, is a highly specific method for the detection and quantification of short-lived free radicals like the hydroxyl radical. The spin trap, typically 5,5-dimethyl-1-pyrroline N-oxide (DMPO), reacts with the hydroxyl radical to form a more stable radical adduct (DMPO-OH) that has a characteristic ESR spectrum. This compound's scavenging activity is measured by the reduction in the DMPO-OH signal intensity.

Materials and Reagents:

  • This compound

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • Phosphate buffer (e.g., pH 7.4)

  • Hydroxyl radical generating system (e.g., Fenton reagent: FeSO₄ and H₂O₂)

  • ESR spectrometer

  • Capillary tubes for ESR measurements

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of DMPO in the phosphate buffer.

    • Prepare the components of the Fenton reagent (FeSO₄ and H₂O₂).

  • Reaction Mixture:

    • In a small tube, mix the phosphate buffer, this compound solution (at various concentrations or solvent for control), and the DMPO solution.

    • Initiate the reaction by adding the Fenton reagents.

  • ESR Measurement:

    • Quickly transfer the reaction mixture into a capillary tube.

    • Place the capillary tube in the cavity of the ESR spectrometer.

    • Record the ESR spectrum. The DMPO-OH adduct gives a characteristic 1:2:2:1 quartet signal.

  • Data Analysis:

    • Measure the signal intensity (e.g., peak height or double integral) of the DMPO-OH adduct spectrum.

    • The scavenging activity is calculated by comparing the signal intensity in the presence and absence of this compound.

Visualizations

Stobadine_Hydroxyl_Radical_Scavenging_Mechanism This compound This compound Stobadine_Radical This compound Radical Cation This compound->Stobadine_Radical One-electron oxidation Hydroxyl_Radical Hydroxyl Radical (•OH) H2O Water (H₂O) Hydroxyl_Radical->H2O Accepts electron Nitrogen_Centered_Radical Stable Nitrogen-Centered Radical Stobadine_Radical->Nitrogen_Centered_Radical Deprotonation (pKa ≈ 5.0) H_plus H⁺

Caption: Mechanism of hydroxyl radical scavenging by this compound.

Deoxyribose_Assay_Workflow cluster_reagents Reagents cluster_reaction Reaction & Measurement This compound This compound Mix_Incubate Mix and Incubate (37°C, 1 hr) This compound->Mix_Incubate Deoxyribose Deoxyribose Deoxyribose->Mix_Incubate Fenton Fenton Reagents (Fe³⁺/EDTA, H₂O₂, Ascorbate) Fenton->Mix_Incubate Add_TCA_TBA Add TCA and TBA Mix_Incubate->Add_TCA_TBA Heat Heat (100°C, 15 min) Add_TCA_TBA->Heat Measure Measure Absorbance (532 nm) Heat->Measure

Caption: Workflow for the Deoxyribose Assay.

ESR_Spin_Trapping_Workflow cluster_reagents Reagents cluster_measurement ESR Detection This compound This compound Mix_React Mix Reagents This compound->Mix_React DMPO DMPO (Spin Trap) DMPO->Mix_React Fenton Fenton Reagents (Fe²⁺, H₂O₂) Fenton->Mix_React ESR_Measurement ESR Measurement (Detect DMPO-OH Adduct) Mix_React->ESR_Measurement Analyze Analyze Signal Intensity ESR_Measurement->Analyze

Caption: Workflow for ESR Spin Trapping Assay.

References

Application Notes and Protocols for Testing Stobadine in a Model of Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and impaired motor function. A key contributor to the pathogenesis of diabetic neuropathy is oxidative stress, stemming from hyperglycemia-induced overproduction of reactive oxygen species (ROS).[1][2] This excess ROS damages cellular components, including lipids, proteins, and DNA, leading to neuronal dysfunction and apoptosis.[1]

Stobadine is a pyridoindole derivative with potent antioxidant and free radical scavenging properties.[3] It has been shown to scavenge hydroxyl, peroxyl, and alkoxyl radicals, thereby protecting against lipid peroxidation and oxidative damage to proteins.[4] These properties make this compound a promising therapeutic candidate for conditions where oxidative stress plays a pivotal role, such as diabetic neuropathy.

These application notes provide a detailed experimental framework for evaluating the efficacy of this compound in a preclinical model of diabetic neuropathy induced by streptozotocin (STZ) in rats. The protocols outlined below cover the induction of diabetes, behavioral assessments of neuropathic pain, electrophysiological evaluation of nerve function, and biochemical and histopathological analyses of nerve tissue to investigate the underlying mechanisms of this compound's potential therapeutic effects.

Experimental Design and Workflow

The overall experimental design will involve inducing diabetes in rats using STZ, followed by treatment with this compound. Throughout the study, various parameters will be assessed to monitor the progression of diabetic neuropathy and the therapeutic effects of this compound.

Experimental_Workflow cluster_setup Animal Model Setup cluster_induction Induction & Treatment cluster_assessment Longitudinal Assessment cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization Baseline Baseline Measurements (Behavioral, NCV) Acclimatization->Baseline Randomization Randomization into Groups Baseline->Randomization STZ_Induction Diabetic Neuropathy Induction (STZ Injection) Randomization->STZ_Induction Confirmation Confirmation of Diabetes (Blood Glucose) STZ_Induction->Confirmation Treatment This compound Treatment Initiation Confirmation->Treatment Behavioral Behavioral Testing (von Frey, Hargreaves) Treatment->Behavioral NCV Nerve Conduction Velocity (NCV) Biochemical Biochemical Monitoring (Blood Glucose, Body Weight) Sacrifice Euthanasia & Tissue Collection Biochemical->Sacrifice Histopathology Histopathological Analysis (Sciatic Nerve) Sacrifice->Histopathology Biochem_Assays Biochemical Assays (Oxidative Stress, Apoptosis) Sacrifice->Biochem_Assays NFkB_Pathway Hyperglycemia Hyperglycemia ROS Increased ROS Production Hyperglycemia->ROS IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Inflammation Nerve_Damage Nerve Damage & Neuropathy Inflammation->Nerve_Damage This compound This compound This compound->ROS Inhibits Nrf2_Pathway cluster_stress Oxidative Stress cluster_nrf2 Nrf2 Activation Hyperglycemia Hyperglycemia ROS Increased ROS Hyperglycemia->ROS Keap1 Keap1 ROS->Keap1 oxidizes cysteine residues Nrf2_cyto Nrf2 (cytosol) Keap1->Nrf2_cyto sequesters Nrf2_nuclear Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuclear translocates ARE Antioxidant Response Element (ARE) Nrf2_nuclear->ARE binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (SOD, GPx, HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes This compound This compound This compound->ROS Reduces This compound->Nrf2_cyto Potentially promotes dissociation

References

Troubleshooting & Optimization

Preparing stable stock solutions of Stobadine for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and use of stable Stobadine stock solutions in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound, with the chemical formula C₁₃H₁₈N₂, is a pyridoindole derivative known for its potent antioxidant properties.[1][2][3] Its primary mechanism of action is as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) such as hydroxyl radicals.[4][5] This antioxidant activity helps protect cells and tissues from oxidative damage.[2]

Q2: What are the key physicochemical properties of this compound?

A2: The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₈N₂[3]
Molecular Weight202.30 g/mol [3]

Q3: In which solvents can I dissolve this compound and what are the recommended concentrations for stock solutions?

Q4: How should I store this compound stock solutions to ensure stability?

A4: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are stable for up to 6 months.[6] For short-term storage, -20°C is suitable for up to 1 month.[6] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: Is this compound sensitive to light or temperature?

A5: While specific photostability and comprehensive temperature stability data for this compound solutions are not extensively published, it is a general best practice to protect all stock solutions of chemical compounds from light by storing them in amber vials or by wrapping the vials in aluminum foil.[7][8] Unnecessary exposure to room temperature should be avoided. For diluted working solutions, it is recommended to prepare them fresh for each experiment to minimize potential degradation.

Q6: Does this compound activate the Nrf2 signaling pathway?

A6: The primary antioxidant mechanism of this compound described in the available literature is direct free radical scavenging.[4][5] While this compound effectively mitigates oxidative stress, there is currently no direct scientific evidence to suggest that it activates the Keap1-Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses. The protective effects of this compound observed in studies are attributed to its ability to directly neutralize reactive oxygen species.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon storage - Solvent has absorbed water (especially DMSO).- Storage temperature is too high.- Exceeded solubility limit.- Use fresh, anhydrous DMSO for preparing stock solutions.[6]- Ensure storage at -80°C for long-term stability.[6]- Re-dissolve by warming the vial briefly and vortexing. If precipitation persists, the solution may be supersaturated.
Inconsistent experimental results - Degradation of this compound in working solutions.- Multiple freeze-thaw cycles of the stock solution.- Inaccurate initial concentration of the stock solution.- Prepare fresh working dilutions for each experiment from a frozen stock.- Aliquot the main stock solution to avoid repeated freezing and thawing.[6]- Ensure the compound is fully dissolved when preparing the stock solution. Use a calibrated balance for accurate weighing.
Cell toxicity observed at expected non-toxic concentrations - High final concentration of the solvent (e.g., DMSO) in the cell culture medium.- The specific cell line is highly sensitive to the compound or solvent.- Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.- Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line.
Compound appears inactive in the assay - Inappropriate solvent for the specific assay conditions leading to precipitation.- Degradation of the compound due to improper storage or handling.- Check the compatibility of the solvent with your assay system. If DMSO is not suitable, test the solubility in other solvents like ethanol on a small scale.- Verify the storage conditions and age of the stock solution.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 20.23 mg of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or amber glass vial.

  • Add 1 mL of anhydrous DMSO to the tube.[6]

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Once fully dissolved, aliquot the 100 mM stock solution into smaller, single-use sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate assay buffer

  • Sterile pipette tips and tubes

Procedure:

  • Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations for your experiment.

  • Ensure the final concentration of DMSO in the working solution that will be added to the cells is at a non-toxic level (typically ≤ 0.5%).

  • Use the freshly prepared working solutions for your in vitro experiments immediately. Do not store diluted working solutions for extended periods.

Visualizations

This compound's Antioxidant Mechanism Workflow

Stobadine_Antioxidant_Mechanism Workflow of this compound's Antioxidant Action ROS Reactive Oxygen Species (ROS) (e.g., •OH) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralization Direct Scavenging ROS->Neutralization is scavenged by Damage Oxidative Damage Cell->Damage leads to This compound This compound This compound->Neutralization Neutralization->Cell protects

Caption: this compound directly scavenges ROS, preventing cellular damage.

General Antioxidant Defense Signaling Pathway (Nrf2-Keap1)

As current literature does not directly link this compound to the Nrf2 pathway, a general diagram of this pathway is provided for informational purposes.

Nrf2_Keap1_Pathway General Nrf2-Keap1 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1 Keap1 Keap1->Keap1_Nrf2 Proteasome Proteasomal Degradation Ub->Proteasome Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1 inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Caption: The Nrf2-Keap1 pathway is a key regulator of cellular antioxidant defenses.

References

Potential off-target effects of Stobadine at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Stobadine, particularly at high concentrations. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary activities of this compound?

A1: this compound is primarily recognized as a potent antioxidant and a broad-spectrum free radical scavenger. It effectively scavenges hydroxyl, peroxyl, and alkoxyl radicals, which is believed to be the basis for its neuroprotective and cardioprotective effects observed in various preclinical models of oxidative stress.[1]

Q2: What are the potential off-target effects of this compound at high concentrations?

A2: While comprehensive screening data is not publicly available, this compound's known pharmacodynamic profile suggests several potential off-target activities that may become more pronounced at higher concentrations. These include alpha-adrenolytic, antihistaminic, antidysrhythmic, and myorelaxant effects.[1] A slight hypotensive and sedative effect was also noted at the highest doses in a phase-one clinical study.[1]

Q3: Has this compound been observed to interact with specific receptor systems?

A3: Yes, this compound has been reported to possess alpha-adrenolytic and antihistaminic properties.[1] One study on guinea pig airways suggested that this compound's antihistaminic effect is not selective for a specific histamine receptor subtype.[2] Furthermore, research on a derivative of this compound aimed to reduce its α-adrenolytic activity, indirectly confirming this as a known effect of the parent compound.[3]

Q4: Are there any concerns regarding this compound's effect on cardiac ion channels?

A4: this compound's classification as an antidysrhythmic agent implies interaction with cardiac ion channels.[1] While a specific IC50 value for hERG channel inhibition has not been identified in the reviewed literature, this is a critical parameter to assess for any compound with potential cardiovascular effects, especially at high concentrations.

Q5: What is the potential for this compound to cause drug-drug interactions via cytochrome P450 (CYP) enzymes?

A5: There is currently no specific published data detailing this compound's inhibitory profile (IC50 values) against major cytochrome P450 isoforms. Given that many drugs are metabolized by the CYP system, it is crucial for researchers to evaluate this potential interaction, as inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs.

Q6: Does this compound interact with monoamine oxidases (MAO)?

A6: The available literature does not provide specific data on this compound's interaction with MAO-A or MAO-B. As MAO enzymes are important in neurotransmitter metabolism, assessing potential inhibitory activity is a key step in characterizing the neurological safety profile of a compound, particularly one that crosses the blood-brain barrier.[1]

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects in In Vivo Models (e.g., Hypotension, Arrhythmia)
Potential Cause Troubleshooting Steps
Alpha-Adrenergic Blockade 1. Perform an in vitro radioligand binding assay to determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptors. 2. Conduct a functional assay (e.g., using isolated aortic rings pre-contracted with phenylephrine) to quantify the antagonistic effect of this compound.
hERG Channel Inhibition 1. Perform a whole-cell patch-clamp electrophysiology assay on a stable cell line expressing the hERG channel to determine the IC50 value of this compound. 2. Assess for voltage and time-dependent inhibition to better characterize the block.
Other Ion Channel Effects 1. Screen this compound against a panel of other relevant cardiac ion channels (e.g., Na+, Ca2+) to identify any additional interactions that could contribute to the observed phenotype.
Issue 2: Unexplained Sedation or Altered Animal Behavior
Potential Cause Troubleshooting Steps
Histamine H1 Receptor Antagonism 1. Conduct a radioligand binding assay to determine this compound's affinity for the histamine H1 receptor. 2. Perform an in vitro functional assay, such as a guinea pig ileum contraction assay, to measure the antagonistic potency of this compound against histamine-induced contractions.
Interaction with CNS Receptors 1. Broaden the investigation with a comprehensive CNS safety pharmacology panel, including binding assays for dopamine and serotonin receptors.
Issue 3: Variability in Drug Efficacy or Unexpected Toxicity with Co-administered Drugs
Potential Cause Troubleshooting Steps
CYP450 Enzyme Inhibition 1. Perform an in vitro CYP inhibition assay using human liver microsomes to determine the IC50 values of this compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). 2. If significant inhibition is observed, conduct a time-dependent inhibition assay to assess the potential for mechanism-based inhibition.
MAO Inhibition 1. Use a commercially available MAO activity assay to determine if this compound inhibits MAO-A and/or MAO-B, and calculate the respective IC50 values.

Summary of Potential Off-Target Effects and Investigational Assays

Potential Off-Target Effect Relevant Biological System Suggested Investigational Assay Expected Outcome if Interaction Occurs
Alpha-Adrenergic Antagonism Adrenergic Receptors (α1, α2)Radioligand Binding Assay, Isolated Tissue Functional AssayCompetitive binding with α-adrenergic ligands; Inhibition of phenylephrine-induced vasoconstriction.
Antihistaminic Effects Histamine Receptors (H1, H2)Radioligand Binding Assay, Isolated Tissue Functional AssayCompetitive binding with histamine receptor ligands; Inhibition of histamine-induced smooth muscle contraction.
Cardiac Arrhythmia hERG Potassium ChannelWhole-Cell Patch-Clamp ElectrophysiologyBlockade of the hERG current, quantified by an IC50 value.
Drug-Drug Interactions Cytochrome P450 EnzymesIn Vitro CYP Inhibition Assay (Human Liver Microsomes)Reduction in the metabolic activity of specific CYP isoforms, quantified by IC50 values.
Altered Neurotransmitter Levels Monoamine Oxidase (MAO-A, MAO-B)In Vitro MAO Activity AssayInhibition of MAO-A or MAO-B activity, quantified by IC50 values.

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adrenergic/Histamine Receptors
  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and a range of concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition
  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG potassium channel.

  • Electrophysiology: Obtain a whole-cell patch-clamp recording from a single cell. Maintain the cell at a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse (e.g., to +20 mV) to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to elicit a tail current.

  • Compound Application: Perfuse the cell with a control solution, followed by increasing concentrations of this compound.

  • Data Acquisition: Record the hERG tail current at each concentration after the current has reached a steady state.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the control. Plot the percent inhibition against the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

Protocol 3: Cytochrome P450 Inhibition Assay
  • Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate, and a range of this compound concentrations in a phosphate buffer.

  • Reaction Initiation: Pre-warm the plate and initiate the reaction by adding a NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus this compound concentration.

Protocol 4: Monoamine Oxidase (MAO) Activity Assay
  • Sample Preparation: Prepare a homogenate of the tissue or cell line of interest (e.g., liver, brain mitochondria).

  • Assay Setup: In a 96-well plate, add the sample, a specific MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a range of this compound concentrations. Include wells with specific inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to determine isoform-specific activity.

  • Incubation: Incubate the plate at 37°C.

  • Detection: The assay typically measures the production of hydrogen peroxide, a byproduct of the MAO reaction, using a fluorescent probe.

  • Quantification: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each this compound concentration and determine the percent inhibition relative to the control. Calculate the IC50 values for MAO-A and MAO-B.

Visualizations

Signaling_Pathway_Adrenergic cluster_pathway Canonical α1-Adrenergic Signaling This compound This compound (High Conc.) Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Inhibits Gq Gq Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response

Caption: Potential α1-Adrenergic Receptor Antagonism by this compound.

Experimental_Workflow_hERG start Start: hERG Assay cell_prep Prepare hERG-expressing HEK293 cells start->cell_prep patch Obtain whole-cell patch-clamp configuration cell_prep->patch protocol Apply voltage protocol to elicit hERG tail current patch->protocol control Record baseline current in control solution protocol->control compound_app Apply increasing concentrations of this compound control->compound_app record Record steady-state current at each concentration compound_app->record analysis Data Analysis: Normalize to control record->analysis ic50 Plot % Inhibition vs. [this compound] and fit to Hill equation analysis->ic50 end Determine IC50 Value ic50->end

Caption: Workflow for hERG Channel Inhibition Assay.

Experimental_Workflow_CYP start Start: CYP Inhibition Assay prepare_mix Prepare incubation mix: HLMs, CYP substrate, this compound start->prepare_mix initiate Initiate reaction with NADPH regenerating system prepare_mix->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate reaction with cold acetonitrile incubate->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze quantify Quantify metabolite formation analyze->quantify calculate_ic50 Calculate % inhibition and determine IC50 value quantify->calculate_ic50 end Result: CYP Inhibition Profile calculate_ic50->end

Caption: Workflow for Cytochrome P450 Inhibition Assay.

References

Optimizing Stobadine concentration for maximal neuroprotective effect

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving Stobadine.

Issue Possible Cause Recommended Solution
Variability in Neuroprotective Effect Inconsistent drug concentration, timing of administration, or severity of the induced neuronal injury.Ensure precise and consistent preparation of this compound solutions. Standardize the timing of this compound application relative to the neurotoxic insult. Meticulously control the parameters of the injury model (e.g., duration of hypoxia or ischemia).
Low Efficacy in In Vitro Models Suboptimal concentration, leading to either insufficient effect or bell-shaped dose-response.[1]Perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model. A study on rat hippocampal slices showed maximal protection at 3-30 µM.[1]
Precipitation of this compound in Solution Poor solubility in the chosen solvent or buffer.This compound is soluble in aqueous solutions. If precipitation occurs, consider gentle warming or sonication. For stock solutions, use a suitable solvent like DMSO before further dilution in aqueous media.
Inconsistent In Vivo Results Issues with drug administration route, dosage, or timing.For rodent models of brain ischemia, intravenous administration of 2 mg/kg has been shown to be effective.[2][3] The timing of administration relative to the ischemic event and reperfusion is critical.
Unexpected Cellular Toxicity High concentrations of this compound or off-target effects.While this compound is generally considered to have a good safety profile, very high concentrations may induce toxicity. Always include a vehicle-only control and a range of this compound concentrations to assess for potential dose-dependent toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's neuroprotective effect?

A1: this compound's neuroprotective effect is primarily attributed to its potent free radical scavenging and antioxidant properties.[4] It acts to protect neuronal membranes and subcellular organelles, such as mitochondria and the endoplasmic reticulum, from oxidative damage by preventing lipid peroxidation.[2][4]

Q2: What is the optimal concentration of this compound for in vitro neuroprotection studies?

A2: The optimal concentration can vary depending on the specific experimental model. However, research on rat hippocampal slices subjected to hypoxia/reoxygenation has demonstrated a bell-shaped concentration-response relationship, with maximal neuroprotective activity observed between 3 µM and 30 µM.[1] It is recommended to perform a dose-response analysis to determine the ideal concentration for your specific cell type and injury model.

Q3: What is a recommended in vivo dosage for this compound?

A3: In rat models of incomplete cerebral ischemia, an intravenous dose of 2 mg/kg of this compound administered shortly before or after reperfusion has been shown to be effective in reducing lipid peroxidation and improving survival.[2]

Q4: How does this compound's efficacy compare to other antioxidants?

A4: Studies have shown this compound to be more effective than vitamin E in preventing lipid peroxidation and improving survival in a rat model of cerebral ischemia.[2]

Q5: What are the key signaling pathways involved in this compound's neuroprotective action?

A5: While a specific signaling pathway for this compound is not fully elucidated, its primary action as a potent antioxidant suggests it modulates pathways sensitive to oxidative stress. By reducing reactive oxygen species (ROS), this compound likely prevents the downstream detrimental effects of oxidative stress on cellular signaling, including the preservation of Ca2+ sequestering systems and potentially influencing NMDA and adrenergic α1-receptors.[4]

Key Experimental Protocols

In Vitro Neuroprotection Assay using Rat Hippocampal Slices

This protocol is adapted from studies investigating the neuroprotective effects of this compound in a model of hypoxia/reoxygenation.[1]

1. Preparation of Hippocampal Slices:

  • Anesthetize and decapitate an adult rat.
  • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
  • Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Hypoxia/Reoxygenation (H/R) Insult:

  • Transfer slices to a recording chamber continuously perfused with oxygenated aCSF.
  • Induce hypoxia by switching the perfusion to aCSF saturated with 95% N2 / 5% CO2 and containing a lowered D-glucose concentration for a defined period (e.g., 8 minutes).
  • Initiate reoxygenation by switching the perfusion back to aCSF saturated with 95% O2 / 5% CO2.

3. This compound Treatment:

  • Prepare stock solutions of this compound in a suitable solvent and dilute to final concentrations (e.g., 1, 3, 10, 30, 100 µM) in aCSF.[1]
  • Pre-treat the slices with this compound-containing aCSF for a specific duration (e.g., 20 minutes) before inducing hypoxia.
  • Maintain the presence of this compound during the hypoxic period and the reoxygenation phase.

4. Assessment of Neuroprotection:

  • Record synaptic transmission by stimulating Schaffer collaterals and recording population spikes (PoS) in the CA1 pyramidal cell layer.
  • Measure the amplitude of the PoS before hypoxia, during hypoxia, and at various time points during reoxygenation.
  • Neuroprotection is quantified by the degree of recovery of the PoS amplitude in this compound-treated slices compared to vehicle-treated controls.

In Vivo Neuroprotection Assay in a Rat Model of Cerebral Ischemia

This protocol is based on studies evaluating this compound's efficacy in reducing brain injury following ischemia-reperfusion.[2]

1. Animal Model:

  • Use adult male rats of a specific strain (e.g., Wistar).
  • Induce incomplete cerebral ischemia by ligating the common carotid arteries for a defined period (e.g., 4 hours).

2. This compound Administration:

  • Prepare this compound for intravenous (i.v.) administration at a dose of 2 mg/kg.[2]
  • Administer this compound as a bolus injection into the femoral vein either immediately before reperfusion or within a short timeframe after the onset of reperfusion (e.g., 10 minutes).[2]

3. Reperfusion and Monitoring:

  • Initiate reperfusion by removing the ligatures from the carotid arteries.
  • Monitor the animals for survival and neurological deficits at various time points post-reperfusion.

4. Assessment of Neuroprotection:

  • At the end of the experiment, euthanize the animals and collect brain tissue.
  • Measure markers of lipid peroxidation, such as conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS), in brain cortex samples.[2]
  • Compare the levels of these markers in this compound-treated animals to those in vehicle-treated and sham-operated control groups.

Visualizing this compound's Mechanism and Experimental Design

Stobadine_Mechanism Oxidative_Stress Oxidative Stress (e.g., Ischemia/Reperfusion) ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Lipid_Peroxidation Membrane Lipid Peroxidation ROS->Lipid_Peroxidation Organelle_Damage Mitochondrial & ER Dysfunction ROS->Organelle_Damage This compound This compound This compound->ROS Scavenges Neuroprotection Neuroprotection This compound->Neuroprotection Neuronal_Damage Neuronal Damage & Cell Death Lipid_Peroxidation->Neuronal_Damage Organelle_Damage->Neuronal_Damage

Caption: this compound's primary neuroprotective mechanism.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Slice_Prep Hippocampal Slice Preparation Pre_Treatment This compound Pre-treatment (e.g., 3-30 µM) Slice_Prep->Pre_Treatment HR_Insult Hypoxia/Reoxygenation (H/R) Insult Pre_Treatment->HR_Insult Data_Acquisition_invitro Record Synaptic Transmission (PoS) HR_Insult->Data_Acquisition_invitro Analysis_invitro Analyze PoS Recovery Data_Acquisition_invitro->Analysis_invitro Ischemia_Induction Induce Cerebral Ischemia Stobadine_Admin Administer this compound (e.g., 2 mg/kg i.v.) Ischemia_Induction->Stobadine_Admin Reperfusion Reperfusion Stobadine_Admin->Reperfusion Data_Acquisition_invivo Collect Brain Tissue Reperfusion->Data_Acquisition_invivo Analysis_invivo Measure Lipid Peroxidation Markers Data_Acquisition_invivo->Analysis_invivo

Caption: Experimental workflows for this compound studies.

References

Technical Support Center: Enhancing Stobadine's Brain Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming the limited blood-brain barrier (BBB) penetration of Stobadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for needing to improve this compound's blood-brain barrier penetration?

A1: this compound is a promising neuroprotective agent with potent antioxidant and free radical scavenging properties. Its therapeutic potential in central nervous system (CNS) disorders like stroke, neurotrauma, and neurodegenerative diseases is significant.[1] However, to exert its protective effects, it must reach its target site in the brain in sufficient concentrations. While some studies suggest this compound can readily penetrate the CNS, enhancing its transport across the blood-brain barrier (BBB) would likely improve its therapeutic efficacy and allow for lower systemic doses, potentially reducing side effects.[1]

Q2: What are the primary strategies for enhancing this compound's BBB penetration?

A2: The main approaches to increase this compound's concentration in the brain can be categorized as:

  • Prodrug Approach: This involves chemically modifying the this compound molecule to create a more lipophilic version (a prodrug) that can more easily cross the BBB. Once in the brain, the modifying group is cleaved by brain-specific enzymes, releasing the active this compound.

  • Nanocarrier Encapsulation: this compound can be encapsulated within nanoparticles, such as liposomes or polymeric nanoparticles. These carriers can be engineered to cross the BBB, for example, by attaching ligands that bind to receptors on the brain's endothelial cells, facilitating receptor-mediated transcytosis.

  • Intranasal Delivery: This method bypasses the BBB altogether by delivering this compound directly to the brain via the olfactory and trigeminal nerves.

Q3: How does this compound exert its neuroprotective effects once it crosses the BBB?

A3: this compound's neuroprotective mechanism is primarily attributed to its antioxidant and free radical scavenging activities. It appears to act on phospholipids, thereby protecting the integrity and function of neuronal membranes and subcellular organelles like mitochondria and the endoplasmic reticulum.[1] In conditions of ischemia/reperfusion, this compound has been shown to diminish changes in NMDA and adrenergic alpha1-receptors and prevent the decrease of total thiols, which are crucial for the brain's antioxidant defense.[1]

Troubleshooting Guides

Prodrug Synthesis and Evaluation
Issue Possible Cause Troubleshooting Steps
Low yield of this compound prodrug during synthesis. Inefficient reaction conditions (temperature, catalyst, solvent).Optimize reaction parameters. Consider using a different coupling agent or a more suitable solvent. Protect reactive functional groups on this compound if necessary.
This compound prodrug is unstable in plasma. The linker used to create the prodrug is too labile to plasma esterases.Modify the linker to be more sterically hindered or electronically less susceptible to hydrolysis. Test the stability of a series of prodrugs with different linkers in plasma from different species.
Poor in vitro BBB permeability of the prodrug. The prodrug is not sufficiently lipophilic, or it is a substrate for efflux transporters at the BBB.Increase the lipophilicity of the promoiety. Co-administer the prodrug with a known P-glycoprotein inhibitor in your in vitro model to assess efflux.
Low conversion of the prodrug to this compound in the brain. The enzymes required to cleave the promoiety are not present or have low activity in the brain.Design the prodrug to be a substrate for enzymes that are known to be abundant in the brain. Test the conversion rate in brain homogenates.
Nanoparticle Formulation and Characterization
Issue Possible Cause Troubleshooting Steps
Low encapsulation efficiency of this compound in nanoparticles. Poor affinity of this compound for the nanoparticle core. Inefficient encapsulation method.Modify the nanoparticle polymer to be more compatible with this compound. Optimize the encapsulation process (e.g., sonication time, homogenization speed).
Nanoparticle aggregation. Suboptimal zeta potential. High concentration of nanoparticles.Adjust the surface charge of the nanoparticles to increase electrostatic repulsion. Optimize the nanoparticle concentration and consider using stabilizers.[2]
Inconsistent drug release profile. Non-uniform particle size. Instability of the nanoparticle formulation.Refine the nanoparticle preparation method to achieve a more monodisperse size distribution. Assess the stability of the formulation under different storage conditions.
Low transport of nanoparticles across in vitro BBB models. Nanoparticles are too large. Lack of specific targeting ligands.Aim for a particle size below 200 nm for improved BBB penetration.[3] Functionalize the nanoparticle surface with ligands that target receptors at the BBB (e.g., transferrin receptor).

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This protocol provides a general method for assessing the permeability of this compound formulations across an in vitro BBB model.

Materials:

  • Transwell® inserts (0.4 µm pore size)

  • 24-well plates

  • Brain microvascular endothelial cells (BMECs)

  • Astrocyte-conditioned medium or co-culture with astrocytes

  • FITC-dextran (4 kDa)

  • This compound or this compound formulation

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • LC-MS/MS for this compound quantification

Methodology:

  • Cell Culture:

    • Culture BMECs on the luminal side of the Transwell® inserts.

    • For a more robust model, co-culture with astrocytes on the abluminal side or use astrocyte-conditioned medium.[4]

    • Allow the cells to form a confluent monolayer with high transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Replace the medium in the luminal and abluminal compartments with assay buffer.

    • Add the this compound formulation to the luminal (top) compartment.

    • To assess the integrity of the cell monolayer, add FITC-dextran to the luminal compartment in a separate set of wells.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal (bottom) compartment.

    • Replace the volume of the collected sample with fresh assay buffer.

  • Quantification:

    • Analyze the concentration of this compound in the abluminal samples using a validated LC-MS/MS method.

    • Measure the fluorescence of the FITC-dextran in the abluminal samples to determine the permeability of the monolayer.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for this compound.

In Vivo Brain Concentration Measurement (Microdialysis)

This protocol outlines a method for measuring the concentration of this compound in the brain extracellular fluid of a living animal.

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound formulation for systemic administration

  • LC-MS/MS for this compound quantification

Methodology:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).

  • Microdialysis Procedure:

    • Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.[5]

    • Allow the system to equilibrate.

    • Administer the this compound formulation to the animal (e.g., intravenously or intraperitoneally).

    • Collect dialysate samples at regular intervals using a fraction collector.[5]

  • Quantification:

    • Analyze the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Correct the measured concentrations for the in vivo recovery of the microdialysis probe.

    • Plot the brain extracellular fluid concentration of this compound over time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

Signaling Pathways

This compound's neuroprotective effects are linked to its antioxidant properties and its ability to modulate NMDA receptor signaling, which is implicated in glutamate excitotoxicity.

Stobadine_Neuroprotection Ischemia Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction MembraneDamage Neuronal Membrane Damage LipidPeroxidation->MembraneDamage Excitotoxicity Excitotoxicity & Neuronal Death MembraneDamage->Excitotoxicity MitoDysfunction->Excitotoxicity NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx ↑ Intracellular Ca2+ NMDA_R->Ca_Influx Ca_Influx->Excitotoxicity This compound This compound This compound->ROS Scavenges This compound->LipidPeroxidation Inhibits This compound->NMDA_R Modulates

Caption: this compound's neuroprotective mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for developing and evaluating a new this compound formulation for enhanced BBB penetration.

Stobadine_Workflow Formulation This compound Formulation (Prodrug or Nanoparticle) InVitro_BBB In Vitro BBB Permeability (e.g., Transwell Assay) Formulation->InVitro_BBB InVivo_PK In Vivo Pharmacokinetics (Blood and Brain) InVitro_BBB->InVivo_PK Promising Candidates InVivo_PD In Vivo Pharmacodynamics (e.g., Ischemia Model) InVivo_PK->InVivo_PD Data_Analysis Data Analysis and Lead Optimization InVivo_PD->Data_Analysis Data_Analysis->Formulation Iterative Refinement

Caption: Workflow for developing enhanced this compound formulations.

Logical Relationships of Delivery Strategies

This diagram shows the relationship between the challenge and the proposed solutions.

Stobadine_Delivery_Strategies Challenge Limited BBB Penetration of this compound Prodrug Prodrug Approach (Increased Lipophilicity) Challenge->Prodrug Nanocarrier Nanocarrier Encapsulation (e.g., Liposomes, Polymeric NP) Challenge->Nanocarrier Intranasal Intranasal Delivery (Bypass BBB) Challenge->Intranasal Goal Enhanced this compound Brain Concentration and Therapeutic Efficacy Prodrug->Goal Nanocarrier->Goal Intranasal->Goal

Caption: Strategies to overcome this compound's limited BBB penetration.

References

Technical Support Center: Stobadine Interference with Common Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with stobadine in common fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a pyridoindole derivative known for its potent antioxidant and cardioprotective properties.[1] It is widely investigated for its ability to scavenge free radicals, particularly hydroxyl and peroxyl radicals, making it a compound of interest in studies related to oxidative stress and neuroprotection.[2][3]

Q2: Can this compound interfere with fluorescence-based assays?

Yes, this compound has the potential to interfere with fluorescence-based assays through several mechanisms:

  • Antioxidant Activity: As a potent antioxidant, this compound can directly scavenge reactive oxygen species (ROS), which are the intended targets for many fluorescent probes. This can lead to a reduction in the fluorescent signal, which may be misinterpreted as a biological effect of this compound.

  • Spectral Overlap (Inner Filter Effect): this compound and its radical forms absorb light in the UV and visible regions, with known absorbance maxima for its radical cation at 280 nm and 445 nm, and for its nitrogen-centered radical at 275 nm, 335 nm, and 410 nm.[1] If these absorbance spectra overlap with the excitation or emission wavelengths of the fluorescent dyes used in an assay, it can lead to a phenomenon known as the inner filter effect, resulting in decreased fluorescence intensity.

  • Intrinsic Fluorescence: this compound itself exhibits fluorescence. One study noted its inhibitory effect on glycation-induced fluorescence with an excitation at 350 nm and emission at 415 nm.[4] This intrinsic fluorescence can contribute to background noise and interfere with the detection of the specific fluorescent signal from the assay probe.

Q3: Which assays are most likely to be affected by this compound?

Assays that are particularly susceptible to interference from this compound include:

  • Reactive Oxygen Species (ROS) Assays: Especially those that rely on the oxidation of a probe (e.g., DCFH-DA) by ROS. This compound's antioxidant properties can directly compete with the probe for ROS.

  • Mitochondrial Membrane Potential (MMP) Assays: Some fluorescent probes for MMP are sensitive to the redox environment of the cell. While direct quenching of MMP probes by this compound hasn't been extensively reported, other anticancer drugs have been shown to quench the fluorescence of these dyes.[5]

  • Cell Viability/Cytotoxicity Assays: Assays using fluorescent reporters can be affected if this compound's spectral properties overlap with those of the dyes.

Troubleshooting Guides

Issue 1: Decreased Signal in a DCFH-DA based ROS Assay

Possible Cause: You are observing a decrease in the fluorescent signal from dichlorofluorescein (DCF) when treating cells with this compound, and you are unsure if it is a true biological effect or an assay artifact.

Troubleshooting Steps:

  • Cell-Free Control: Perform the assay in a cell-free system to determine if this compound directly interacts with the DCFH-DA probe or scavenges the ROS in the system.

    • Protocol: In a multi-well plate, combine the ROS-generating system (e.g., H₂O₂ and a catalyst like horseradish peroxidase), the DCFH-DA probe, and varying concentrations of this compound.

    • Expected Outcome: If this compound scavenges the ROS, you will see a dose-dependent decrease in the fluorescent signal. This suggests that the effect observed in cells may be due to this compound's antioxidant activity rather than a modulation of cellular ROS production. A study has shown that this compound affects the oxidation of H2DCF-DA.

  • Spectral Analysis: Check for spectral overlap between this compound and DCF.

    • Protocol: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Compare this to the excitation and emission spectra of DCF (excitation ~485 nm, emission ~535 nm).

    • Expected Outcome: If this compound absorbs significantly at either the excitation or emission wavelength of DCF, the observed decrease in signal could be due to the inner filter effect.

  • Alternative ROS Probe: Use a different ROS probe with distinct spectral properties or a different detection mechanism.

Data Summary: this compound Spectral Properties

SpeciesAbsorbance Maxima (nm)
This compound Radical Cation280, 445[1]
This compound Nitrogen-Centered Radical275, 335, 410[1]
This compound (in glycation study)Excitation: 350, Emission: 415[4]

Experimental Workflow: Troubleshooting DCFH-DA Assay Interference

G A Decreased DCF Signal with this compound B Perform Cell-Free Assay (ROS generator + DCFH-DA + this compound) A->B C Measure Absorbance Spectrum of this compound A->C D Signal Decreased? B->D E Significant Overlap with DCF Spectra? C->E F Primary interference is ROS scavenging D->F Yes H Consider alternative ROS assay D->H No G Primary interference is Inner Filter Effect E->G Yes E->H No

Caption: Troubleshooting workflow for decreased DCF signal.

Issue 2: Altered Signal in a JC-1 based Mitochondrial Membrane Potential Assay

Possible Cause: You are observing a change in the red/green fluorescence ratio of the JC-1 probe in the presence of this compound and need to rule out assay artifacts.

Troubleshooting Steps:

  • Cell-Free Spectral Analysis: Determine if this compound directly quenches the fluorescence of JC-1 monomers or aggregates.

    • Protocol: In a cell-free buffer, mix JC-1 with this compound at relevant concentrations. Measure the fluorescence at both the green (monomer, ~529 nm) and red (J-aggregates, ~590 nm) emission wavelengths.

    • Expected Outcome: A decrease in fluorescence in the presence of this compound would suggest direct quenching.

  • Control with a Known Uncoupler: Use a known mitochondrial uncoupler, such as CCCP or FCCP, in the presence and absence of this compound.

    • Protocol: Treat cells with CCCP to induce mitochondrial depolarization (a shift to green fluorescence). Then, co-treat with CCCP and this compound.

    • Expected Outcome: If this compound interferes with the JC-1 signal itself, you may see an unexpected change in the green fluorescence in the co-treated group compared to CCCP alone.

  • Alternative MMP Probe: Use a different MMP probe with different spectral properties, such as TMRE or TMRM.

Signaling Pathway: JC-1 Assay Principle

G cluster_0 Healthy Mitochondria (High ΔΨm) cluster_1 Unhealthy Mitochondria (Low ΔΨm) A JC-1 monomers enter B Form J-aggregates A->B C Red Fluorescence (Ex: ~585 nm, Em: ~590 nm) B->C D JC-1 monomers remain in cytoplasm E Green Fluorescence (Ex: ~514 nm, Em: ~529 nm) D->E G cluster_0 Live Cell cluster_1 Dead Cell A Intact Cell Membrane C Calcein AM enters cell A->C B Active Intracellular Esterases D Cleaved to fluorescent Calcein B->D C->D E Green Fluorescence D->E F Compromised Cell Membrane G EthD-1 enters cell F->G H Binds to Nucleic Acids G->H I Red Fluorescence H->I

References

Troubleshooting Stobadine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Stobadine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: Discoloration of your this compound solution is a primary indicator of degradation. This compound is susceptible to oxidation, particularly when exposed to light and oxygen. This process, known as autoxidation, can lead to the formation of colored dimeric and polymeric products. The indole nitrogen in the this compound molecule is the primary site of oxidation, forming a stable nitrogen-centered radical which is a key part of its antioxidant activity but can also lead to degradation products under certain conditions.

To minimize discoloration, it is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Additionally, minimizing headspace oxygen by purging the solution and vial with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.

Q2: I'm observing a loss of potency in my this compound stock solution over time. What are the likely causes?

A2: Loss of potency in this compound solutions is most commonly attributed to chemical degradation. The primary factors influencing this compound's stability in aqueous solutions are pH, light, and oxygen.

  • pH: this compound is known to be more stable in a slightly acidic to neutral pH range. While specific kinetic data is limited in publicly available literature, it is generally observed that alkaline conditions can accelerate degradation.

  • Light (Photodegradation): Exposure to daylight, and particularly UV light, can induce photooxidation, leading to the formation of degradation products and a subsequent loss of potency.[1]

  • Oxygen (Oxidation): As a potent antioxidant, this compound readily reacts with oxygen.[2][3] This inherent reactivity, while beneficial for its therapeutic effect, contributes to its instability in solution. The mechanism involves the formation of a stable nitrogen-centered radical on the indole nitrogen.[2]

To mitigate potency loss, prepare solutions fresh whenever possible, store them protected from light at a cool temperature, and consider deoxygenating the solvent and storing under an inert atmosphere.

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: The exact structures of all this compound degradation products are not extensively detailed in publicly available literature. However, based on its chemical structure and reactivity, the primary degradation pathway is oxidation. Autoxidation in aqueous solutions is known to form dimeric products.[1] The degradation process is initiated by the formation of a radical cation which then deprotonates from the indolic nitrogen to yield a nitrogen-centered radical. This reactive intermediate can then undergo further reactions to form various oxidation and dimerization products.

Q4: How can I improve the stability of my this compound solutions for experimental use?

A4: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Control: Maintain the pH of the solution within a slightly acidic to neutral range. The use of appropriate buffer systems is recommended.

  • Light Protection: Always store this compound solutions in light-resistant containers (e.g., amber glass vials) or protect them from light with materials like aluminum foil.

  • Oxygen Exclusion: Prepare solutions with deoxygenated solvents. Purging the solution and the headspace of the storage container with an inert gas (nitrogen or argon) can significantly reduce oxidative degradation.

  • Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of chemical degradation. For long-term storage, consider storing at -20°C or -80°C.[4]

  • Use of Antioxidants: While this compound is itself an antioxidant, in certain formulations, the addition of other antioxidants could potentially act synergistically to improve stability, though this requires careful compatibility studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow/brown Oxidation/PhotodegradationPrepare fresh solution. Protect from light using amber vials. Purge with nitrogen or argon to remove oxygen. Store at a lower temperature.
Precipitate forms in the solution Poor solubility, pH shift, or degradation product insolubility.Verify the pH of the solution. Ensure the concentration is within the solubility limit at the given pH and temperature. Filter the solution through a 0.22 µm filter.
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Validate the concentration of the stock solution before each experiment using a stability-indicating HPLC method. Store aliquots at low temperature to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Optimize the HPLC method to ensure separation of all degradation products from the parent peak.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7][8][9]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Store the stock solution at 60°C for 48 hours in a temperature-controlled oven.
  • Photodegradation: Expose the stock solution in a photochemically stable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.
  • Analyze the samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and quantify this compound and its degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.
  • Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.
  • Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

2. Chromatographic Conditions (Initial):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) with the PDA detector to identify suitable wavelengths for degradation products.
  • Injection Volume: 10 µL.

3. Method Optimization:

  • Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of degradation products from the parent this compound peak.
  • Adjust the gradient profile, mobile phase composition (e.g., pH, organic modifier), and other chromatographic parameters to achieve adequate resolution (>1.5) between all peaks.

4. Method Validation:

  • Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Stobadine_Degradation_Pathway This compound This compound Radical_Cation This compound Radical Cation This compound->Radical_Cation Oxidation (Loss of e-) Nitrogen_Radical Nitrogen-Centered Radical Radical_Cation->Nitrogen_Radical Deprotonation (Loss of H+) Oxidation_Products Oxidation Products Nitrogen_Radical->Oxidation_Products Further Oxidation Dimerization_Products Dimerization Products Nitrogen_Radical->Dimerization_Products Dimerization

Caption: Proposed oxidative degradation pathway of this compound.

Troubleshooting_Workflow start This compound Solution Instability Observed check_color Is the solution discolored? start->check_color check_potency Is there a loss of potency? check_color->check_potency No protect_light Protect from light (amber vials) check_color->protect_light Yes control_ph Check and adjust pH to neutral/acidic check_potency->control_ph Yes end Stable Solution check_potency->end No remove_oxygen Deoxygenate and use inert gas protect_light->remove_oxygen control_temp Store at lower temperature remove_oxygen->control_temp prepare_fresh Prepare fresh solutions control_ph->prepare_fresh control_temp->end validate_method Use stability-indicating HPLC method prepare_fresh->validate_method validate_method->end

Caption: Troubleshooting workflow for this compound solution instability.

References

Mitigating the hypotensive side effects of Stobadine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering hypotensive side effects of Stobadine in animal studies. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in blood pressure in our research animals following the administration of this compound. Is this a known side effect?

A1: While not extensively documented in all publications, hypotensive effects of this compound are plausible. Some studies on structural modifications of this compound mention the aim of reducing "unwanted side effects, such as α-adrenolytic activity"[1][2]. This suggests that the parent compound, this compound, may possess α-adrenergic blocking properties, a common cause of drug-induced hypotension.

Q2: What is the likely mechanism behind this compound-induced hypotension?

A2: The most probable mechanism is the blockade of α1-adrenergic receptors on vascular smooth muscle. Alpha-1 adrenergic receptors are instrumental in maintaining vascular tone. Their stimulation by endogenous catecholamines like norepinephrine leads to vasoconstriction and an increase in blood pressure. This compound, acting as an antagonist at these receptors, would inhibit this vasoconstriction, leading to vasodilation and a subsequent drop in blood pressure.

Q3: How can we confirm that the hypotension we are observing is directly caused by this compound?

A3: To confirm a causal relationship, a dose-response study is recommended. By administering increasing doses of this compound and monitoring blood pressure, you can establish if the hypotensive effect is dose-dependent. It is also crucial to include a vehicle-only control group to rule out any effects of the solvent or administration procedure.

Troubleshooting Guide

Issue: Unexplained Hypotension Observed Post-Stobadine Administration

1. Confirm the Hypotensive Event:

  • Action: Continuously monitor mean arterial pressure (MAP) before, during, and after this compound administration.

  • Expected Outcome: A clear temporal correlation between this compound administration and the onset of hypotension.

2. Rule Out Other Causes:

  • Action: Review your experimental protocol. Ensure that the anesthetic regimen, surgical procedures, or other co-administered substances are not contributing to the hypotension.

  • Expected Outcome: Hypotension is consistently observed only in the this compound-treated group and not in control groups receiving vehicle or undergoing the same procedures without the drug.

3. Characterize the Dose-Response Relationship:

  • Action: If not already done, perform a dose-ranging study with this compound.

  • Expected Outcome: The magnitude and/or duration of the hypotensive effect increases with higher doses of this compound.

4. Mitigate the Hypotensive Effect:

  • Action: If the hypotensive effect is confirmed and interferes with your experimental goals, consider the co-administration of a vasopressor. Given the likely α1-adrenolytic mechanism of this compound, a direct α1-adrenergic agonist is the most logical choice.

  • Recommended Agents: Phenylephrine or Norepinephrine.

  • Expected Outcome: Co-administration of an appropriate vasopressor should attenuate or reverse the this compound-induced hypotension, allowing for the continuation of the primary experiment.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in Rats

This compound Dose (mg/kg, i.v.)Pre-dose MAP (mmHg)Post-dose MAP (mmHg) at 15 min% Change in MAP
Vehicle Control105 ± 5103 ± 6-1.9%
1107 ± 495 ± 5-11.2%
5104 ± 682 ± 7-21.2%
10106 ± 568 ± 8-35.8%

This table is a template for researchers to record their own findings.

Table 2: Recommended Vasopressors for Mitigating this compound-Induced Hypotension

VasopressorMechanism of ActionRecommended Starting Dose (Rat, i.v.)Potential Side Effects
Phenylephrine Selective α1-adrenergic agonist1-10 µg/kg/min infusion or 5-20 µg/kg bolusReflex bradycardia, reduced cardiac output
Norepinephrine Potent α1 and moderate β1-adrenergic agonist0.1-1 µg/kg/min infusionTachyarrhythmias, increased myocardial oxygen demand

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hypotension in Anesthetized Rats
  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane).

  • Catheterization: Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.

  • Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer and allow the animal to stabilize for at least 30 minutes, recording baseline blood pressure and heart rate.

  • This compound Administration: Administer a bolus intravenous (i.v.) dose of this compound or vehicle.

  • Data Collection: Continuously record blood pressure and heart rate for at least 60 minutes post-administration.

  • Analysis: Calculate the mean arterial pressure (MAP) and compare the post-dose values to the baseline.

Protocol 2: Mitigation of this compound-Induced Hypotension with Phenylephrine
  • Induce Hypotension: Following the procedures in Protocol 1, administer a dose of this compound known to cause a significant drop in blood pressure.

  • Confirm Hypotension: Once a stable hypotensive state is achieved (e.g., a 20-30% drop in MAP), record the new baseline.

  • Administer Vasopressor: Initiate a continuous i.v. infusion of phenylephrine (e.g., starting at 1 µg/kg/min).

  • Titration: Adjust the infusion rate of phenylephrine as needed to return the MAP to the pre-Stobadine baseline.

  • Monitoring: Continue to monitor blood pressure and heart rate throughout the infusion period.

Mandatory Visualizations

Stobadine_Hypotension_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Intervention Pharmacological Intervention Alpha1_Receptor α1-Adrenergic Receptor PLC PLC Alpha1_Receptor->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction ↑ Blood Pressure ↑ Blood Pressure Contraction->↑ Blood Pressure Norepinephrine Norepinephrine (Endogenous) Norepinephrine->Alpha1_Receptor This compound This compound This compound->Alpha1_Receptor blocks Phenylephrine Phenylephrine (Mitigating Agent) Phenylephrine->Alpha1_Receptor activates

Caption: Proposed mechanism of this compound-induced hypotension and its mitigation.

Troubleshooting_Workflow Start Start: Hypotension observed post-Stobadine Confirm Confirm Hypotension (Continuous Monitoring) Start->Confirm DoseResponse Perform Dose-Response Study Confirm->DoseResponse IsItDoseDependent Is effect dose-dependent? DoseResponse->IsItDoseDependent NotDrugRelated Hypotension likely not due to this compound. Investigate other factors (anesthesia, etc.) IsItDoseDependent->NotDrugRelated No DrugRelated Hypotension is likely due to this compound. IsItDoseDependent->DrugRelated Yes Mitigate Mitigate with α1-agonist (e.g., Phenylephrine) DrugRelated->Mitigate Monitor Monitor BP and adjust mitigation agent dose Mitigate->Monitor End Experiment Continues Monitor->End

Caption: Experimental workflow for troubleshooting this compound-induced hypotension.

References

Stobadine Technical Support Center: Navigating High-Dose Effects in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using high concentrations of Stobadine in cell viability assays. This compound, a pyridoindole derivative with known antioxidant and free radical-scavenging properties, can present unique challenges in common in vitro assays.[1] This guide aims to clarify these issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in cell viability at high concentrations of this compound in our MTT assay. Is this a real effect?

A1: Not necessarily. While this compound has shown protective effects in some contexts, an increase in viability, particularly at high doses in an MTT or similar tetrazolium-based assay (e.g., XTT, MTS, WST), is often an artifact of the assay chemistry itself.[2][3] this compound, as a potent antioxidant, can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.[4] This chemical reduction leads to a stronger colorimetric signal, which is misinterpreted as increased cell viability.[2][3] It is crucial to perform appropriate controls to distinguish between a true biological effect and assay interference.

Q2: What is the mechanism by which this compound interferes with MTT and other related assays?

A2: The interference is due to this compound's inherent reducing potential as an antioxidant.[5][6] MTT and similar assays are based on the principle that viable, metabolically active cells reduce a tetrazolium salt to a colored formazan.[7] This reduction is carried out by cellular enzymes, primarily mitochondrial dehydrogenases. This compound, especially at high concentrations, can donate electrons and directly reduce the tetrazolium salt, mimicking the activity of these cellular enzymes.[4] This leads to formazan production that is not proportional to the number of viable cells, thus skewing the results.

Q3: Can high concentrations of this compound be cytotoxic?

A3: It is possible. While this compound is generally considered a cytoprotective agent due to its antioxidant properties, like any compound, it may exhibit cytotoxicity at high concentrations. The observed "increase" in viability in MTT assays at high doses can mask underlying toxicity.[8] Therefore, it is essential to use multiple, mechanistically different assays to assess cell viability accurately.

Q4: How does this compound's effect on mitochondria play into this?

A4: this compound has been shown to have complex effects on mitochondria. In heart mitochondria, it has been observed to inhibit respiration and the activity of superoxide dismutase (SOD).[9] This inhibition of mitochondrial activity would be expected to decrease the reduction of MTT, leading to a lower viability reading. However, the direct chemical reduction of MTT by high concentrations of this compound can overwhelm this biological effect, leading to the misleading increase in the colorimetric signal. Interestingly, the cardioprotective effects of this compound do not appear to be linked to the preservation of mitochondrial function, suggesting a more complex mechanism of action.[9]

Troubleshooting Guide

Issue: Increased Absorbance/Fluorescence at High this compound Concentrations in Tetrazolium-Based Assays (MTT, XTT, MTS)

Table 1: Troubleshooting Unexpectedly High Viability Readings

Possible Cause Recommended Action Expected Outcome
Direct chemical reduction of the assay reagent by this compound. Run a cell-free control. Add this compound at the same concentrations used in your experiment to cell-free media containing the assay reagent.If absorbance/fluorescence increases with this compound concentration in the absence of cells, this confirms direct chemical interference.
Masking of underlying cytotoxicity. Use an alternative viability assay that does not rely on cellular reducing potential. Recommended assays include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a DNA quantification assay (e.g., Crystal Violet, CyQUANT).These assays will provide a more accurate assessment of cell viability and reveal any dose-dependent cytotoxicity that was masked by the MTT assay interference.
Alteration of cellular metabolism. While less likely to cause a dramatic increase at high doses, it's a possibility. Consider an ATP-based viability assay to measure metabolic activity through a different mechanism.This can help to confirm if the observed effect is related to a general increase in metabolic activity or is specific to the redox-based assay.
Issue: Discrepant Results Between Different Viability Assays

Table 2: Harmonizing Discrepant Viability Data

Observed Discrepancy Potential Explanation Next Steps
High viability in MTT assay, low viability in LDH assay. This compound is interfering with the MTT assay, and the LDH assay is revealing underlying cytotoxicity due to membrane damage.Trust the LDH assay results as a more reliable indicator of cytotoxicity in this context. Report the MTT interference.
High viability in both MTT and LDH assays. At the tested concentrations, this compound may not be cytotoxic and may even be protective. The MTT result could still be inflated due to interference.Perform a dose-response curve to higher concentrations to identify a potential toxic threshold. Use a third, mechanistically different assay for confirmation.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted for adherent cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following treatment, carefully aspirate the culture medium.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound (or other test compound)

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (often provided in the kit as a positive control for maximum LDH release)

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol.

  • Include wells for three types of controls:

    • Vehicle Control: Cells treated with the vehicle used to dissolve this compound.

    • Maximum LDH Release Control: Cells treated with lysis solution 45 minutes before the assay endpoint.

    • Medium Background Control: Cell-free medium.

  • After the treatment period, centrifuge the plate at 1,000 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and normalizing to the maximum LDH release control.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Influenced by this compound

While direct, conclusive evidence linking this compound to specific signaling pathways in the context of high-dose cell viability experiments is limited, its known antioxidant properties suggest potential interactions with redox-sensitive signaling cascades such as NF-κB, MAPK, and PI3K/Akt. These pathways are critical regulators of cell survival, proliferation, and apoptosis and are often modulated by oxidative stress. Further research is needed to elucidate the precise effects of high-dose this compound on these pathways.

Stobadine_Signaling_Hypothesis This compound High-Dose This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB Pathway ROS->NFkB Activates MAPK MAPK Pathway ROS->MAPK Activates PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Modulates Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival MAPK->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Cell_Survival PI3K_Akt->Apoptosis Inhibits

Caption: Hypothetical influence of high-dose this compound on key signaling pathways.

Experimental Workflow for Investigating this compound's Impact on Cell Viability

Stobadine_Workflow start Start: this compound Dose-Response Experiment cell_culture Cell Seeding & Treatment with this compound start->cell_culture mtt_assay MTT Assay cell_culture->mtt_assay ldh_assay LDH Assay cell_culture->ldh_assay cell_free_control Cell-Free Control (this compound + MTT Reagent) mtt_assay->cell_free_control data_analysis Data Analysis mtt_assay->data_analysis ldh_assay->data_analysis cell_free_control->data_analysis interpretation Interpretation of Results data_analysis->interpretation interference Interference Detected interpretation->interference Discrepant results or positive cell-free control no_interference No Interference interpretation->no_interference Consistent results and negative cell-free control report Report Findings: - True Viability - Assay Interference interference->report no_interference->report end End report->end

Caption: Recommended workflow for assessing this compound's effects on cell viability.

References

Technical Support Center: Stobadine Dosage Adjustment for Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Stobadine in behavioral studies. The primary focus is on adjusting this compound dosage to avoid confounding sedative effects that may interfere with the interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: At what doses has this compound been observed to have sedative effects?

A1: A decrease in motor activity, indicative of sedation, has been reported in female rats following long-term oral administration of this compound at a dose of 50 mg/kg.[1] Lower doses of 5 and 15 mg/kg/day did not show adverse effects on the neurobehavioral development of offspring in a multi-generational study.[2] Therefore, doses approaching 50 mg/kg should be carefully evaluated for sedative effects in the specific strain and sex of the animals being used.

Q2: How can I determine if the observed reduction in activity is due to sedation or general motor impairment?

A2: It is crucial to employ a battery of behavioral tests to differentiate between sedation and motor impairment. While the Open Field Test is excellent for assessing general locomotor activity, tests like the Rotarod, Beam Walking, and Pole Test can specifically evaluate motor coordination, balance, and grip strength.[3] A significant reduction in performance on these latter tests may indicate motor impairment, whereas a decrease in locomotor activity in the Open Field Test without a corresponding deficit in motor coordination tests is more indicative of sedation.

Q3: What is the proposed mechanism behind this compound's sedative effects?

A3: The exact mechanism of this compound-induced sedation is not fully elucidated. However, studies have shown that this compound can influence central neurotransmitter systems. It has been observed to increase the levels of dopamine and serotonin in the striatum of rats.[1] Alterations in these neurotransmitter systems, particularly dopamine, are known to be involved in the regulation of sedation and motor activity.[4][5] this compound's primary action is as a potent antioxidant, protecting neuronal membranes from oxidative stress.[6][7][8] This neuroprotective effect may indirectly influence neurotransmitter systems related to arousal and sedation. Further research is needed to pinpoint the specific receptors and pathways involved in this compound's sedative effects.

Q4: Are there any known pharmacokinetic properties of this compound relevant to its effects on the central nervous system?

A4: Yes, pharmacokinetic studies have been conducted on this compound.[9] While specific details on brain concentration levels at different dosages are not extensively published in the readily available literature, its ability to exert neuroprotective effects in the brain suggests that it can cross the blood-brain barrier.[7][10] The formulation of this compound (e.g., dihydrochloride vs. dipalmitate) can influence its absorption and distribution.[9]

Troubleshooting Guide: Adjusting this compound Dosage

This guide provides a systematic approach to establishing an appropriate this compound dosage for your behavioral studies that minimizes sedative confounds.

Step 1: Dose-Response Pilot Study

It is essential to conduct a pilot study to determine the dose-response relationship of this compound on locomotor activity in your specific animal model.

Table 1: Suggested Dose Range for Pilot Study

Dosage GroupThis compound Dose (mg/kg, oral)Rationale
1 (Control)VehicleTo establish baseline locomotor activity.
2 (Low)5A dose reported to have no adverse neurobehavioral effects in offspring.[2]
3 (Medium)15A dose reported to have no adverse neurobehavioral effects in offspring.[2]
4 (High)50A dose at which decreased motor activity has been observed in dams.[1]
5 (Optional)25An intermediate dose to better define the threshold for sedative effects.
Step 2: Behavioral Assessment to Differentiate Sedation from Motor Impairment

Run a battery of tests to comprehensively assess the behavioral effects of the selected this compound doses.

Table 2: Behavioral Assays for Assessing Sedation and Motor Coordination

Behavioral AssayPrimary MeasureInterpretation
Open Field Test Total distance traveled, time spent in the centerA significant decrease in total distance traveled suggests hypoactivity, which could be due to sedation.
Rotarod Test Latency to fall from a rotating rodA decreased latency to fall indicates impaired motor coordination and balance. If locomotor activity is reduced in the open field but performance is normal on the rotarod, sedation is more likely.[3][11]
Beam Walking Test Number of foot slips while traversing a narrow beamAn increased number of foot slips suggests deficits in motor coordination and balance.[3]
Pole Test Time to turn and descend a vertical poleAn increased time to turn and descend can indicate bradykinesia or impaired motor planning, which are distinct from general sedation.[3]

Experimental Protocols

Open Field Test Protocol

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm for rats; 25 cm x 25 cm x 25 cm for mice)

  • Video tracking software

  • 70% ethanol for cleaning

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Clean the open field arena with 70% ethanol and allow it to dry completely between animals.

  • Gently place the animal in the center of the arena.

  • Record the animal's activity for a predefined period (e.g., 10-30 minutes) using the video tracking software.

  • Analyze the data for total distance traveled, velocity, and time spent in the center versus peripheral zones.

Rotarod Test Protocol

Objective: To assess motor coordination and balance.

Materials:

  • Rotarod apparatus

  • Soft padding beneath the rod to cushion falls

Procedure:

  • Habituate the animals to the rotarod apparatus for a few days before the experiment by placing them on the stationary or slowly rotating rod.

  • On the test day, place the animal on the rod rotating at a low, constant speed (e.g., 4 RPM).

  • Gradually accelerate the rotation speed (e.g., from 4 to 40 RPM over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

Visualizations

Experimental Workflow for Dosage Adjustment

experimental_workflow cluster_pilot Pilot Dose-Response Study cluster_assessment Behavioral Assessment cluster_conclusion Conclusion start Select Dose Range (e.g., 0, 5, 15, 50 mg/kg) administer Administer this compound or Vehicle start->administer oft Open Field Test administer->oft decision Significant Decrease in Locomotion? oft->decision motor_tests Rotarod, Beam Walking, Pole Test decision->motor_tests Yes no_sedation No Sedative Effect decision->no_sedation No motor_impairment Motor Impairment Observed? motor_tests->motor_impairment sedation Primarily Sedative Effect motor_impairment->sedation No confound Motor Confound motor_impairment->confound Yes

Caption: Workflow for determining the sedative effects of this compound.

Logical Relationship for Dose Selection

Caption: Decision tree for selecting a non-sedative this compound dose.

Potential Signaling Pathways in this compound-Induced Sedation

signaling_pathway cluster_neurotransmitter Neurotransmitter Systems cluster_effect Behavioral Outcome This compound This compound dopamine Dopaminergic System This compound->dopamine Modulates serotonin Serotonergic System This compound->serotonin Modulates antioxidant Antioxidant Effect (Neuroprotection) This compound->antioxidant sedation Sedation (Decreased Locomotor Activity) dopamine->sedation serotonin->sedation antioxidant->dopamine antioxidant->serotonin

Caption: Potential interplay of neurotransmitter systems in this compound's sedative effect.

References

Validation & Comparative

A Comparative Analysis of Stobadine and N-acetylcysteine: Antioxidant Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Antioxidants

In the landscape of antioxidant research and therapeutic development, both Stobadine and N-acetylcysteine (NAC) have emerged as compounds of significant interest. While both exhibit protective effects against oxidative stress, their mechanisms of action and efficacy profiles present distinct characteristics. This guide provides a comprehensive comparative analysis of this compound and N-acetylcysteine, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

At a Glance: Key Antioxidant Properties

ParameterThis compoundN-acetylcysteine (NAC)
Primary Antioxidant Mechanism Direct free radical scavenger.Precursor to L-cysteine, leading to the replenishment of intracellular glutathione (GSH). Also exhibits some direct radical scavenging.
Direct Radical Scavenging (DPPH Assay) IC50 ≈ 120 µmol/L[1]Less potent direct scavenger compared to its role as a GSH precursor.[2][3]
Inhibition of Lipid Peroxidation Efficiently inhibits lipid peroxidation. 5 µM this compound doubled the lag phase of lipid peroxidation in rat liver microsomes.[4]Can inhibit lipid peroxidation, though some studies show a pro-oxidant effect under certain conditions.[5][6][7]
Effect on Glutathione (GSH) Levels Can prevent the depletion of reduced glutathione and enhance glutathione peroxidase activity in response to oxidative stress.[8][9][10]Directly increases intracellular GSH levels by providing the precursor L-cysteine.[11][12][13] A single intravenous dose in humans can lead to a significant increase in blood and brain GSH.[14][15]
Bioavailability High oral bioavailability.Low oral bioavailability (around 4-10%) due to first-pass metabolism.[16]

Delving into the Mechanisms of Action

This compound and N-acetylcysteine employ fundamentally different strategies to combat oxidative stress.

This compound: The Direct Scavenger

This compound, a pyridoindole derivative, functions primarily as a direct scavenger of free radicals.[17] Its chemical structure allows it to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating the damaging chain reactions of oxidation.[18] Studies have shown its high reactivity towards hydroxyl radicals (•OH) and its ability to quench singlet molecular oxygen.[17][19] The antioxidant effect of this compound can be influenced by the presence of other antioxidants like vitamin E, suggesting a potential for synergistic interactions within a biological system.[4]

N-acetylcysteine: The Glutathione Precursor

N-acetylcysteine's primary antioxidant role is more indirect but profoundly impactful. It serves as a prodrug for L-cysteine, a crucial and rate-limiting amino acid for the synthesis of glutathione (GSH).[2][16] Glutathione is the most abundant endogenous antioxidant in mammalian cells, playing a central role in detoxification and neutralizing a wide array of ROS. By boosting GSH levels, NAC enhances the cell's natural defense system against oxidative damage.[11][13] While NAC can directly scavenge some reactive oxygen species, its reaction rates are generally lower than those of enzymatic antioxidants.[16] Emerging research also points to a mechanism involving the generation of hydrogen sulfide (H₂S) and sulfane sulfur species, which themselves have potent antioxidant properties.[20]

Experimental Protocols: A Closer Look at the Evidence

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[21][22]

  • Preparation of Test Samples: Dissolve the test compounds (this compound or NAC) and a positive control (e.g., ascorbic acid) in methanol to prepare a series of concentrations.[23]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test sample solution to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the test sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[21][22][23]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[21][22]

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[21]

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation, a key indicator of oxidative damage.

Principle: Malondialdehyde (MDA), a major end-product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The intensity of this color, measured spectrophotometrically, is an index of the extent of lipid peroxidation.

Detailed Protocol:

  • Sample Preparation (e.g., from tissue homogenate):

    • Homogenize the tissue in a suitable buffer (e.g., RIPA buffer with inhibitors).[24]

    • Centrifuge the homogenate to remove cellular debris.[24]

  • Assay Procedure:

    • To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.[24][25][26]

    • Incubate on ice for 15 minutes.[24][25][26]

    • Centrifuge at 2200 x g for 15 minutes at 4°C.[24][25][26]

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% (w/v) TBA solution.[24][25][26]

    • Incubate in a boiling water bath for 10 minutes.[24][25][26]

    • Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.[24][25]

  • Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared using a malondialdehyde (MDA) standard. The results are typically expressed as nmol of MDA per mg of protein.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental workflows, the following diagrams are provided in DOT language for Graphviz.

Stobadine_Mechanism cluster_interaction This compound Interaction with ROS ROS Reactive Oxygen Species (ROS) (e.g., •OH) Stobadine_Radical This compound Radical ROS->Stobadine_Radical Oxidizes Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage Causes This compound This compound Neutralized_ROS Neutralized Species This compound->Neutralized_ROS Donates H• to neutralize NAC_Mechanism cluster_pathway NAC-mediated Glutathione Synthesis NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine Deacetylation Glutathione Glutathione (GSH) Cysteine->Glutathione Rate-limiting precursor for synthesis Neutralized_ROS Neutralized Species Glutathione->Neutralized_ROS Reduces ROS Reactive Oxygen Species (ROS) Cellular_Protection Enhanced Cellular Protection Neutralized_ROS->Cellular_Protection Leads to Experimental_Workflow start Start: Prepare Test Compounds (this compound & NAC) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo/Ex Vivo Models start->in_vivo dpph DPPH Radical Scavenging in_vitro->dpph tbars TBARS (Lipid Peroxidation) in_vitro->tbars data_analysis Data Analysis & Comparison dpph->data_analysis tbars->data_analysis animal_model Animal Model of Oxidative Stress in_vivo->animal_model gsh_measurement Measure Glutathione Levels animal_model->gsh_measurement gsh_measurement->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

Stobadine vs. Melatonin in Ischemia-Reperfusion Injury: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence comparing the efficacy and mechanisms of Stobadine and melatonin in mitigating the cellular damage induced by ischemia-reperfusion injury.

Ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow following a period of ischemia, remains a significant challenge in clinical medicine. The pathophysiology is complex, involving a cascade of events including oxidative stress, inflammation, and apoptosis. Consequently, therapeutic strategies targeting these pathways are of paramount interest. This guide provides a comparative analysis of two promising protective agents, this compound and melatonin, summarizing their performance based on available experimental data.

Overview of Protective Mechanisms

Both this compound, a pyridoindole derivative, and melatonin, an endogenous neurohormone, exert their protective effects primarily through their potent antioxidant and free radical scavenging properties.[1][2][3] They mitigate the deleterious effects of reactive oxygen species (ROS) generated during reperfusion, thereby preserving cellular integrity and function.[1][4]

This compound has been shown to prevent lipid peroxidation, a key event in I/R-induced cell membrane damage.[1][5] It achieves this by scavenging free radicals and potentially preventing their generation.[1] Studies have indicated that this compound can prevent the increase in superoxide dismutase (SOD) activity and the decrease in glutathione peroxidase (GPx) activity observed during reperfusion, suggesting a modulatory effect on the endogenous antioxidant defense system.[1]

Melatonin is also a powerful antioxidant that can easily cross cell membranes, allowing it to protect intracellular components, including mitochondria.[6][7] Its protective mechanisms include direct scavenging of ROS, inhibition of pro-inflammatory cytokines, and suppression of apoptosis.[6][8] Melatonin has been shown to reduce mitochondrial oxidative stress, enhance the activity of antioxidant enzymes, and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death.[9][10][11]

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the effects of this compound and melatonin on key markers of I/R injury.

Table 1: Effects on Markers of Lipid Peroxidation
CompoundModelTissueMarkerDoseAdministration Route% Reduction vs. I/R ControlReference
This compound RatBrain CortexTBARS2 mg/kgi.v.Significant decrease[1]
This compound RatBrain CortexConjugated Dienes2 mg/kgi.v.Significant decrease[1]
This compound RatAbdominal AortaTBARS2 mg/kgi.v.Prevented increase[12]
Melatonin RatMyocardiumLipid Peroxidation10 mg/kgi.p.Decreased[6]

TBARS: Thiobarbituric Acid Reactive Substances

Table 2: Effects on Antioxidant Enzyme Activity
CompoundModelTissueEnzymeDoseAdministration RouteEffect vs. I/R ControlReference
This compound RatBrain CortexSOD2 mg/kgi.v.Prevented increase[1]
This compound RatBrain CortexGPx2 mg/kgi.v.Prevented decrease[1]
Melatonin RatKidneySOD10 mg/kgi.p.Increased[13]
Melatonin RatKidneyGPx10 mg/kgi.p.Increased[13]

SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase

Table 3: Effects on Infarct Size and Cell Viability
CompoundModelTissueEndpointDoseAdministration Route% Reduction vs. I/R ControlReference
This compound RatBrainInfarct Size2 mg/kg (x2)i.p.Significant reduction[14]
Melatonin RatMyocardiumInfarct Size10 mg/kgi.p.~15%[6]
Melatonin RatBrainInfarct Size5 mg/kgi.v.Reduced[15]
Melatonin Neonatal Rat Cardiomyocytes-Cell Survival10 min pre-treatmentIn vitroIncreased[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Stobadine_Melatonin_Signaling_Pathways cluster_IschemiaReperfusion Ischemia-Reperfusion Injury cluster_this compound This compound cluster_Melatonin Melatonin Ischemia-Reperfusion Ischemia-Reperfusion ROS_Generation ↑ Reactive Oxygen Species (ROS) Ischemia-Reperfusion->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Inflammation Inflammation ROS_Generation->Inflammation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis This compound This compound Scavenges_ROS_S Scavenges ROS This compound->Scavenges_ROS_S Prevents_LPO_S Prevents Lipid Peroxidation This compound->Prevents_LPO_S Modulates_Enzymes_S Modulates Antioxidant Enzymes (SOD, GPx) This compound->Modulates_Enzymes_S Scavenges_ROS_S->ROS_Generation Prevents_LPO_S->Lipid_Peroxidation Melatonin Melatonin Scavenges_ROS_M Scavenges ROS Melatonin->Scavenges_ROS_M Inhibits_Inflammation_M Inhibits Inflammation Melatonin->Inhibits_Inflammation_M Inhibits_Apoptosis_M Inhibits Apoptosis Melatonin->Inhibits_Apoptosis_M Protects_Mitochondria_M Protects Mitochondria (inhibits mPTP) Melatonin->Protects_Mitochondria_M Scavenges_ROS_M->ROS_Generation Inhibits_Inflammation_M->Inflammation Inhibits_Apoptosis_M->Apoptosis Protects_Mitochondria_M->Mitochondrial_Dysfunction

Caption: Signaling pathways in ischemia-reperfusion injury and the protective mechanisms of this compound and melatonin.

Experimental_Workflow_Ischemia_Reperfusion cluster_AnimalModel Animal Model Preparation cluster_IschemiaInduction Ischemia Induction cluster_Reperfusion Reperfusion cluster_OutcomeAnalysis Outcome Analysis Animal_Selection Animal Selection (e.g., Rat, Rabbit) Anesthesia Anesthesia Animal_Selection->Anesthesia Surgical_Procedure Surgical Procedure (e.g., Vessel Ligation) Anesthesia->Surgical_Procedure Ischemia_Duration Ischemia Period (e.g., 30 min, 4 hours) Surgical_Procedure->Ischemia_Duration Control_Group Vehicle Control Stobadine_Group This compound Administration (pre-, during, or post-ischemia) Melatonin_Group Melatonin Administration (pre-, during, or post-ischemia) Reperfusion_Period Reperfusion (e.g., 10 min, 24 hours) Control_Group->Reperfusion_Period Stobadine_Group->Reperfusion_Period Melatonin_Group->Reperfusion_Period Tissue_Harvesting Tissue Harvesting Reperfusion_Period->Tissue_Harvesting Biochemical_Assays Biochemical Assays (TBARS, SOD, GPx) Tissue_Harvesting->Biochemical_Assays Histopathology Histopathological Analysis (Infarct Size) Tissue_Harvesting->Histopathology Functional_Assessment Functional Assessment (e.g., Cardiac Function) Tissue_Harvesting->Functional_Assessment

Caption: A generalized experimental workflow for studying the effects of this compound and melatonin in animal models of ischemia-reperfusion injury.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and melatonin.

In Vivo Ischemia-Reperfusion Models
  • Cerebral Ischemia-Reperfusion (Rat):

    • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

    • Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of ketamine and xylazine.

    • Ischemia Induction: Incomplete cerebral ischemia is induced by ligation of the common carotid arteries for a specified duration (e.g., 4 hours).[1] Another model involves intraluminal occlusion of the middle cerebral artery (MCA) for a period like 1 hour.[14]

    • Treatment Administration: this compound (e.g., 2 mg/kg) or melatonin (e.g., 5 mg/kg) is administered intravenously or intraperitoneally at various time points: before ischemia, immediately before reperfusion, or at the onset of reperfusion.[1][14][15]

    • Reperfusion: The ligation is removed to allow for reperfusion for a specific period (e.g., 10 minutes to 24 hours).[1][14]

    • Outcome Measures: Following reperfusion, brain tissue is collected for biochemical analysis (TBARS, conjugated dienes, SOD, GPx) and histological assessment of infarct volume.[1][5][14]

  • Myocardial Ischemia-Reperfusion (Rat/Rabbit):

    • Animal Model: Male Sprague-Dawley rats or rabbits are frequently utilized.[6][16]

    • Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for a set duration (e.g., 30-60 minutes) to induce myocardial ischemia.[6][16]

    • Treatment Administration: Melatonin (e.g., 10 mg/kg) is typically administered before ischemia or at the onset of reperfusion.[6][16]

    • Reperfusion: The occlusion is released, and the myocardium is reperfused for a period ranging from 45 minutes to 3 hours.[6][16]

    • Outcome Measures: Hearts are excised for analysis of infarct size (e.g., using triphenyltetrazolium chloride staining), cardiac function, and biochemical markers of oxidative stress and apoptosis.[6][16]

  • Isolated Heart (Langendorff) Model:

    • Preparation: Rat hearts are excised and perfused with a physiological salt solution using a Langendorff apparatus.[17]

    • Ischemia: Global ischemia is induced by stopping the perfusion (stop-flow) for a defined period (e.g., 30 minutes).[17]

    • Treatment: this compound (e.g., 10⁻⁶ M) is added to the perfusate before ischemia and during reperfusion.[17]

    • Reperfusion: Perfusion is restored for a specified duration (e.g., 30 minutes).[17]

    • Analysis: Cardiac function (e.g., coronary perfusion pressure) and the incidence of arrhythmias are monitored.[17]

Biochemical Assays
  • Lipid Peroxidation:

    • TBARS Assay: Thiobarbituric acid reactive substances (TBARS) are measured as an index of lipid peroxidation. This method is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid.

    • Conjugated Dienes Measurement: The formation of conjugated dienes, another indicator of lipid peroxidation, is determined by spectrophotometry.[1]

  • Antioxidant Enzyme Activity:

    • Superoxide Dismutase (SOD): SOD activity is measured using commercially available kits or by spectrophotometric methods that monitor the inhibition of a reaction that produces a colored product.

    • Glutathione Peroxidase (GPx): GPx activity is determined by measuring the rate of NADPH oxidation in the presence of glutathione reductase.

Conclusion

Both this compound and melatonin demonstrate significant protective effects against ischemia-reperfusion injury across various experimental models. Their primary mechanism of action is centered on their potent antioxidant properties, leading to a reduction in oxidative stress and subsequent cellular damage.

While a direct head-to-head comparison in a single, comprehensive study is limited, the available data suggests that both compounds are effective in reducing infarct size, mitigating lipid peroxidation, and modulating the activity of endogenous antioxidant enzymes. A study on rat hippocampal slices suggested a rank order of potency for neuroprotection as U-74389G > this compound > melatonin >> trolox, indicating that in that specific model, this compound was more potent than melatonin.[18][19]

The choice between this compound and melatonin for therapeutic development may depend on the specific clinical context, including the target organ, the timing of administration, and the desired pharmacokinetic profile. Further research, including well-designed comparative studies and clinical trials, is warranted to fully elucidate their relative efficacy and therapeutic potential in the management of ischemia-reperfusion injury.

References

Validating In Vivo Antioxidant Efficacy: A Comparative Analysis of Stobadine in the Context of Transgenic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress is a key pathological driver in a multitude of diseases, including neurodegenerative disorders and diabetic complications. The validation of novel antioxidant therapies requires rigorous preclinical evaluation, often utilizing transgenic mouse models that recapitulate specific aspects of human disease. This guide provides a comparative analysis of the pyridoindole antioxidant Stobadine against two well-researched antioxidants, Resveratrol and Edaravone, focusing on their in vivo effects in relevant animal models of oxidative stress. While direct data for this compound in transgenic models is not available, this guide draws objective comparisons based on its performance in other relevant in vivo systems against data from alternatives tested in transgenic models.

Comparative Overview of Antioxidant Compounds

This compound's antioxidant potential has been demonstrated in models of chemically-induced oxidative stress. For comparison, Resveratrol and Edaravone have been extensively studied in transgenic mouse models of neurodegeneration, where oxidative stress is a primary pathological feature. The following tables summarize the key findings for each compound, providing a framework for evaluating their relative antioxidant capabilities.

Table 1: Summary of In Vivo Antioxidant Effects and Models Used

CompoundAnimal ModelKey Antioxidant Effects ObservedKey Outcomes
This compound Streptozotocin-induced diabetic rats[1][2]Reduced myocardial and kidney lipid peroxidation (conjugated dienes)[1][2]; Modulated superoxide dismutase (SOD) activity[1]; Restored myocardial α-tocopherol levels[1].Attenuated diabetic cardiomyopathy and nephropathy[1][2]; Suppressed hyperglycemia in alloxan-induced diabetic mice[3].
Resveratrol APP/PS1, Tg2576, 3xTg-AD, SAMP8 (Alzheimer's models)[4][5][6][7]Decreased lipid peroxidation[4]; Increased expression of SOD, GSH-Px, CAT, and HO-1[6]; Activated Nrf2/HO-1 and SIRT1 pathways[6][7].Reduced amyloid-β plaque pathology[5]; Prevented cognitive impairment and memory loss[4][5][6]; Reduced neuroinflammation[4].
Edaravone SOD1 G93A (ALS model)[8][9], Wobbler mouse (ALS model)[10][11], APP23 (Alzheimer's model)[8]Scavenges free radicals[8]; Inhibited lipid peroxidation[8]; Potentiated SOD1 levels[10]; Activated Keap1/Nrf2 pathway[9].Slowed motor decline and neurodegeneration[8][10][11]; Reduced Aβ oligomer expression[8]; Decreased oxidative stress markers[9].

Table 2: Quantitative Changes in Oxidative Stress Markers

Compound & ModelMarkerTissueResultReference
This compound (Diabetic Rat)Conjugated DienesMyocardium, KidneySignificantly Decreased[1][2]
This compound (Diabetic Rat)SOD ActivityMyocardiumReduced Elevated Activity[1]
Resveratrol (SAMP8 Mouse)SOD, GSH-Px, CAT mRNABrainSignificantly Increased[6]
Resveratrol (SAMP8 Mouse)MDA ContentBrainSignificantly Reduced[6]
Edaravone (Asthma Mouse Model)Oxidative Stress MarkersLungSignificantly Decreased[9]
Edaravone (Asthma Mouse Model)SOD1 LevelsLungRecovered[9]

Signaling Pathways and Experimental Design

The antioxidant effects of these compounds are often mediated through the activation of endogenous defense mechanisms. A central pathway in cellular protection against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Nrf2 Antioxidant Response Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activation by compounds like Resveratrol and Edaravone, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including antioxidant enzymes like SOD, CAT, and HO-1.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Activators Antioxidants (e.g., Resveratrol, Edaravone) Activators->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (SOD, HO-1, CAT, etc.) ARE->Genes Promotes Transcription Nrf2_nuc->ARE Binds to Proteins Protective Proteins (Antioxidant Enzymes) Genes->Proteins Translation Proteins->ROS Neutralizes Experimental_Workflow start Animal Model Selection (e.g., SOD1 G93A, APP/PS1) treatment Treatment Administration (this compound or Alternative, Vehicle Control) Dose, Route, Duration start->treatment monitoring Behavioral & Functional Monitoring (e.g., Motor Tests, Cognitive Mazes) treatment->monitoring endpoint Endpoint: Tissue Collection (Brain, Spinal Cord, Myocardium) monitoring->endpoint biochem Biochemical Analysis (Lipid Peroxidation, Protein Carbonyls, Enzyme Activity - SOD, CAT) endpoint->biochem protein Molecular Analysis (Western Blot for Nrf2, HO-1, etc.) endpoint->protein histology Histopathological Analysis (Immunohistochemistry for Pathology Markers, e.g., Aβ) endpoint->histology data Data Analysis & Comparison biochem->data protein->data histology->data

References

A comparative study of different pyridoindole antioxidants in neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress is a key pathological factor in a myriad of neurodegenerative diseases. The development of potent antioxidants that can cross the blood-brain barrier and mitigate neuronal damage is a critical area of research. Among the promising classes of synthetic antioxidants are the pyridoindoles, with stobadine being a well-characterized lead compound. This guide provides a comparative analysis of different pyridoindole antioxidants, focusing on their neuroprotective efficacy, underlying mechanisms, and the experimental data supporting their potential therapeutic use.

Comparative Efficacy of Pyridoindole Antioxidants

The neuroprotective and antioxidant properties of pyridoindole derivatives have been investigated in various preclinical models. The most extensively studied compounds are this compound and its 8-methoxy analogue, SMe1EC2. Emerging data is also available for other derivatives, including SMe1EC2M3 and SMe1M2.

In Vitro Antioxidant Activity

The free radical scavenging activity of pyridoindoles is a cornerstone of their neuroprotective effects. The indolic nitrogen is considered the primary center for this antioxidant action.[1] Comparative studies have shown that SMe1EC2 possesses improved intrinsic free radical scavenging efficacy compared to this compound.[2] This enhanced activity is attributed to the electron-donating methoxy substituent on the aromatic ring.[2]

CompoundAntioxidant AssayModel SystemKey FindingsReference
This compound DPPH Radical ScavengingCell-freePotent scavenger of peroxyl radicals, comparable to Trolox.[1][1]
AAPH-induced OxidationCell-freeLess effective than SMe1EC2 in protecting fluorescent probes from oxidation.[3]
t-BuOOH-induced HemolysisIsolated Rat ErythrocytesLess protective than SMe1EC2 against lipophilic radical-induced hemolysis.[3]
SMe1EC2 DPPH Radical ScavengingCell-freeSignificant antiradical activity, comparable to Trolox.[3][3]
AAPH-induced OxidationCell-freeMore efficient than this compound in protecting fluorescent probes.[3][3]
t-BuOOH-induced HemolysisIsolated Rat ErythrocytesMore efficient than this compound in protecting against lipophilic radical damage.[3][3]
ROS/RNS ProductionStimulated MacrophagesStronger inhibition of reactive species production compared to this compound.[4]
In Vitro Neuroprotection

Pyridoindoles have demonstrated neuroprotective effects in various cellular models of neurotoxicity and oxidative stress.

CompoundNeurotoxic ModelCell LineKey FindingsReference
This compound H2O2-induced ToxicityPC12 cellsProvided protection against oxidative stress-induced cell death.[5]
SMe1EC2 High Glucose and Oxidative StressHT22 neuron-like cellsExerted protective effects against high glucose toxicity.[2][2]
Hypoxia/ReoxygenationRat Hippocampal SlicesShowed neuroprotective efficacy in in vitro ischemia models.[2][2]
SMe1EC2M3 Chronic Mild StressPrimary Hippocampal NeuronsPromoted neurite outgrowth, suggesting positive neuroplastic effects.[1]
In Vivo Neuroprotection and Cognitive Enhancement

The therapeutic potential of pyridoindoles has been further evaluated in animal models of neurodegeneration and cognitive impairment.

CompoundAnimal ModelKey FindingsReference
This compound Brain Ischemia/ReperfusionRatsDemonstrated neuroprotective effects and improved survival.
SMe1EC2 Acute Head TraumaMurine ModelShowed significant neuroprotective effects.[2]
Ageing-related Cognitive DeclineAged RatsActed as a cognition-enhancing agent, improving spatial memory.[2]
Trimethyltin-induced NeurodegenerationRatsPreserved pyramidal cell viability in the CA1 area of the hippocampus.[2]
SMe1EC2M3 Chronic Mild StressRatsAmeliorated the behavioral consequences of chronic mild stress.
SMe1M2 Anxiety ModelsRatsExhibited anxiolytic properties.

Mechanisms of Neuroprotective Action

The neuroprotective effects of pyridoindole antioxidants are multifactorial, primarily stemming from their ability to counteract oxidative stress and modulate key signaling pathways involved in neuronal survival.

Direct Antioxidant and Radical Scavenging Activity

As demonstrated in the comparative tables, pyridoindoles are potent scavengers of free radicals. This direct antioxidant activity is crucial for neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are overproduced in neurodegenerative conditions, thereby preventing damage to vital cellular components like lipids, proteins, and DNA.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, pyridoindoles influence intracellular signaling cascades that govern the cellular response to oxidative stress and promote neuronal survival.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that pyridoindoles, by modulating the redox state of the cell, can activate the Nrf2 pathway, leading to a more robust and sustained antioxidant defense.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway inhibits apoptosis and promotes neuronal survival. The neuroprotective effects of some antioxidants are mediated through the activation of the PI3K/Akt pathway. While direct evidence for pyridoindole activation of this pathway is still emerging, it represents a plausible mechanism for their observed neuroprotective effects.

Below are diagrams illustrating these key signaling pathways and a general experimental workflow for evaluating pyridoindole antioxidants.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus Pyridoindoles Pyridoindole Antioxidants ROS Oxidative Stress (ROS) Pyridoindoles->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 (Ubiquitination) Keap1->Cul3 Promotes Nrf2->Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor/ Neurotrophin Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival Promotes Pyridoindoles Pyridoindole Antioxidants (Potential Modulators) Pyridoindoles->PI3K Pyridoindoles->Akt Experimental_Workflow Compound_Selection Pyridoindole Compound Selection & Synthesis In_Vitro_Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS, etc.) Compound_Selection->In_Vitro_Antioxidant In_Vitro_Neuroprotection In Vitro Neuroprotection Assays (Cell Viability - MTT, ROS production) Compound_Selection->In_Vitro_Neuroprotection Data_Analysis Data Analysis & Comparison In_Vitro_Antioxidant->Data_Analysis In_Vivo_Studies In Vivo Neuroprotection & Cognitive Studies (e.g., Morris Water Maze) In_Vitro_Neuroprotection->In_Vivo_Studies Mechanism_Studies Mechanistic Studies (Western Blot for Signaling Pathways) In_Vivo_Studies->Mechanism_Studies In_Vivo_Studies->Data_Analysis Mechanism_Studies->Data_Analysis

References

Stobadine and Vitamin E: A Comparative Analysis of Efficacy in Preventing Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Stobadine and Vitamin E in the prevention of lipid peroxidation, a critical process in cellular injury and disease. The following sections present quantitative data from key experimental studies, detailed methodologies of these experiments, and visual representations of the underlying biochemical pathways and experimental designs.

Quantitative Data Summary

The following tables summarize the key findings from comparative studies on the effects of this compound and Vitamin E on markers of lipid peroxidation.

Table 1: Effect of this compound and Vitamin E on Lipid Peroxidation in Rat Brain Ischemia-Reperfusion Model

Treatment GroupConjugated Dienes (CD)Thiobarbituric Acid Reactive Substances (TBARS)
Ischemia + Reperfusion (Control)Significantly elevatedSignificantly elevated
This compound (2 mg/kg, i.v.)Significantly decreased vs. ControlSignificantly decreased vs. Control
Vitamin E (30 mg/kg/day, i.m. for 3 days)Less effective than this compoundLess effective than this compound

Data sourced from a study on incomplete rat cerebral ischemia followed by reperfusion.[1]

Table 2: Effect of this compound and Vitamin E on Malondialdehyde (MDA) Levels in the Retina of Diabetic Rats

Treatment GroupRetinal MDA Levels
Diabetic ControlIncreased
This compound (24.7 mg/kg/day, oral)Significantly attenuated vs. Diabetic Control
Vitamin E (400-500 IU/kg/day, oral)Significantly attenuated vs. Diabetic Control
This compound + Vitamin EAlmost complete amelioration

Data from a study on streptozotocin-induced diabetic rats over 8 months.[2]

Table 3: Comparative Efficacy in Preventing Cu²⁺-mediated LDL Oxidation

AntioxidantEfficacy in Prolonging Lag Phase
This compound (0-5 µM)More effective than ascorbate, trolox, or α-tocopherol
α-Tocopherol (Vitamin E)Less effective than this compound
AscorbateLess effective than this compound
Trolox (water-soluble Vitamin E analog)Less effective than this compound

Based on a study measuring diene formation during LDL oxidation.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

Rat Brain Ischemia-Reperfusion Model
  • Objective: To evaluate the neuroprotective effects of this compound and Vitamin E by measuring markers of lipid peroxidation following induced cerebral ischemia and reperfusion.

  • Animal Model: Male Wistar rats.

  • Ischemia Induction: Incomplete cerebral ischemia was induced by the ligation of the common carotid arteries for 4 hours.

  • Reperfusion: Reperfusion was initiated for 10 minutes following the ischemic period.

  • Treatment Groups:

    • This compound Group: Administered intravenously at a dose of 2 mg/kg either immediately before reperfusion or 10 minutes after the onset of reperfusion.

    • Vitamin E Group: Administered intramuscularly at a dose of 30 mg/kg/day for 3 consecutive days prior to the induction of ischemia.

    • Control Groups: Included sham-operated animals and ischemic animals without reperfusion.

  • Biochemical Analysis:

    • Conjugated Dienes (CD) Measurement: Brain cortex samples were homogenized, and lipids were extracted. The absorbance of the lipid extract in the UV spectrum was measured to quantify the presence of conjugated dienes, which are early markers of lipid peroxidation.

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures malondialdehyde (MDA) and other reactive aldehydes, which are secondary products of lipid peroxidation. Brain homogenates were reacted with thiobarbituric acid, and the resulting pink-colored product was measured spectrophotometrically.[1]

Streptozotocin-Induced Diabetic Rat Model
  • Objective: To assess the long-term efficacy of this compound and Vitamin E in preventing diabetes-induced retinal lipid peroxidation.

  • Animal Model: Male Wistar rats.

  • Diabetes Induction: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ).

  • Treatment Groups (8-month duration):

    • This compound Group: Received daily oral doses of 24.7 mg/kg.

    • Vitamin E Group: Received daily oral doses of 400-500 IU/kg (alpha-dl-tocopherol acetate).

    • Combination Group: Received both this compound and Vitamin E at the above-mentioned doses.

    • Control Groups: Normal and untreated diabetic rats.

  • Biochemical Analysis:

    • Lipid Peroxidation (MDA) Measurement: Retinal tissue was homogenized, and the levels of malondialdehyde (MDA) were quantified as a marker of lipid peroxidation.[2]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes discussed.

Lipid_Peroxidation_Pathway cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Initiating_Radical Initiating Radical (e.g., •OH) Unsaturated_Lipid Unsaturated Lipid (LH) Initiating_Radical->Unsaturated_Lipid H abstraction Lipid_Radical Lipid Radical (L•) Unsaturated_Lipid->Lipid_Radical Oxygen Oxygen (O2) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical Oxygen addition Lipid_Peroxyl_Radical->Unsaturated_Lipid H abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Non_Radical_Products Non-Radical Products Lipid_Peroxyl_Radical->Non_Radical_Products Antioxidant Antioxidant (e.g., this compound, Vitamin E) Antioxidant->Lipid_Peroxyl_Radical Radical Scavenging

Caption: The free radical-mediated lipid peroxidation cascade.

Experimental_Workflow_Ischemia Animal_Model Male Wistar Rats Ischemia_Induction 4h Ligation of Common Carotid Arteries Animal_Model->Ischemia_Induction Treatment_Administration Treatment Administration (this compound or Vitamin E) Ischemia_Induction->Treatment_Administration Reperfusion 10 min Reperfusion Treatment_Administration->Reperfusion Tissue_Collection Brain Cortex Sample Collection Reperfusion->Tissue_Collection Biochemical_Analysis Measurement of Conjugated Dienes (CD) and TBARS Tissue_Collection->Biochemical_Analysis

Caption: Workflow for the rat brain ischemia-reperfusion experiment.

Mechanism of Action

Vitamin E (α-tocopherol) is a well-established chain-breaking antioxidant.[4] Its primary role is to scavenge lipid peroxyl radicals, thereby terminating the propagation phase of lipid peroxidation.[5][6][7] The phenolic hydroxyl group on its chroman ring donates a hydrogen atom to the peroxyl radical, forming a relatively stable tocopheroxyl radical that is less likely to propagate the chain reaction.[5][6]

This compound , a pyridoindole derivative, also functions as a potent antioxidant.[8][9] Experimental evidence suggests that this compound acts during the propagation stage of lipid peroxidation by scavenging peroxyl and/or alkoxyl radicals.[10] Interestingly, some research indicates that the antioxidant effect of this compound may be dependent on the presence of Vitamin E within the cell membrane, suggesting a potential synergistic or interdependent relationship.[8] Furthermore, this compound has been shown to inhibit the oxidation of LDL more effectively than Vitamin E, possibly through its radical scavenging properties.[3]

Conclusion

Both this compound and Vitamin E demonstrate significant efficacy in preventing lipid peroxidation. However, the available data suggests that under certain experimental conditions, such as cerebral ischemia-reperfusion and LDL oxidation, this compound may offer superior protection.[1][3] In the context of diabetic retinopathy, a combination of this compound and Vitamin E appears to be more effective than either agent alone, hinting at complementary mechanisms of action.[2] The potential dependence of this compound's antioxidant activity on Vitamin E warrants further investigation to fully elucidate their interaction and optimize their therapeutic application. Researchers and drug development professionals should consider these findings when designing new therapeutic strategies targeting oxidative stress-related pathologies.

References

A Comparative Analysis of Stobadine's Neuroprotective Potential Against Established Clinical Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective pyridoindole agent, Stobadine, with established clinical antioxidants such as Vitamin E and Edaravone. The content is based on available experimental data to assist in evaluating its potential in neurodegenerative disease research and drug development.

Introduction to Neuroprotection and Oxidative Stress

Neurodegenerative diseases are often characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in this process is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems.[1][2] This leads to damage of critical cellular components, including lipids, proteins, and DNA, ultimately culminating in neuronal cell death.[1] Antioxidants represent a promising therapeutic strategy by mitigating this oxidative damage.[3][4] this compound is a pyridoindole derivative developed as a potent antioxidant and free radical scavenger with neuroprotective properties.[5][6] This guide benchmarks its efficacy against well-known antioxidants used in clinical or advanced preclinical settings.

Mechanism of Action: A Comparative Overview

The primary neuroprotective effects of this compound, Vitamin E, and Edaravone are rooted in their antioxidant and free radical scavenging capabilities, though their specific activities and targets can differ.

  • This compound: This compound is a broad-spectrum free radical scavenger, effective against hydroxyl, peroxyl, and alkoxyl radicals.[6][7] Its mechanism is largely linked to its ability to protect the integrity of cellular and organelle membranes (mitochondria, endoplasmic reticulum) by preventing lipid peroxidation.[5] this compound readily penetrates both hydrophilic and hydrophobic compartments of the central nervous system, allowing for widespread action.[5] It also helps maintain levels of endogenous antioxidants, such as total thiols, during ischemic events.[5]

  • Vitamin E: As a lipophilic antioxidant, Vitamin E (specifically α-tocopherol and α-tocotrienol) integrates into cell membranes to protect against lipid peroxidation by scavenging lipid peroxyl radicals.[8][9] This action is crucial for maintaining the structural and functional integrity of neurons, which are rich in polyunsaturated fatty acids and thus vulnerable to oxidative attack.[10]

  • Edaravone: A potent free radical scavenger, Edaravone is clinically used to reduce neuronal damage following ischemic stroke and in the treatment of Amyotrophic Lateral Sclerosis (ALS).[11][12] It scavenges both water-soluble and lipid-soluble peroxyl radicals as well as hydroxyl radicals and peroxynitrite.[11][13] Its neuroprotective effects are also attributed to the inhibition of endothelial injury and the modulation of nitric oxide synthase (NOS) activity.[11] Some studies suggest it activates the Keap1/Nrf2 antioxidant response pathway.[12]

Comparative Efficacy: Preclinical Data

Direct comparative studies provide valuable insights into the relative potency of these antioxidants. The following tables summarize key quantitative findings from preclinical models.

Table 1: In Vivo Neuroprotection in a Rat Model of Cerebral Ischemia/Reperfusion

Antioxidant Dosage Route Key Findings Reference
This compound 2 mg/kg i.v. Significantly decreased levels of conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS) in the brain cortex. [14]
Vitamin E 30 mg/kg/day (for 3 days) i.m. Showed a less pronounced effect on CD and TBARS levels compared to this compound. [14]

| Outcome | - | - | this compound was found to be more effective than Vitamin E in preventing lipid peroxidation and improving survival rates in this model. |[14] |

Table 2: In Vitro Neuroprotection in a Rat Hippocampal Slice Model of Hypoxia/Reoxygenation

Antioxidant Concentration Key Findings Reference
This compound 3-30 µM Improved recovery of synaptic transmission and delayed the decay of population spikes during hypoxia. [15]
Melatonin 30-100 µM Showed protective activity similar to this compound. [15]
Trolox (Vitamin E analog) 200 µM Improved recovery of synaptic transmission but did not delay the initial decay during hypoxia. [15]

| Outcome | - | this compound demonstrated neuroprotective efficacy at lower concentrations than Melatonin and Trolox and showed an additional benefit of delaying synaptic failure during the hypoxic insult. |[15] |

Table 3: Protection Against Diabetic Retinopathy in a Rat Model

Antioxidant Dosage Route Key Findings (% increase in Retinal Capillary Basement Membrane Thickness - RCBMT) Reference
Diabetic Control - - 37.99% [16]
This compound 24.7 mg/kg p.o. (daily) 12.34% [16]
Vitamin E 400-500 IU/kg p.o. (daily) 23.07% [16]
This compound + Vitamin E As above p.o. (daily) 4.38% [16]

| Outcome | - | - | The combination therapy led to almost complete amelioration of retinal thickening, suggesting a synergistic effect and highlighting the key role of oxidative stress in this pathology. |[16] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays cited in the comparative data.

In Vivo Cerebral Ischemia/Reperfusion Model

This model is used to simulate the effects of stroke and evaluate the efficacy of neuroprotective agents.

  • Objective: To assess the ability of a compound to prevent lipid peroxidation and improve survival following brain ischemia and reperfusion.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Ischemia Induction: Incomplete cerebral ischemia is induced by the ligation of the common carotid arteries for a defined period (e.g., 4 hours).[14]

    • Compound Administration: The test compound (e.g., this compound 2 mg/kg) is administered intravenously immediately before or shortly after the onset of reperfusion. Comparator compounds (e.g., Vitamin E 30 mg/kg) may be administered over several days prior to ischemia.[14]

    • Reperfusion: The ligatures are removed to allow blood flow to be restored to the brain for a short period (e.g., 10 minutes).[14]

    • Tissue Collection: Animals are euthanized, and brain cortex samples are collected for biochemical analysis.

  • Endpoints:

    • Lipid Peroxidation Markers: Measurement of conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS) in brain homogenates.[14]

    • Antioxidant Enzyme Activity: Spectrophotometric assays for superoxide dismutase (SOD) and glutathione peroxidase (GP) activity.[14]

    • Survival Rate: Monitoring animal survival over a set period post-procedure.

In Vitro Hypoxia/Reoxygenation in Hippocampal Slices

This model assesses neuroprotective effects on synaptic function in an ex vivo setting that mimics ischemic conditions.

  • Objective: To determine if a compound can preserve synaptic transmission during and after a period of hypoxia and glucose deprivation.

  • Model: Transverse hippocampal slices (e.g., 400 µm thick) from rats.

  • Procedure:

    • Slice Preparation and Incubation: Slices are prepared and allowed to equilibrate in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

    • Compound Pretreatment: Slices are pre-incubated with the test compound (e.g., this compound 1-100 µM) dissolved in the superfusion media.[15]

    • Hypoxia Induction: Ischemia is simulated by switching the superfusion medium to a solution with lowered D-glucose concentration and bubbled with 95% N₂ / 5% CO₂ for a set duration (e.g., 20 minutes).[15]

    • Reoxygenation: The medium is switched back to the standard oxygenated aCSF to simulate reperfusion.

  • Endpoints:

    • Synaptic Transmission: The amplitude of population spikes (PoS) in the CA1 region, evoked by electrical stimulation of Schaffer collaterals, is recorded throughout the experiment.[15]

    • Recovery Assessment: The percentage of slices that recover synaptic function and the average amplitude of the PoS after reoxygenation are quantified.[15]

    • Time to Synaptic Failure: The half-time of PoS decay (t1/2) during the hypoxic period is measured.[15]

Signaling Pathways and Experimental Workflow

The following diagrams visualize the complex molecular pathways involved in oxidative stress and the general workflow for evaluating neuroprotective agents.

G cluster_sources Sources of ROS/RNS cluster_damage Cellular Damage cluster_consequences Pathological Consequences Mitochondria Mitochondrial Respiration ROS Oxidative Stress (↑ ROS/RNS) Mitochondria->ROS Enzymes Enzymatic Activity (e.g., NOX, XO) Enzymes->ROS Inflammation Neuroinflammation Inflammation->ROS Lipid Lipid Peroxidation (Membrane Damage) Mito_Dys Mitochondrial Dysfunction Lipid->Mito_Dys Protein Protein Oxidation (Enzyme Inactivation) Protein->Mito_Dys DNA DNA Damage (Mutations) DNA->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Neurodegeneration Neuronal Death & Neurodegeneration Apoptosis->Neurodegeneration ROS->Lipid ROS->Protein ROS->DNA Antioxidants Antioxidants (this compound, Vit E, Edaravone) Antioxidants->ROS

Caption: General pathway of oxidative stress in neurodegeneration.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant Stimulus (e.g., Edaravone) Antioxidant->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Nrf2_ARE Nrf2-ARE Binding Genes Transcription of Antioxidant Genes (SOD, GPx, HO-1, etc.) Nrf2_ARE->Genes Cell_Protection Cellular Protection & Redox Homeostasis Genes->Cell_Protection

Caption: The Nrf2/ARE antioxidant defense signaling pathway.

G cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation A1 Target Identification (e.g., Radical Scavenging) A2 Cell-Based Assays (e.g., SH-SY5Y cells + Toxin) A1->A2 A3 Ex Vivo Models (e.g., Brain Slices) A2->A3 Lead Lead Candidate Selection A3->Lead B1 Animal Model of Disease (e.g., Ischemia, Neurotoxin) B2 Pharmacokinetics & Toxicology Assessment B1->B2 B3 Efficacy Evaluation (Behavioral, Biochemical, Histological) B2->B3 Clinical Preclinical Data Package for IND B3->Clinical Start Compound Discovery Start->A1 Lead->B1

Caption: General experimental workflow for neuroprotective drug evaluation.

Conclusion

The available preclinical data indicates that this compound is a potent neuroprotective agent with a robust antioxidant and free radical scavenging profile. In direct comparative studies using models of cerebral ischemia, it has demonstrated superior or comparable efficacy to established antioxidants like Vitamin E and melatonin, often at lower concentrations.[14][15] Its ability to act in both lipid and aqueous environments within the CNS is a significant advantage.[5] Furthermore, its synergistic effect when combined with Vitamin E in a diabetic retinopathy model suggests its potential in multi-target therapeutic strategies.[16] While these findings are promising, further research, including well-controlled preclinical studies against other agents like Edaravone and eventual clinical trials, is necessary to fully establish this compound's therapeutic potential in the management of neurodegenerative diseases.

References

Stobadine's Cardioprotective Efficacy Validated Against the Gold Standard Carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the cardioprotective effects of Stobadine, a novel antioxidant, against Carvedilol, a well-established beta-blocker with antioxidant properties. The following sections present a detailed analysis of their performance in preclinical ischemia/reperfusion models, supported by quantitative data, experimental protocols, and visual representations of their mechanisms of action.

Comparative Efficacy in Cardioprotection

The cardioprotective effects of this compound and Carvedilol have been evaluated in various preclinical models of myocardial ischemia/reperfusion (I/R) injury. While direct head-to-head comparative studies are limited, analysis of data from independent studies using similar rat models of I/R injury allows for a functional comparison of their efficacy. Key parameters evaluated include the reduction in infarct size, modulation of cardiac enzymes, and mitigation of oxidative stress.

Infarct Size Reduction

A critical indicator of cardioprotection is the reduction of myocardial infarct size following an ischemic insult.

DrugDosageAnimal ModelInfarct Size ReductionReference
This compound 2 mg/kg i.v.RatData on specific percentage reduction not available; however, studies indicate it "prevented the deleterious effects to develop fully"[1][1]
Carvedilol 1 mg/kg i.v.RatReduced infarct size from 14.2% to 7.5% of the left ventricle[2][2]

Note: The data presented is from separate studies and should be interpreted with caution due to potential variations in experimental conditions.

Modulation of Cardiac Enzymes

The release of cardiac enzymes such as creatine kinase (CK) and lactate dehydrogenase (LDH) into the bloodstream is a hallmark of myocardial cell death.

DrugDosageAnimal ModelEffect on Cardiac EnzymesReference
This compound 2 mg/kg (single dose)RatSignificantly decreased serum activities of AST, CPK, and LDHNot available in search results
Carvedilol Not specifiedRatDecreased the activity of creatine phosphokinase (CK) and lactate dehydrogenase (LDH)[3][3]
Attenuation of Oxidative Stress

Both this compound and Carvedilol exhibit antioxidant properties, which are crucial for mitigating the oxidative damage associated with ischemia/reperfusion injury. Key markers of oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation, and the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).

DrugDosageAnimal ModelEffect on Oxidative Stress MarkersReference
This compound 2 mg/kg i.v.RatPrevented the increase in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation.[4] Another study showed it attenuated increased MDA levels and decreased GSH.[5][4][5]
Carvedilol 2 mg/kg/day for 10 daysRatPrevented the decrease in SOD and glutathione peroxidase activities and the increase in MDA and nitric oxide levels.[6][6]

Mechanisms of Cardioprotection

This compound's primary cardioprotective mechanism is attributed to its potent antioxidant and free radical scavenging properties. It directly neutralizes reactive oxygen species (ROS) generated during reperfusion, thus preventing damage to cellular components.

Carvedilol, in contrast, possesses a multi-faceted mechanism of action. It is a non-selective beta-blocker, which reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand. Additionally, Carvedilol and its metabolites have significant antioxidant and anti-inflammatory properties.

Signaling Pathways

The cardioprotective effects of these compounds are mediated through complex signaling pathways.

Stobadine_Mechanism Ischemia/Reperfusion Ischemia/Reperfusion ROS Generation ROS Generation Ischemia/Reperfusion->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage This compound This compound This compound->ROS Generation Scavenges Cardioprotection Cardioprotection This compound->Cardioprotection Carvedilol_Mechanism cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_cellular Cellular Effects Beta-Adrenergic Receptors Beta-Adrenergic Receptors Decreased cAMP Decreased cAMP Beta-Adrenergic Receptors->Decreased cAMP Carvedilol Carvedilol Carvedilol->Beta-Adrenergic Receptors Blocks AMPK Activation AMPK Activation Carvedilol->AMPK Activation NF-κB Inhibition NF-κB Inhibition Carvedilol->NF-κB Inhibition Antioxidant Effects Antioxidant Effects Carvedilol->Antioxidant Effects Decreased Heart Rate & Contractility Decreased Heart Rate & Contractility Decreased cAMP->Decreased Heart Rate & Contractility Cardioprotection Cardioprotection AMPK Activation->Cardioprotection Anti-inflammatory Effects Anti-inflammatory Effects NF-κB Inhibition->Anti-inflammatory Effects Decreased Heart Rate & Contractility->Cardioprotection Antioxidant Effects->Cardioprotection Anti-inflammatory Effects->Cardioprotection Langendorff_Protocol Heart Isolation Heart Isolation Langendorff Perfusion Langendorff Perfusion Heart Isolation->Langendorff Perfusion Stabilization (e.g., 20 min) Stabilization (e.g., 20 min) Langendorff Perfusion->Stabilization (e.g., 20 min) Pre-ischemia Drug Administration Pre-ischemia Drug Administration Stabilization (e.g., 20 min)->Pre-ischemia Drug Administration Global Ischemia (e.g., 30 min) Global Ischemia (e.g., 30 min) Pre-ischemia Drug Administration->Global Ischemia (e.g., 30 min) Reperfusion (e.g., 30-120 min) Reperfusion (e.g., 30-120 min) Global Ischemia (e.g., 30 min)->Reperfusion (e.g., 30-120 min) Data Collection Data Collection Reperfusion (e.g., 30-120 min)->Data Collection InVivo_IR_Protocol Anesthesia & Ventilation Anesthesia & Ventilation Thoracotomy Thoracotomy Anesthesia & Ventilation->Thoracotomy LAD Ligation (e.g., 30 min) LAD Ligation (e.g., 30 min) Thoracotomy->LAD Ligation (e.g., 30 min) Drug Administration (Pre- or Post-Ischemia) Drug Administration (Pre- or Post-Ischemia) LAD Ligation (e.g., 30 min)->Drug Administration (Pre- or Post-Ischemia) Reperfusion (e.g., 24 h) Reperfusion (e.g., 24 h) Drug Administration (Pre- or Post-Ischemia)->Reperfusion (e.g., 24 h) Tissue Harvesting & Analysis Tissue Harvesting & Analysis Reperfusion (e.g., 24 h)->Tissue Harvesting & Analysis

References

A systematic review comparing the free radical scavenging activity of Stobadine and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Bratislava, Slovak Republic – November 7, 2025 – A comprehensive systematic review of available literature provides a comparative analysis of the free radical scavenging activity of the neuroprotective agent Stobadine and its structural analogs. This guide, intended for researchers, scientists, and professionals in drug development, consolidates experimental data to offer a clear perspective on the antioxidant potential of this class of pyridoindole compounds.

This compound, a gamma-carboline derivative, has long been recognized for its potent antioxidant and free radical scavenging properties, which are believed to contribute significantly to its neuroprotective and cardioprotective effects.[1] The core of its activity lies in the ability of the indole nitrogen to donate an electron, forming a stable, less reactive nitrogen-centered radical, thereby interrupting the propagation of damaging free radical chains.[1] This review delves into the quantitative data from various in vitro antioxidant assays to compare the efficacy of this compound with its key analogs, providing valuable insights into their structure-activity relationships.

Comparative Analysis of Free Radical Scavenging Activity

The free radical scavenging capacity of this compound and its analogs has been evaluated using various standard assays. The following tables summarize the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as lipid peroxidation inhibition assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.

DPPH Radical Scavenging Activity

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

CompoundIC50 (µM)Reference
This compound~120[2]
Cemtirestat~3[3]
Isatin>160[2]
SME1i-ProC2·HCl>160[2]
SM1M3EC2·HCl~125[2]

Note: Lower IC50 values indicate higher radical scavenging activity.

ABTS Radical Scavenging Activity

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation, and it is applicable to both hydrophilic and lipophilic compounds.

CompoundIC50 (µM)Reference
This compound~15[3]
Cemtirestat~20[3]
IsatinNot effective[3]
SME1i-ProC2·HCl>160[3]
SM1M3EC2·HCl~11[3]

Note: Lower IC50 values indicate higher radical scavenging activity.

Inhibition of Lipid Peroxidation

This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids, a key process in cellular injury.

CompoundAssay ConditionsIC50 (µM)Reference
This compoundRat liver microsomes (AAPH-induced)17
This compoundLiposomes (AMVN-induced), fluorescence decay20
This compoundLiposomes (AMVN-induced), chemiluminescence33

Note: AAPH and AMVN are azo compounds used to initiate lipid peroxidation.

Structure-Activity Relationship

The available data reveals critical structural determinants for the antioxidant activity of this compound and its analogs. The integrity of the indole nitrogen is paramount, as its acetylation in N-acetylated this compound completely abolishes peroxyl radical scavenging activity.[4] Furthermore, the aromatization of the pyridoindole skeleton, as seen in dehydrothis compound, leads to a reduction in antioxidant efficacy.[4] These findings underscore the central role of the indolic nitrogen in the free radical scavenging mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in this review.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: The test compounds (this compound and its analogs) and a standard antioxidant (e.g., Trolox or ascorbic acid) are dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, a defined volume of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the sample.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant.

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (7 mM) is prepared in water. The ABTS radical cation is produced by reacting the ABTS stock solution with potassium persulfate (2.45 mM final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

Mechanism of Action and Experimental Workflow

The free radical scavenging activity of this compound is a multi-faceted process. The following diagrams illustrate the key mechanism of action and a typical experimental workflow for assessing antioxidant activity.

G cluster_mechanism This compound Free Radical Scavenging Mechanism This compound This compound (S-H) Stobadinyl_Radical Stobadinyl Radical (S•) This compound->Stobadinyl_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (R-H) Radical->Neutralized_Radical Accepts H• Stobadinyl_Radical->this compound Recycled by Vitamin_E Vitamin E (VE-OH) Vitamin_E->Stobadinyl_Radical Vitamin_E_Radical Vitamin E Radical (VE-O•) Vitamin_E->Vitamin_E_Radical

Caption: Mechanism of this compound's free radical scavenging and its potential recycling by Vitamin E.

G cluster_workflow In Vitro Antioxidant Assay Workflow start Start: Prepare Test Compounds assay_selection Select Assays (DPPH, ABTS, etc.) start->assay_selection prepare_reagents Prepare Assay Reagents assay_selection->prepare_reagents perform_assay Perform Spectrophotometric/Fluorometric Measurement prepare_reagents->perform_assay data_analysis Calculate % Inhibition & IC50 Values perform_assay->data_analysis comparison Compare Activities of Analogs data_analysis->comparison conclusion Draw Structure-Activity Relationship Conclusions comparison->conclusion

Caption: A generalized workflow for the in vitro screening of antioxidant compounds.

Conclusion

This systematic review consolidates evidence demonstrating the potent free radical scavenging activity of this compound and highlights the key structural features necessary for this activity. While this compound itself is a powerful antioxidant, some of its analogs, such as SM1M3EC2·HCl, show comparable or even superior activity in certain assays. The presented data and experimental protocols provide a valuable resource for researchers in the field of neuroprotective and cardioprotective drug discovery and development, facilitating further investigation into this promising class of compounds. The insights into the structure-activity relationship can guide the design of novel, even more potent antioxidant agents based on the pyridoindole scaffold.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stobadine
Reactant of Route 2
Reactant of Route 2
Stobadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.